molecular formula C13H14N2O B1388126 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile CAS No. 887595-01-9

3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile

Cat. No.: B1388126
CAS No.: 887595-01-9
M. Wt: 214.26 g/mol
InChI Key: MQEWNXVQQGJDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-oxo-3-(4-pyrrolidin-1-ylphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-8-7-13(16)11-3-5-12(6-4-11)15-9-1-2-10-15/h3-6H,1-2,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEWNXVQQGJDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653898
Record name 3-Oxo-3-[4-(pyrrolidin-1-yl)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887595-01-9
Record name 3-Oxo-3-[4-(pyrrolidin-1-yl)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile, a valuable β-ketonitrile intermediate in medicinal chemistry and drug discovery. The document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction

This compound is a molecule of significant interest due to the prevalence of the β-ketonitrile moiety as a versatile building block in the synthesis of various heterocyclic compounds and pharmacologically active agents. The presence of the 4-(1-pyrrolidinyl)phenyl group can impart desirable pharmacokinetic properties to potential drug candidates. This guide will detail a robust and efficient two-step synthesis commencing from commercially available starting materials.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule is strategically divided into two primary stages:

  • Esterification: The synthesis of the key intermediate, ethyl 4-(1-pyrrolidinyl)benzoate, via a Fischer esterification of 4-(1-pyrrolidinyl)benzoic acid.

  • Condensation: A Claisen-type condensation of the synthesized ester with acetonitrile to yield the final product, this compound.

This approach is favored for its reliance on well-established and scalable reaction types, ensuring a high overall yield and purity of the final product.

Synthesis_Workflow cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Claisen Condensation A 4-(1-pyrrolidinyl)benzoic Acid D Ethyl 4-(1-pyrrolidinyl)benzoate A->D Reflux B Ethanol B->D C Sulfuric Acid (cat.) C->D G This compound D->G Anhydrous THF E Acetonitrile E->G F Potassium tert-butoxide F->G

Caption: Overall two-step synthesis workflow.

PART 1: Synthesis of Ethyl 4-(1-pyrrolidinyl)benzoate

The initial step involves the conversion of 4-(1-pyrrolidinyl)benzoic acid to its corresponding ethyl ester. The Fischer esterification is a classic and reliable method for this transformation, driven by the use of excess alcohol as both a reactant and a solvent, and a strong acid catalyst.[1][2][3]

Experimental Protocol: Fischer Esterification

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-(1-pyrrolidinyl)benzoic acid191.2310.0 g0.052
Ethanol (absolute)46.07100 mL-
Sulfuric Acid (concentrated)98.082.0 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-
Diethyl Ether-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(1-pyrrolidinyl)benzoic acid (10.0 g, 0.052 mol) and absolute ethanol (100 mL).

  • Stir the mixture to dissolve the solid. Once dissolved, slowly and carefully add concentrated sulfuric acid (2.0 mL) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude ethyl 4-(1-pyrrolidinyl)benzoate can be purified by recrystallization from a suitable solvent system such as ethanol/water to afford a crystalline solid.

PART 2: Synthesis of this compound

The core of this synthesis is the Claisen-type condensation reaction between the newly synthesized ethyl 4-(1-pyrrolidinyl)benzoate and acetonitrile. This reaction proceeds via the formation of an acetonitrile anion, which then acts as a nucleophile, attacking the carbonyl carbon of the ester.[4] The use of a strong, non-nucleophilic base such as potassium tert-butoxide is crucial for the deprotonation of acetonitrile.

Claisen_Mechanism cluster_0 Step 1: Deprotonation of Acetonitrile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination of Ethoxide CH3CN CH₃CN CH2CN_anion ⁻CH₂CN CH3CN->CH2CN_anion KOtBu KOtBu K⁺ ⁻O-tBu tBuOH t-BuOH KOtBu->tBuOH Ester R-COOEt Intermediate R-C(O⁻)(OEt)-CH₂CN CH2CN_anion->Intermediate Attacks carbonyl carbon K_ion K⁺ Ester->Intermediate Product R-CO-CH₂CN Intermediate->Product Reforms C=O EtO_anion EtO⁻ Intermediate->EtO_anion Leaves

Caption: Mechanism of the Claisen condensation.

Experimental Protocol: Claisen Condensation

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Ethyl 4-(1-pyrrolidinyl)benzoate219.285.0 g0.023
Acetonitrile41.052.4 mL0.046
Potassium tert-butoxide112.215.1 g0.046
Anhydrous Tetrahydrofuran (THF)-50 mL-
1 M Hydrochloric Acid-As needed-
Ethyl Acetate-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (5.1 g, 0.046 mol) and anhydrous THF (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of ethyl 4-(1-pyrrolidinyl)benzoate (5.0 g, 0.023 mol) and acetonitrile (2.4 mL, 0.046 mol) in anhydrous THF (30 mL).

  • Add the solution from the dropping funnel to the stirred suspension of potassium tert-butoxide dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.

  • Quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford this compound as a solid.

Product Characterization

The final product, this compound, is a solid with a predicted melting point of 168-170 °C.[5]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl ring, the methylene protons of the pyrrolidine ring, and the methylene protons adjacent to the carbonyl and nitrile groups.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the nitrile carbon, and the aromatic and aliphatic carbons.[4]

  • IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands for the carbonyl (C=O) and nitrile (C≡N) functional groups.

Safety and Handling

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. It should be handled under an inert atmosphere.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for further applications in drug discovery and development. The methodologies presented are scalable and utilize readily available reagents, making this a practical approach for laboratory-scale synthesis.

References

An In-depth Technical Guide to the Spectral Analysis of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Physicochemical Properties

3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile possesses a molecular formula of C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol .[1] Its structure features a central propanenitrile backbone with a ketone at the 3-position and a phenyl group substituted at the 3-position. This phenyl ring is further substituted at the 4-position with a pyrrolidinyl group.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~7.8-8.0Doublet2HAr-H (ortho to C=O)Protons ortho to the electron-withdrawing carbonyl group are deshielded and appear downfield.
~6.6-6.8Doublet2HAr-H (ortho to N)Protons ortho to the electron-donating pyrrolidinyl group are shielded and appear upfield.
~4.0Singlet2H-CH₂-CNThe methylene protons adjacent to both a carbonyl and a nitrile group are expected to be a singlet in this range.
~3.4Triplet4H-N-CH₂- (pyrrolidine)Protons on the carbons directly attached to the nitrogen of the pyrrolidine ring.
~2.0Quintet4H-CH₂- (pyrrolidine)Protons on the internal carbons of the pyrrolidinyl ring.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton.

Chemical Shift (δ, ppm) Assignment Justification
~195C=OThe carbonyl carbon of the ketone is significantly deshielded.[2]
~152Ar-C (para to C=O, attached to N)The aromatic carbon attached to the nitrogen is deshielded due to the resonance effect.
~130Ar-C (ortho to C=O)Aromatic carbons ortho to the carbonyl group.[2]
~125Ar-C (ipso to C=O)The aromatic carbon directly attached to the carbonyl group.
~117-CNThe carbon of the nitrile group typically appears in this region.
~111Ar-C (ortho to N)Aromatic carbons ortho to the electron-donating pyrrolidinyl group are shielded.
~47-N-CH₂- (pyrrolidine)Carbons of the pyrrolidine ring attached to the nitrogen.
~29-CH₂-CNThe methylene carbon adjacent to the carbonyl and nitrile groups.
~25-CH₂- (pyrrolidine)Internal carbons of the pyrrolidinyl ring.

Experimental Protocol for NMR Spectroscopy

Figure 2: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹) Intensity Assignment Justification
~2250Medium, SharpC≡N stretchThe nitrile group exhibits a characteristic sharp absorption in this region.[3]
~1670StrongC=O stretchThe carbonyl group of the aromatic ketone will show a strong absorption. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone.
~1600, ~1510MediumC=C aromatic stretchCharacteristic absorptions for the phenyl ring.
~2960-2850MediumC-H aliphatic stretchCorresponding to the C-H bonds of the methylene and pyrrolidine groups.
~3100-3000WeakC-H aromatic stretchCharacteristic C-H stretching of the aromatic ring.
~1350MediumC-N stretchAromatic amine C-N stretching vibration.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Figure 3: Workflow for IR data acquisition using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)

Under electron ionization, this compound is expected to produce a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺·): m/z = 214. This corresponds to the molecular weight of the compound.

  • Major Fragment Ions:

    • m/z = 186: Loss of CO from the molecular ion.

    • m/z = 173: Loss of the cyanomethyl radical (·CH₂CN). This would be a very stable acylium ion.

    • m/z = 146: Cleavage of the pyrrolidine ring.

    • m/z = 119: The 4-(pyrrolidinyl)phenyl cation.

    • m/z = 70: The pyrrolidinyl cation.

fragmentation_pathway cluster_fragments Major Fragment Ions M [C₁₃H₁₄N₂O]⁺· m/z = 214 F1 [M - CO]⁺· m/z = 186 M->F1 - CO F2 [M - ·CH₂CN]⁺ m/z = 173 M->F2 - ·CH₂CN F5 [C₄H₈N]⁺ m/z = 70 M->F5 - C₉H₆NO F3 [C₉H₁₀N]⁺ m/z = 146 F2->F3 - C₂H₃ F4 [C₁₀H₁₁N]⁺ m/z = 119 F2->F4 - C₂H₂O

Figure 4: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

Figure 5: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach for the structural elucidation of this compound. This guide, based on established spectroscopic principles and data from analogous compounds, offers a detailed predictive analysis of its spectral characteristics. The provided experimental protocols serve as a practical reference for researchers working with this and similar molecules. The accurate interpretation of this spectral data is crucial for confirming the identity and purity of the compound, which is a fundamental requirement in chemical research and drug development.

References

An Initial Investigation of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the initial investigation of the novel compound, 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile. As a molecule possessing both a β-ketonitrile moiety and a 4-(1-pyrrolidinyl)phenyl group, it stands as a promising candidate for a range of therapeutic applications. This document outlines proposed synthetic methodologies, detailed characterization protocols, and a strategic approach to elucidating its potential biological activities and mechanism of action. The insights provided herein are grounded in established chemical principles and pharmacological precedents set by structurally related compounds, offering a robust starting point for researchers and drug development professionals.

Introduction and Rationale

The chemical scaffold of this compound presents a convergence of two pharmacologically significant motifs. The pyrrolidine ring is a ubiquitous feature in numerous biologically active compounds, contributing to desirable pharmacokinetic properties and target interactions.[1][2][3] The pyrrolidine moiety is known to be present in compounds with a wide array of biological activities including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant effects.[2] The β-ketonitrile group is a versatile functional group known to participate in various biological interactions and is a key component in a number of therapeutic agents.[4][5] The strategic combination of these two fragments in the target molecule warrants a thorough investigation into its potential as a novel therapeutic agent.

This guide is designed to provide a logical and scientifically rigorous pathway for the initial exploration of this compound, from its synthesis and purification to its preliminary biological evaluation.

Synthesis and Characterization

The synthesis of this compound can be approached through several established synthetic routes for β-ketonitriles. Two plausible methods, the Claisen Condensation and the Hoesch Reaction, are detailed below.

Proposed Synthetic Pathways

2.1.1. Claisen Condensation Approach

The Claisen condensation is a classic carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base.[6][7][8] For the synthesis of our target molecule, a mixed Claisen condensation between an appropriate ester and acetonitrile would be a viable strategy.

  • Reaction Scheme:

    A generalized representation of a Claisen condensation to form a β-ketonitrile.

  • Conceptual Workflow for Claisen Condensation:

    Claisen_Condensation reagents Reactants: - Ethyl 4-(1-pyrrolidinyl)benzoate - Acetonitrile - Strong Base (e.g., NaH) reaction Reaction Vessel: - Anhydrous THF - Inert Atmosphere (N₂) - Controlled Temperature (0°C to rt) reagents->reaction 1. Add workup Aqueous Workup: - Acidification (e.g., dil. HCl) - Extraction with Ethyl Acetate reaction->workup 2. Quench & Extract purification Purification: - Column Chromatography (Silica Gel) workup->purification 3. Isolate product Product: This compound purification->product 4. Characterize

    Caption: Proposed workflow for the synthesis via Claisen condensation.

2.1.2. Hoesch Reaction Approach

The Hoesch (or Houben-Hoesch) reaction involves the condensation of a nitrile with an electron-rich arene, such as a phenol or aniline derivative, to form an aryl ketone.[9][10][11] This method could be adapted to synthesize an intermediate that is then converted to the target β-ketonitrile.

  • Reaction Scheme:

    A generalized representation of the Hoesch reaction.

  • Conceptual Workflow for Hoesch Reaction:

    Hoesch_Reaction reagents Reactants: - 1-Phenylpyrrolidine - Cyanoacetic acid - Lewis Acid (e.g., ZnCl₂) reaction Reaction Vessel: - Anhydrous Ether - Dry HCl gas - Controlled Temperature reagents->reaction 1. Condensation hydrolysis Hydrolysis: - Aqueous workup reaction->hydrolysis 2. Hydrolyze purification Purification: - Recrystallization or  Column Chromatography hydrolysis->purification 3. Isolate product Product: This compound purification->product 4. Characterize

    Caption: Proposed workflow for the synthesis via the Hoesch reaction.

Detailed Experimental Protocol (Hypothetical): Claisen Condensation
  • Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq.) as a 60% dispersion in mineral oil.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0°C in an ice bath.

  • Reactant Addition: Slowly add a solution of ethyl 4-(1-pyrrolidinyl)benzoate (1.0 eq.) and acetonitrile (1.5 eq.) in anhydrous THF to the stirred suspension.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0°C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Technique Expected Observations
¹H NMR Aromatic protons of the phenyl ring, methylene protons of the pyrrolidine ring, and the methylene protons of the propanenitrile backbone.
¹³C NMR Carbonyl carbon, nitrile carbon, and distinct signals for the aromatic and aliphatic carbons.
IR Spectroscopy Characteristic absorption bands for the ketone (C=O) and nitrile (C≡N) functional groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (214.26 g/mol ).[12]
Melting Point A sharp melting point range, indicating purity.

Initial Biological Investigations

Based on the structural motifs present in this compound, a tiered approach to biological screening is recommended.

Rationale for Biological Screening
  • Anticancer Activity: Pyrrolidine derivatives have shown promise as anticancer agents.[1][3]

  • Antimicrobial Activity: The pyrrolidine scaffold is present in various natural and synthetic antimicrobial compounds.[13]

  • Enzyme Inhibition: β-Ketonitriles are known to interact with a variety of enzymes, and the pyrrolidine moiety can enhance binding affinity.[4]

Proposed In Vitro Screening Cascade

Biological_Screening start Synthesized Compound tier1 Tier 1: Broad Spectrum Screening - Anticancer (e.g., NCI-60 panel) - Antimicrobial (e.g., against ESKAPE pathogens) start->tier1 tier2 Tier 2: Target-Based Assays (Based on Tier 1 results) - e.g., Kinase inhibition assays - e.g., DNA gyrase inhibition assays tier1->tier2 If active tier3 Tier 3: Mechanistic Studies - Cell cycle analysis - Apoptosis assays - Enzyme kinetics tier2->tier3 If potent outcome Lead Candidate Identification tier3->outcome

Caption: A tiered approach for the initial biological evaluation.

Hypothetical Experimental Protocols

3.3.1. Anticancer Screening: MTT Assay

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value.

3.3.2. Antimicrobial Screening: Broth Microdilution Assay

  • Bacterial Culture: Prepare a standardized inoculum of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Potential Mechanism of Action

The β-ketonitrile moiety is an interesting pharmacophore that can participate in various interactions.[14] It can act as a Michael acceptor or participate in hydrogen bonding. The pyrrolidinophenyl group can be involved in hydrophobic and van der Waals interactions within a biological target's binding site.

A potential mechanism of action could involve the inhibition of key enzymes in pathogenic or cancer cell pathways. For instance, the nitrile group could interact with active site residues of enzymes like kinases or proteases.

Mechanism_of_Action compound This compound target Biological Target (e.g., Enzyme Active Site) compound->target Binds to interaction Binding Interactions: - Hydrogen Bonding (Nitrile) - Hydrophobic Interactions (Phenyl) - van der Waals (Pyrrolidine) target->interaction effect Biological Effect: - Enzyme Inhibition - Disruption of Signaling Pathway interaction->effect outcome Therapeutic Outcome: - e.g., Apoptosis in Cancer Cells - e.g., Bacterial Growth Inhibition effect->outcome

Caption: A conceptual diagram of a potential mechanism of action.

Conclusion and Future Directions

This technical guide provides a foundational roadmap for the initial investigation of this compound. The proposed synthetic routes, characterization methods, and biological screening cascades offer a structured approach to unlocking the therapeutic potential of this novel compound. Positive outcomes in the initial in vitro screens would warrant further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile, paving the way for its potential development as a lead compound in drug discovery.

References

A Comprehensive Technical Guide to the Biological Screening of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Chalcone Derivative

The relentless pursuit of novel therapeutic agents is the cornerstone of modern drug discovery. Within the vast landscape of organic chemistry, the chalcone scaffold has emerged as a privileged structure, with its derivatives exhibiting a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on a specific derivative, 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile , a compound that marries the reactive β-ketonitrile functionality with the pharmacologically significant pyrrolidine-substituted chalcone backbone. While specific biological data for this exact molecule remains nascent in publicly available literature, its structural alerts strongly suggest a high probability of interesting biological activity.[3][4]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic and logical workflow for the comprehensive biological screening of this promising compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize self-validating systems to ensure scientific integrity.

Compound Profile: this compound

Before embarking on a biological screening campaign, a thorough understanding of the test article is paramount.

  • Chemical Structure:

    • IUPAC Name: this compound[5]

    • CAS Number: 887595-01-9[5]

    • Molecular Formula: C₁₃H₁₄N₂O[5]

    • Molecular Weight: 214.26 g/mol [5]

  • Structural Class: Chalcone derivative, specifically a β-ketonitrile. The presence of the pyrrolidine ring is noteworthy, as this moiety is found in numerous biologically active compounds and can influence pharmacokinetic properties.[6]

  • Hypothesized Activities: Based on the activities of structurally similar pyrrolidine-containing chalcones, potential therapeutic avenues for this compound include:

    • Anticancer[3][7]

    • Antimicrobial[4][8]

    • Anti-inflammatory[3]

    • Enzyme Inhibition (e.g., α-amylase, α-glucosidase, acetylcholinesterase)[9][10][11]

The Strategic Screening Cascade: A Phased Approach

A logical and tiered screening approach is essential for efficiently evaluating a novel compound. This cascade prioritizes broad, cost-effective assays to identify general bioactivity before progressing to more complex and resource-intensive investigations.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional & Mechanistic Assays cluster_2 Phase 3: Preclinical Profiling In Silico Assessment In Silico Assessment Cytotoxicity Profiling Cytotoxicity Profiling In Silico Assessment->Cytotoxicity Profiling Antimicrobial Screening Antimicrobial Screening Cytotoxicity Profiling->Antimicrobial Screening Antiproliferative Assays Antiproliferative Assays Cytotoxicity Profiling->Antiproliferative Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Antimicrobial Screening->Enzyme Inhibition Assays Antiproliferative Assays->Enzyme Inhibition Assays Receptor Binding Assays Receptor Binding Assays Enzyme Inhibition Assays->Receptor Binding Assays ADME Profiling ADME Profiling Enzyme Inhibition Assays->ADME Profiling

Caption: A strategic workflow for the biological screening of novel compounds.

Phase 1: Foundational Assays - Establishing a Baseline

This initial phase aims to answer fundamental questions about the compound's interaction with biological systems: Is it toxic to cells? Does it possess antimicrobial properties?

In Silico Assessment: A Predictive First Look

Before embarking on wet-lab experiments, computational tools can provide valuable predictions about the compound's potential bioactivities and pharmacokinetic properties.[12] This step aids in prioritizing experimental efforts and anticipating potential liabilities.

Workflow:

  • Target Prediction: Utilize platforms like SwissTargetPrediction or SuperPred to identify potential protein targets based on 2D and 3D structural similarity to known ligands.

  • Pharmacokinetic (ADME) Prediction: Employ tools like SwissADME or pkCSM to predict properties such as absorption, distribution, metabolism, and excretion.[13] This early assessment can flag potential issues with bioavailability or metabolic instability.

  • Toxicity Prediction: Use platforms like ProTox-II or Toxtree to predict potential toxicities, including mutagenicity and carcinogenicity.

Cytotoxicity Profiling: Assessing the Impact on Cell Viability

Cytotoxicity testing is a critical first step to determine the concentration range at which the compound affects cell viability.[14] This information is essential for designing subsequent cell-based assays and provides an initial indication of potential anticancer activity. The MTT and XTT assays are robust, colorimetric methods for this purpose.[5][15]

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.

Table 1: Representative Cytotoxicity Data Presentation

Cell LineIncubation Time (h)IC50 (µM)
MCF-724Value
48Value
72Value
A54924Value
48Value
72Value
HEK29324Value
48Value
72Value
Antimicrobial Screening: Gauging Activity Against Pathogens

Given that many chalcone derivatives exhibit antimicrobial properties, screening against a panel of pathogenic bacteria and fungi is a logical step.[3] The disk diffusion method provides a qualitative initial screen, while broth microdilution determines the quantitative Minimum Inhibitory Concentration (MIC).[17][18]

Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[19]

Table 2: Example Antimicrobial Activity Data

MicroorganismMIC (µg/mL)
Staphylococcus aureusValue
Escherichia coliValue
Pseudomonas aeruginosaValue
Candida albicansValue

Phase 2: Functional and Mechanistic Assays

Positive results in Phase 1 warrant a deeper investigation into the compound's functional effects and potential mechanisms of action.

Antiproliferative and Apoptosis Assays

If the compound shows selective cytotoxicity towards cancer cells, the next step is to investigate its effect on cell proliferation and its ability to induce apoptosis (programmed cell death).

Protocol: Flow Cytometry for Apoptosis Analysis

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Enzyme Inhibition Assays: A Key Target Class

Many drugs exert their effects by inhibiting specific enzymes.[8][20] Based on the literature for similar chalcones, acetylcholinesterase (implicated in Alzheimer's disease) and α-amylase/α-glucosidase (relevant to diabetes) are plausible targets.[9][11]

G Enzyme Enzyme Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex Binds Enzyme-Inhibitor Complex Inhibition Enzyme->Enzyme-Inhibitor Complex Binds Substrate Substrate Substrate->Enzyme-Substrate Complex Inhibitor Test Compound Inhibitor->Enzyme-Inhibitor Complex Product Product Enzyme-Substrate Complex->Product Reaction

Caption: A simplified diagram of competitive enzyme inhibition.

Protocol: Generic Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a buffer solution, the target enzyme, the substrate, and the test compound at various concentrations.

  • Pre-incubation: In a 96-well plate, add the enzyme and the test compound (inhibitor). Allow them to pre-incubate for a defined period.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Signal Detection: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.[11]

Receptor Binding Assays: Identifying Molecular Targets

Receptor binding assays are crucial for determining if a compound interacts with specific receptors, a common mechanism of action for many drugs. These assays are particularly relevant if in silico predictions suggest potential receptor targets.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a known radiolabeled ligand for the receptor, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its inhibition constant (Ki), which reflects its binding affinity.

Phase 3: Preclinical Profiling

Compounds that demonstrate promising activity and a clear mechanism of action in Phase 2 are advanced to preclinical profiling to assess their drug-like properties.

ADME Profiling: The Journey of a Drug in the Body

ADME (Absorption, Distribution, Metabolism, Excretion) studies are essential to understand the pharmacokinetic profile of a drug candidate. These studies help predict how the compound will behave in a living organism.

Key In Vitro ADME Assays:

  • Solubility: Determines the maximum concentration of the compound that can be dissolved in a given solvent.

  • Permeability (e.g., Caco-2 assay): Assesses the ability of the compound to cross intestinal barriers, predicting oral absorption.

  • Metabolic Stability (e.g., liver microsome assay): Evaluates the susceptibility of the compound to metabolism by liver enzymes.

  • Plasma Protein Binding: Measures the extent to which the compound binds to proteins in the blood, which can affect its distribution and availability.

  • CYP450 Inhibition: Determines if the compound inhibits major cytochrome P450 enzymes, which can lead to drug-drug interactions.

Conclusion and Future Directions

The biological screening of This compound represents a compelling opportunity to explore a novel chemical entity with significant therapeutic potential. The structured, multi-phase approach outlined in this guide provides a robust framework for its evaluation. By systematically progressing from broad phenotypic screens to specific mechanistic and pharmacokinetic studies, researchers can efficiently and effectively elucidate the biological activity of this compound. Positive findings in any of the proposed assays will pave the way for further lead optimization, in vivo efficacy studies, and ultimately, the potential development of a new therapeutic agent.

References

An In-Depth Technical Guide to the Synthesis of 3-Oxo-3-(4-(pyrrolidin-1-yl)phenyl)propanenitrile (CAS 887595-01-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and chemically sound synthesis route for 3-oxo-3-(4-(pyrrolidin-1-yl)phenyl)propanenitrile (CAS 887595-01-9), a valuable building block in medicinal chemistry and drug discovery. The proposed synthesis is centered around a Claisen-type condensation, a robust and well-established method for the formation of β-ketonitriles. This document will delve into the strategic considerations for the synthesis, a detailed step-by-step experimental protocol, and a discussion of the underlying reaction mechanism. The guide is intended for an audience with a background in organic chemistry and aims to provide the necessary information to replicate and adapt this synthesis in a laboratory setting.

Introduction and Strategic Analysis

3-Oxo-3-(4-(pyrrolidin-1-yl)phenyl)propanenitrile is a substituted β-ketonitrile, a class of compounds known for their versatile reactivity and presence in numerous biologically active molecules. The core structure, featuring a phenyl ring substituted with a pyrrolidine and a propanenitrile chain with a keto group at the β-position, makes it an attractive intermediate for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures.

A retrosynthetic analysis of the target molecule suggests a disconnection at the C-C bond between the carbonyl carbon and the α-carbon of the nitrile group. This leads to two key synthons: an electrophilic derivative of 4-(pyrrolidin-1-yl)benzoic acid and a nucleophilic cyanomethyl anion equivalent.

G Target 3-Oxo-3-(4-(pyrrolidin-1-yl)phenyl)propanenitrile Disconnection C-C Bond Formation (Claisen Condensation) Target->Disconnection Synthon1 4-(pyrrolidin-1-yl)benzoyl Electrophile Disconnection->Synthon1 Synthon2 Cyanomethyl Anion Nucleophile Disconnection->Synthon2

Figure 1: Retrosynthetic analysis of the target molecule.

Based on this analysis, a Claisen-type condensation between an ester derivative of 4-(pyrrolidin-1-yl)benzoic acid and acetonitrile emerges as a highly logical and efficient synthetic strategy. This approach is favored due to the ready availability of the starting materials and the generally high yields and reliability of Claisen condensations.

Proposed Synthesis Route: Claisen Condensation

The proposed synthesis involves a two-step process starting from the commercially available 4-aminobenzoic acid. The first step is the synthesis of the key intermediate, ethyl 4-(pyrrolidin-1-yl)benzoate, followed by the Claisen condensation with acetonitrile to yield the final product.

Step 1: Synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate

The synthesis of the ester intermediate can be achieved through a nucleophilic substitution reaction between ethyl 4-aminobenzoate and 1,4-dibromobutane or, more efficiently, through a reductive amination of ethyl 4-oxobenzoate with pyrrolidine. However, a more direct approach is the reaction of 4-aminobenzoic acid with pyrrolidine followed by esterification. For the purpose of this guide, we will consider the direct alkylation of ethyl 4-aminobenzoate.

G cluster_step1 Step 1: Synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate cluster_step2 Step 2: Claisen Condensation Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate Ethyl 4-(pyrrolidin-1-yl)benzoate Ethyl 4-(pyrrolidin-1-yl)benzoate Ethyl 4-aminobenzoate->Ethyl 4-(pyrrolidin-1-yl)benzoate 1,4-Dibromobutane, Base 3-Oxo-3-(4-(pyrrolidin-1-yl)phenyl)propanenitrile 3-Oxo-3-(4-(pyrrolidin-1-yl)phenyl)propanenitrile Ethyl 4-(pyrrolidin-1-yl)benzoate->3-Oxo-3-(4-(pyrrolidin-1-yl)phenyl)propanenitrile Acetonitrile, Strong Base

Figure 2: Overall synthetic workflow.
Step 2: Claisen Condensation for the Synthesis of 3-Oxo-3-(4-(pyrrolidin-1-yl)phenyl)propanenitrile

The core of the synthesis is the Claisen condensation of ethyl 4-(pyrrolidin-1-yl)benzoate with acetonitrile. This reaction requires a strong base to deprotonate acetonitrile, forming the cyanomethyl anion, which then acts as the nucleophile.

Reaction Mechanism:

  • Deprotonation: A strong base, such as sodium hydride (NaH) or sodium amide (NaNH2), abstracts a proton from acetonitrile to form the resonance-stabilized cyanomethyl anion.

  • Nucleophilic Acyl Substitution: The cyanomethyl anion attacks the electrophilic carbonyl carbon of ethyl 4-(pyrrolidin-1-yl)benzoate, leading to a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form the β-ketonitrile product.

  • Acid-Base Reaction: The product is a β-ketonitrile, which has an acidic α-proton. The eliminated ethoxide will deprotonate the product. A final acidic workup is required to neutralize the enolate and isolate the final product.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed method based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and a fume hood.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
Ethyl 4-(pyrrolidin-1-yl)benzoate101038-63-5C13H17NO2219.28
Acetonitrile75-05-8C2H3N41.05
Sodium Hydride (60% dispersion in oil)7646-69-7NaH24.00
Anhydrous Tetrahydrofuran (THF)109-99-9C4H8O72.11
Hydrochloric Acid (1M)7647-01-0HCl36.46
Diethyl Ether60-29-7C4H10O74.12
Saturated Sodium Bicarbonate Solution144-55-8NaHCO384.01
Anhydrous Magnesium Sulfate7487-88-9MgSO4120.37
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes.

    • Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

  • Formation of the Nucleophile:

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add acetonitrile (1.5 equivalents) to the stirred suspension of sodium hydride in THF.

    • Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve. The mixture should become a clear solution or a fine suspension of the sodium salt of acetonitrile.

  • Condensation Reaction:

    • Dissolve ethyl 4-(pyrrolidin-1-yl)benzoate (1.0 equivalent) in anhydrous THF in a separate flask.

    • Add the solution of the ester dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid until the pH is neutral to slightly acidic.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-oxo-3-(4-(pyrrolidin-1-yl)phenyl)propanenitrile.

Conclusion

The synthesis of 3-oxo-3-(4-(pyrrolidin-1-yl)phenyl)propanenitrile (CAS 887595-01-9) can be effectively achieved through a Claisen-type condensation of ethyl 4-(pyrrolidin-1-yl)benzoate and acetonitrile. This method is based on a well-understood and reliable reaction, utilizing readily available starting materials. The provided protocol offers a detailed, step-by-step guide for the practical execution of this synthesis in a laboratory setting. This in-depth guide serves as a valuable resource for researchers and scientists in the field of drug development and organic synthesis, enabling the efficient production of this important chemical intermediate.

An In-depth Technical Guide to the Physical Properties of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of the organic compound 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile . In the landscape of pharmaceutical research and fine chemical synthesis, a thorough understanding of a compound's physical characteristics is paramount for its application, formulation, and quality control. This document is structured to deliver not just data, but also the scientific context and experimental rationale behind the determination of these properties.

Introduction and Chemical Identity

This compound, with the CAS Number 887595-01-9, is a β-ketonitrile derivative.[1] The presence of a ketone, a nitrile, and a substituted phenyl ring imparts a unique combination of chemical reactivity and physical properties, making it a molecule of interest in medicinal chemistry and as a building block in organic synthesis.

Molecular Structure

The structural integrity of a compound is the foundation of its physical behavior. The molecular structure of this compound is characterized by a central propanenitrile backbone, substituted with an oxo group at the beta position and a 4-(1-pyrrolidinyl)phenyl group at the carbonyl carbon.

Caption: Molecular structure of this compound.

Physicochemical Identifiers

A summary of the key identifiers and basic properties of the compound is presented in the table below.

PropertyValueSource(s)
CAS Number 887595-01-9[1]
Molecular Formula C₁₃H₁₄N₂O[1]
Molecular Weight 214.26 g/mol [1]
IUPAC Name 3-oxo-3-(4-pyrrolidin-1-ylphenyl)propanenitrileN/A

Solid-State Properties

The solid-state characteristics of a compound are critical for its handling, storage, and formulation into solid dosage forms.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For this compound, a melting point range of 168-170 °C has been reported by chemical suppliers. It is important to note that this value is likely obtained by a standard capillary method and should be confirmed by a more precise technique like Differential Scanning Calorimetry (DSC) for rigorous scientific applications.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method provides a detailed thermal profile, including the onset of melting and the peak melting temperature.

Rationale for DSC: DSC is chosen over traditional melting point apparatus for its high precision, ability to detect subtle thermal events, and the small sample size required. The data generated can be used to determine not only the melting point but also the enthalpy of fusion, which is a measure of the energy required to melt the solid.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the dried this compound sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 200 °C).

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

    • The onset temperature of the peak is generally taken as the melting point.

    • The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus) .

cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of sample seal Hermetically seal in Al pan weigh->seal ref Prepare empty reference pan seal->ref load Load sample and reference ref->load purge Purge with N2 load->purge heat Heat at 10 °C/min purge->heat thermogram Record thermogram heat->thermogram onset Determine onset temperature (Melting Point) thermogram->onset enthalpy Calculate enthalpy of fusion thermogram->enthalpy

Caption: Experimental workflow for melting point determination using DSC.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its purification, formulation, and biological activity. Currently, there is no published experimental data on the solubility of this compound. However, based on its structure, a qualitative prediction of its solubility can be made.

  • Polar Aprotic Solvents: The presence of the polar ketone and nitrile groups suggests good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Polar Protic Solvents: Solubility in polar protic solvents like ethanol and methanol is expected to be moderate.

  • Nonpolar Solvents: Due to the polar functional groups, the compound is expected to have low solubility in nonpolar solvents such as hexanes.

  • Aqueous Solubility: The pyrrolidinyl group may impart some basicity, potentially increasing solubility in acidic aqueous solutions. However, the overall molecule is largely nonpolar, suggesting low solubility in neutral water.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a standardized method for assessing the qualitative solubility of a compound in a range of common laboratory solvents.

Rationale for Solvent Selection: A diverse set of solvents with varying polarities is chosen to establish a comprehensive solubility profile. This information is invaluable for selecting appropriate solvents for reactions, recrystallization, and formulation.

  • Preparation:

    • Label a series of small test tubes with the names of the solvents to be tested (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane, DMSO).

    • Accurately weigh approximately 10 mg of this compound into each test tube.

  • Solvent Addition and Observation:

    • Add 1 mL of the respective solvent to each test tube.

    • Vortex or shake the tubes vigorously for 1 minute.

    • Visually inspect each tube for the dissolution of the solid. Record the observation as "soluble," "partially soluble," or "insoluble."

  • Heating for Sparingly Soluble Samples:

    • For samples that are partially soluble or insoluble at room temperature, gently warm the test tube in a water bath to approximately 50 °C.

    • Observe if the solubility increases with temperature.

  • Classification:

    • Soluble: The solid completely dissolves to form a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Spectroscopic and Spectrometric Characterization

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. For the related compound, 3-oxo-3-phenylpropanenitrile, characteristic peaks are observed for the nitrile and carbonyl groups.[2]

  • C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2250 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band corresponding to the ketone carbonyl group should appear around 1685 cm⁻¹.

  • C-N Stretch: The stretching vibration of the pyrrolidine C-N bond is expected in the region of 1200-1000 cm⁻¹.

  • Aromatic C=C Stretch: Multiple bands of medium to weak intensity are expected in the 1600-1450 cm⁻¹ region.

  • C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and methylene groups will be observed just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propanenitrile chain, and the protons of the pyrrolidine ring. The chemical shifts will be influenced by the electron-donating effect of the pyrrolidinyl group and the electron-withdrawing effects of the ketone and nitrile groups.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon (around 190-200 ppm), the nitrile carbon (around 115-120 ppm), and the distinct carbons of the aromatic and pyrrolidine rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would be expected at m/z 214.26. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl group and fragmentation of the pyrrolidinyl ring.

Thermal Stability

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. This provides information about the thermal stability and decomposition profile of the compound.

Expected TGA Profile

While no specific TGA data is available, a typical TGA analysis of a stable organic compound like this would show a single-step or multi-step decomposition at elevated temperatures. The onset of decomposition would indicate the upper limit of its thermal stability. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under an oxidative atmosphere (e.g., air) to study oxidative stability.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound. While foundational data such as molecular weight and a reported melting point are established, a significant opportunity exists for further experimental characterization. The provided experimental protocols for DSC and solubility determination offer a robust framework for researchers to generate high-quality, reliable data for this compound. A comprehensive understanding of these physical properties is essential for advancing its potential applications in research and development.

References

A Technical Guide to the Solubility of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile (CAS No. 887595-01-9). Solubility is a critical physicochemical parameter that profoundly influences a compound's behavior in both chemical and biological systems, directly impacting its development potential as a therapeutic agent or its utility as a chemical intermediate.[1][2][3] This document synthesizes theoretical solubility principles with a practical, field-proven experimental protocol for its determination. We will dissect the molecule's structural attributes to predict its behavior across a spectrum of solvent polarities, provide a detailed methodology for empirical verification via the gold-standard shake-flask method, and discuss the implications of its solubility profile for research, drug formulation, and process chemistry.

Introduction: The Criticality of Solubility

In the fields of pharmaceutical sciences and chemical synthesis, the solubility of a compound is a foundational property that dictates its path forward. For drug development professionals, poor aqueous solubility is a major hurdle, often leading to inadequate bioavailability and variable therapeutic responses.[4][5] An otherwise potent molecule is of little use if it cannot dissolve in physiological fluids to be absorbed and reach its target in sufficient concentration.[1][4] Therefore, a thorough understanding and quantitative determination of a compound's solubility is not merely a characterization step but a critical early indicator of its developability.[2]

This compound is a complex organic molecule featuring multiple functional groups that create a distinct polarity profile. This guide aims to provide researchers, scientists, and drug development professionals with a deep understanding of its solubility, grounded in both theoretical principles and actionable experimental protocols.

Physicochemical Profile of the Solute

To understand the solubility of this compound, we must first examine its intrinsic molecular properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 887595-01-9[6]
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.26 g/mol
Melting Point 168-170 °C
pKa (Predicted) 9.11 ± 0.10[6]

Structural Analysis: The molecule's structure is a composite of polar and nonpolar regions:

  • Polar Moieties: The molecule possesses a ketone (C=O) group, a nitrile (C≡N) group, and a tertiary amine within the pyrrolidinyl ring. The oxygen and nitrogen atoms in these groups are effective hydrogen bond acceptors.[7][8]

  • Nonpolar Moieties: The aromatic phenyl ring and the aliphatic hydrocarbon backbone of the pyrrolidine ring are hydrophobic and contribute to poor water solubility.

  • Overall Polarity: The combination of a significant nonpolar surface area with distinct polar functional groups suggests that the compound will exhibit limited solubility in highly polar solvents like water and nonpolar solvents like hexane, but will likely be highly soluble in polar aprotic solvents.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process requires overcoming the solute's crystal lattice energy and disrupting the solvent-solvent interactions to create a cavity for the solute molecule.[9] This energy input must be compensated by the favorable energy released from the formation of new solute-solvent interactions.

This balance is elegantly summarized by the principle of "like dissolves like" :

  • Polar Solutes in Polar Solvents: Polar compounds, like our target molecule, dissolve best in polar solvents. The partial positive and negative charges on the solute molecule can engage in favorable dipole-dipole interactions with polar solvent molecules.[10][11] In polar protic solvents (e.g., water, methanol), the ability of the solute to accept hydrogen bonds is a key driver of solubility.[7]

  • Nonpolar Solutes in Nonpolar Solvents: Nonpolar compounds dissolve in nonpolar solvents (e.g., hexane, toluene) primarily through weak van der Waals forces (London dispersion forces).[10]

For this compound, its ketone, nitrile, and amine functionalities will interact strongly with polar solvents. However, its large hydrophobic frame will limit its solubility in water, which has a highly structured network of strong hydrogen bonds. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are excellent candidates as they are highly polar and can form strong dipole-dipole interactions without the energetic penalty of disrupting a hydrogen-bonding network.[9]

Experimental Determination of Thermodynamic Solubility

While theoretical principles provide a valuable forecast, empirical measurement is essential for accurate data. The gold-standard for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[12][13][14] This method measures the saturation concentration of a compound in a given solvent after a state of equilibrium has been reached.

The Shake-Flask Method: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, ensuring that true equilibrium is established and accurately measured. It is consistent with guidelines from regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[15][16][17]

Step 1: Preparation of Saturated Solution

  • Add an excess amount of the solid compound (solute) to a clear glass vial. The excess should be visually apparent to ensure saturation is possible.

    • Causality: Using an excess of solid material is critical to ensure that the solvent becomes fully saturated, which is the definition of equilibrium solubility.[3]

  • Add a precise volume of the chosen solvent (e.g., water, pH 7.4 buffer, DMSO) to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in a constant-temperature shaker or agitator. For pharmaceutical applications, this is typically set to 37 ± 1 °C to mimic physiological conditions.[15][16]

  • Agitate the samples for a predetermined period, generally 24 to 72 hours.[12][13][18]

    • Causality: Sufficient time is required for the dissolution process to reach equilibrium. For complex molecules, this can be a slow process. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the measured concentration is no longer increasing, thereby verifying that equilibrium has been reached.[19]

Step 3: Separation of Undissolved Solid

  • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant. It is crucial not to disturb the solid material at the bottom.

  • Separate the dissolved solute from the undissolved solid by either high-speed centrifugation or filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).

    • Causality: This step is critical to ensure that only the dissolved compound is being measured. Failure to remove all particulate matter will lead to an overestimation of solubility.

Step 4: Analysis and Quantification

  • Accurately dilute the clear filtrate with an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantify the concentration of the compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.[18]

  • The final solubility is calculated by applying the dilution factor to the measured concentration. The experiment should be performed in at least triplicate for statistical validity.[15][16]

Workflow Diagram: Shake-Flask Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis prep1 Add excess solid compound to vial prep2 Add precise volume of solvent prep1->prep2 equil1 Agitate at constant temperature (e.g., 37°C) prep2->equil1 equil2 Incubate for 24-72h (verify equilibrium) equil1->equil2 sep1 Centrifuge or filter supernatant equil2->sep1 sep2 Collect clear filtrate sep1->sep2 analysis1 Dilute filtrate sep2->analysis1 analysis2 Quantify using validated method (e.g., HPLC) analysis1->analysis2 analysis3 Calculate solubility (mg/mL or µg/mL) analysis2->analysis3

Caption: Experimental workflow for the shake-flask method.

Predicted Solubility Profile and Analysis

While specific experimental data for this compound is not widely published, we can construct a predicted solubility profile based on its structural characteristics and fundamental chemical principles.

Table 2: Predicted Solubility of this compound in Common Solvents

SolventSolvent TypePredicted SolubilityRationale
Water (pH 7.4) Polar ProticVery LowLarge hydrophobic surface area dominates over H-bond accepting groups.
Methanol Polar ProticModerateThe alkyl group of methanol can solvate the nonpolar parts better than water.
Ethanol Polar ProticModerate to HighIncreased nonpolar character compared to methanol improves solvation.
Acetonitrile Polar AproticHighStrong dipole-dipole interactions with the nitrile and ketone groups.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighHighly polar solvent, excellent H-bond acceptor, effectively solvates both polar and nonpolar moieties.
Dichloromethane (DCM) Moderately PolarModerate to HighCan interact with the molecule's dipole without being strongly protic or aprotic.
Hexane / Toluene NonpolarVery LowThe molecule's multiple polar functional groups prevent dissolution in nonpolar solvents.[8]

Note: This table represents a scientifically grounded prediction. Experimental verification using the protocol in Section 4.0 is required for definitive quantification.

Diagram of Solute-Solvent Interactions

G cluster_solvents Solvent Properties cluster_solubility Resulting Solubility solute This compound Phenyl & Pyrrolidine Rings (Nonpolar) Ketone, Nitrile, Amine (Polar H-Bond Acceptors) polar_protic Polar Protic (e.g., Water) High Polarity H-Bond Donor & Acceptor solute:f0->polar_protic:f1 Mismatch: Hydrophobic Repulsion solute:f1->polar_protic:f1 Favorable: H-Bonding polar_aprotic Polar Aprotic (e.g., DMSO) High Polarity H-Bond Acceptor Only solute:f0->polar_aprotic:f0 Favorable: Dipole-Induced Dipole solute:f1->polar_aprotic:f0 Favorable: Dipole-Dipole nonpolar Nonpolar (e.g., Hexane) Low Polarity Van der Waals Forces solute:f1->nonpolar:f0 Mismatch: Polar/Nonpolar Repulsion low_sol LOW polar_protic->low_sol Net Result high_sol HIGH polar_aprotic->high_sol Net Result vlow_sol VERY LOW nonpolar->vlow_sol Net Result

References

Methodological & Application

Application Notes and Protocols: Investigating the Mechanism of Action of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for elucidating the mechanism of action of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile, a compound with structural similarities to known prolyl oligopeptidase (POP) inhibitors. Given the crucial role of POP in neurodegenerative diseases, this guide outlines a systematic approach to characterize the compound's inhibitory potential and its downstream cellular effects, particularly on pathways implicated in neuroprotection. We present a series of robust protocols, from initial enzymatic assays to complex cellular studies, designed to provide a thorough understanding of the compound's therapeutic potential.

Introduction: The Rationale for Investigating this compound as a Prolyl Oligopeptidase Inhibitor

Prolyl oligopeptidase (POP; EC 3.4.21.26) is a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides and peptide hormones.[1] Altered POP activity has been linked to a range of neuropsychiatric and neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.[1] Consequently, the development of potent and specific POP inhibitors has become a promising therapeutic strategy.

The chemical structure of this compound suggests its potential as a POP inhibitor. The presence of a cyanopyrrolidine moiety is a key feature in several potent POP inhibitors, such as KYP-2047.[1] This document outlines a hypothesized mechanism of action for this compound, centered on POP inhibition, and provides a detailed experimental roadmap to validate this hypothesis and explore its downstream consequences.

Our proposed investigation will focus on three key areas:

  • Direct Inhibition of POP: Quantifying the compound's inhibitory potency against POP.

  • Modulation of Alpha-Synuclein Aggregation: Assessing the compound's ability to interfere with the pathological aggregation of α-synuclein, a hallmark of Parkinson's disease.

  • Activation of Neuroprotective Pathways: Investigating the compound's influence on Protein Phosphatase 2A (PP2A) activity and autophagic flux, two critical pathways for neuronal health and survival.

Proposed Mechanism of Action and Investigational Workflow

We hypothesize that this compound acts as a potent POP inhibitor. This inhibition is expected to trigger a cascade of neuroprotective effects, as illustrated in the signaling pathway diagram below. The subsequent sections provide detailed protocols to interrogate each stage of this proposed mechanism.

Proposed_Mechanism_of_Action Compound This compound POP Prolyl Oligopeptidase (POP) Compound->POP Inhibition AlphaSyn_Agg α-Synuclein Aggregation POP->AlphaSyn_Agg Promotes PP2A Protein Phosphatase 2A (PP2A) POP->PP2A Inhibits Autophagy Autophagic Flux POP->Autophagy Inhibits Neuroprotection Neuroprotection AlphaSyn_Agg->Neuroprotection Inhibits PP2A->Neuroprotection Promotes Autophagy->Neuroprotection Promotes

Caption: Proposed signaling pathway for this compound.

The experimental workflow is designed to systematically validate this proposed mechanism.

Experimental_Workflow Start Start: Compound Synthesis and Purification Enzyme_Assay Protocol 1: In Vitro POP Inhibition Assay Start->Enzyme_Assay AlphaSyn_Assay Protocol 2: In Vitro α-Synuclein Aggregation Assay Enzyme_Assay->AlphaSyn_Assay Cell_Culture Cellular Model Establishment (e.g., SH-SY5Y cells) AlphaSyn_Assay->Cell_Culture Cellular_AlphaSyn Protocol 3: Cellular α-Synuclein Aggregation Assay Cell_Culture->Cellular_AlphaSyn PP2A_Assay Protocol 4: PP2A Activity Assay Cell_Culture->PP2A_Assay Autophagy_Assay Protocol 5: Autophagic Flux Assay Cell_Culture->Autophagy_Assay Data_Analysis Data Analysis and Interpretation Cellular_AlphaSyn->Data_Analysis PP2A_Assay->Data_Analysis Autophagy_Assay->Data_Analysis

References

Application Notes and Protocols for 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Enzyme Kinetics and Drug Discovery

Abstract: This document provides a comprehensive technical guide for the utilization of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile in biochemical and cell-based assays. Given its chemical structure, particularly the presence of a β-ketonitrile moiety, this compound is hypothesized to function as a covalent inhibitor, likely targeting enzymes with a nucleophilic residue (e.g., serine or cysteine) in their active site. This guide details protocols for screening its inhibitory activity against putative targets, such as Dipeptidyl Peptidase IV (DPP-4), and for mechanistically characterizing its mode of action.

Introduction: Understanding the Compound

This compound is a research chemical characterized by a propanenitrile group attached to a phenyl ring.[1][2] The key feature for assay development is the electrophilic nature of the nitrile group, which is positioned to react with nucleophilic residues in an enzyme's active site. Nitriles are known "warheads" in a class of inhibitors called covalent inhibitors.[3] These inhibitors typically form an initial, non-covalent complex with the enzyme, followed by the formation of a stable, covalent bond.[4][5]

This mechanism offers distinct advantages in drug development, including prolonged duration of action and high potency. However, it requires specialized assay protocols to accurately determine kinetic parameters and confirm the covalent nature of the interaction. Based on structural similarities to known drugs, a primary putative target for this compound is Dipeptidyl Peptidase IV (DPP-4), a serine protease crucial in glucose metabolism.[6][7][8]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 887595-01-9[1]
Molecular Formula C₁₃H₁₄N₂O[1]
Molecular Weight 214.26 g/mol [1]
Appearance Solid (Varies by lot)-
Solubility Soluble in DMSO, Ethanol[6]

Section 1: Foundational Concepts of Covalent Inhibition

Before proceeding to specific protocols, it is critical to understand the kinetic model that governs the interaction of this compound with its target enzyme (E). The inhibition process is best described by a two-step mechanism.

  • Initial Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme's active site to form an enzyme-inhibitor complex (E·I). This step is rapid and reversible, characterized by the inhibition constant, Kᵢ.

  • Covalent Bond Formation: In the second step, the nitrile warhead reacts with a nucleophilic residue on the enzyme to form a stable, covalent adduct (E-I). This step is often slower and can be reversible or irreversible, characterized by the rate of inactivation, kᵢₙₐ꜀ₜ.

This two-step process is the cornerstone of designing and interpreting the assays described in this guide.[4][9]

G E E + I EI_noncov E·I (Non-covalent) E->EI_noncov Kᵢ (fast, reversible) EI_noncov->E EI_cov E-I (Covalent Adduct) EI_noncov->EI_cov kᵢₙₐ꜀ₜ (slower)

Figure 1: Two-step mechanism of covalent inhibition.

Section 2: Primary Application - Screening for DPP-4 Inhibition

DPP-4 is a serine exopeptidase that plays a significant role in glucose homeostasis, making it a prime target for Type 2 diabetes therapies.[6][8] The standard method for screening DPP-4 inhibitors is a fluorescence-based assay.

Principle of the Assay

The assay utilizes a fluorogenic substrate, typically Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active DPP-4, the free Aminomethylcoumarin (AMC) is released, which produces a strong fluorescent signal (Excitation: 350-360 nm, Emission: 450-465 nm).[6][10] An inhibitor will prevent or reduce this cleavage, resulting in a lower fluorescent signal.

Materials and Reagents

Table 2: Reagents for DPP-4 Inhibition Assay

ReagentPurposeStorageSource/Notes
DPP-4 Assay Buffer Maintains optimal pH and ionic strength.4°CTypically Tris-HCl based, pH 7.5.
Human Recombinant DPP-4 The enzyme source.-20°C or -80°CAliquot to avoid freeze-thaw cycles.[11]
Gly-Pro-AMC Substrate Fluorogenic substrate for DPP-4.-20°C (light-protected)Dissolve in DMSO or assay buffer.[10]
Inhibitor Compound This compound-20°C (light-protected)Prepare a concentrated stock in 100% DMSO.
Positive Control A known DPP-4 inhibitor (e.g., Sitagliptin).-20°CUsed for assay validation.[6][11]
96-Well Plate Black, clear-bottom plate for fluorescence.Room TemperatureMinimizes background fluorescence.
Fluorescence Plate Reader Instrument to measure signal.N/AMust be capable of Ex/Em wavelengths.

Experimental Workflow: IC₅₀ Determination

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilution (in Assay Buffer + DMSO) add_inhibitor Add Inhibitor Dilutions & Controls to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Working Enzyme Solution (Dilute DPP-4 in Assay Buffer) add_enzyme Add Enzyme Solution to all wells (except No-Enzyme control) prep_enzyme->add_enzyme prep_substrate Prepare Working Substrate Solution (Dilute Gly-Pro-AMC in Assay Buffer) start_reaction Initiate Reaction: Add Substrate Solution to all wells prep_substrate->start_reaction add_inhibitor->add_enzyme incubate Pre-incubate Enzyme and Inhibitor (e.g., 10-30 min at 37°C) add_enzyme->incubate incubate->start_reaction read_plate Read Fluorescence Kinetically or at Endpoint (Ex: 360nm, Em: 460nm) start_reaction->read_plate calc_percent Calculate % Inhibition vs. Control read_plate->calc_percent plot_curve Plot % Inhibition vs. [Inhibitor] calc_percent->plot_curve determine_ic50 Determine IC₅₀ using Non-linear Regression plot_curve->determine_ic50

Figure 2: General workflow for DPP-4 inhibitor screening.

Step-by-Step Protocol

This protocol is designed for a 100 µL final assay volume in a 96-well plate.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in assay buffer to create working solutions at 4x the final desired concentration. Ensure the final DMSO concentration in the assay is ≤1% to avoid enzyme inhibition.

  • Plate Setup:

    • Test Wells: Add 25 µL of 4x inhibitor dilutions.

    • 100% Activity Control: Add 25 µL of assay buffer containing the same percentage of DMSO as the test wells.

    • No Enzyme (Blank) Control: Add 25 µL of assay buffer with DMSO.

    • Positive Control: Add 25 µL of 4x Sitagliptin working solution.

  • Enzyme Addition & Pre-incubation:

    • Prepare a 2x working solution of DPP-4 enzyme in cold assay buffer.

    • Add 50 µL of the 2x enzyme solution to all wells except the "No Enzyme" blank. For the blank, add 50 µL of assay buffer.

    • Mix the plate gently on a shaker.

    • Pre-incubate the plate for 15-30 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[6]

  • Reaction Initiation and Measurement:

    • Prepare a 4x working solution of Gly-Pro-AMC substrate in assay buffer.

    • To initiate the reaction, add 25 µL of the 4x substrate solution to all wells.[11]

    • Immediately place the plate in a fluorescence reader pre-set to 37°C.

    • Measure the fluorescence intensity (Ex/Em = 360/460 nm) every minute for 15-30 minutes (kinetic mode) or as a single endpoint reading after 30 minutes.[11]

Data Analysis
  • Correct for Background: Subtract the average fluorescence of the "No Enzyme" blank from all other readings.

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (Rate of Test Well / Rate of 100% Activity Control)) * 100

    • For endpoint reads, use the final fluorescence value instead of the rate.

  • Determine IC₅₀:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Section 3: Advanced Protocols for Mechanistic Validation

A single IC₅₀ value is insufficient to prove covalent inhibition. The following protocols are essential to validate the compound's proposed mechanism of action.

Protocol 1: Time-Dependent Inhibition (IC₅₀ Shift Assay)

Causality: For a covalent inhibitor, the degree of inhibition is dependent on how long the enzyme and inhibitor are pre-incubated together before the substrate is added. A longer pre-incubation allows more time for the covalent bond to form, leading to a lower apparent IC₅₀.[4][9]

  • Set up multiple IC₅₀ determination plates or sets of wells as described in Section 2.

  • Vary the pre-incubation time (Step 3) for each set. For example, use pre-incubation times of 5, 15, 30, and 60 minutes.

  • Initiate the reaction with the substrate at the end of each respective pre-incubation period.

  • Calculate the IC₅₀ value for each time point.

  • Interpretation: If this compound is a covalent inhibitor, the IC₅₀ value will decrease as the pre-incubation time increases. A non-covalent, reversible inhibitor will show no significant change in IC₅₀ with time.

G cluster_concept IC₅₀ Shift Logic Start Short Pre-incubation Mid Medium Pre-incubation Start->Mid Time Start_IC50 Higher IC₅₀ Start->Start_IC50 End Long Pre-incubation Mid->End Time Mid_IC50 Lower IC₅₀ Mid->Mid_IC50 End_IC50 Lowest IC₅₀ End->End_IC50

Figure 3: Conceptual diagram of time-dependent IC₅₀ shift.

Protocol 2: Irreversibility Assessment (Washout/Dilution Assay)

Causality: If an inhibitor forms a stable covalent bond, its effect should persist even after the free, unbound inhibitor is removed from the solution. This is tested by a rapid dilution or "washout" step.[12]

  • Incubation: Incubate a concentrated solution of DPP-4 enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for a set time (e.g., 60 minutes). As a control, incubate the enzyme with assay buffer/DMSO alone.

  • Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into a pre-warmed assay solution containing the fluorogenic substrate. The dilution effectively reduces the free inhibitor concentration to a non-inhibitory level.

  • Activity Measurement: Immediately measure the enzyme activity kinetically.

  • Interpretation:

    • Irreversible/Slowly Reversible Covalent: The enzyme pre-incubated with the inhibitor will show significantly lower activity compared to the control, even after dilution, because the inhibitor remains covalently bound.

    • Reversible Non-Covalent: The enzyme activity will rapidly recover to the level of the control, as the inhibitor quickly dissociates from the active site upon dilution.[12]

Section 4: Troubleshooting and Experimental Considerations

Table 3: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability - Pipetting errors.- Incomplete mixing.- Temperature gradients across the plate.- Use calibrated multichannel pipettes.- Gently mix the plate after each reagent addition.- Ensure the plate reader has uniform temperature control.
Low Signal or No Enzyme Activity - Degraded enzyme or substrate.- Incorrect buffer pH.- Inhibitory solvent concentration.- Aliquot reagents and avoid freeze-thaw cycles.[11]- Verify buffer pH is ~7.5.- Ensure final DMSO concentration is ≤1%.
High Background Fluorescence - Autofluorescent compound.- Contaminated buffer or water.- Using a white or clear plate.- Run a control with the inhibitor and substrate but no enzyme to check for interference.- Use high-purity water and reagents.- Always use black, opaque-walled plates for fluorescence assays.
No IC₅₀ Shift Observed - The compound is a non-covalent inhibitor.- Pre-incubation time is too short for a slow-binding inhibitor.- The result is valid; the compound is likely not covalent.- Extend pre-incubation times (e.g., up to 2-4 hours) and re-test.

References

Application Notes and Protocols for 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile β-Ketonitrile Scaffold

3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile, a β-ketonitrile bearing a pyrrolidinyl-substituted phenyl ring, represents a compelling scaffold for chemical and biological exploration. The inherent reactivity of the β-ketonitrile moiety, combined with the pharmacologically significant pyrrolidine group, positions this compound as a versatile building block for the synthesis of novel heterocyclic compounds and as a candidate for screening in various biological assays. The pyrrolidine ring is a prevalent feature in numerous FDA-approved drugs and natural products, known to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2][3] This document provides a comprehensive guide to the synthesis, characterization, and potential research applications of this promising research chemical.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 887595-01-9Vendor Information
Molecular Formula C₁₃H₁₄N₂OVendor Information
Molecular Weight 214.26 g/mol Vendor Information
Appearance Off-white to yellow solid (predicted)General knowledge of similar compounds
Solubility Soluble in DMSO, DMF, and chlorinated solvents (predicted)General knowledge of similar compounds

Part 1: Synthesis and Characterization

The synthesis of this compound can be achieved through a Claisen condensation reaction, a classic and reliable method for the formation of β-keto esters and related compounds.[4][5][6] This approach involves the reaction of an appropriate ester with a nitrile in the presence of a strong base.

Proposed Synthetic Pathway

A logical and efficient synthetic route commences with the commercially available 4-(pyrrolidin-1-yl)benzoic acid, which is first converted to its corresponding ethyl ester. This ester then undergoes a Claisen condensation with acetonitrile to yield the target β-ketonitrile.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Claisen Condensation 4-Pyrrolidinylbenzoic_acid 4-(Pyrrolidin-1-yl)benzoic acid Ethyl_ester Ethyl 4-(pyrrolidin-1-yl)benzoate 4-Pyrrolidinylbenzoic_acid->Ethyl_ester Ethanol, H₂SO₄ (cat.), Reflux Target_Compound This compound Ethyl_ester->Target_Compound 1. Sodium Ethoxide, Toluene, Reflux 2. Acidic Workup Acetonitrile Acetonitrile Acetonitrile->Target_Compound

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthesis Protocol

Materials and Reagents:

  • 4-(Pyrrolidin-1-yl)benzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Acetonitrile

  • Sodium metal

  • Toluene (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1M)

Step 1: Synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate

  • To a solution of 4-(pyrrolidin-1-yl)benzoic acid (1 equivalent) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(pyrrolidin-1-yl)benzoate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 equivalents) to absolute ethanol (5 volumes) under an inert atmosphere. Once the sodium has completely reacted, remove the ethanol under reduced pressure.

  • To the resulting sodium ethoxide, add anhydrous toluene (10 volumes) followed by a solution of ethyl 4-(pyrrolidin-1-yl)benzoate (1 equivalent) in anhydrous toluene.

  • Add acetonitrile (1.5 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and acidify with 1M hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Characterization Workflow

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Characterization_Workflow Synthesized_Compound Synthesized Product NMR ¹H and ¹³C NMR Spectroscopy Synthesized_Compound->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Synthesized_Compound->MS Molecular Weight Confirmation IR Infrared (IR) Spectroscopy Synthesized_Compound->IR Functional Group Identification Melting_Point Melting Point Analysis Synthesized_Compound->Melting_Point Physical Property Purity Purity Assessment (e.g., HPLC) NMR->Purity

Caption: Workflow for the characterization of the synthesized compound.

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the pyrrolidine protons, aromatic protons in a para-substituted pattern, and a singlet for the methylene protons of the propanenitrile backbone.

  • ¹³C NMR: Signals for the carbonyl carbon, nitrile carbon, and the distinct carbons of the pyrrolidinyl and phenyl groups.

  • IR Spectroscopy: Characteristic absorption bands for the nitrile (C≡N) and ketone (C=O) functional groups.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of the compound.

Part 2: Potential Research Applications and Protocols

The unique structural features of this compound suggest its utility in several research domains.

Application 1: Intermediate for Heterocycle Synthesis

β-Ketonitriles are well-established precursors for the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles.[2]

Protocol: Synthesis of a Substituted Pyridine Derivative

  • In a round-bottom flask, dissolve this compound (1 equivalent), an appropriate α,β-unsaturated ketone (1 equivalent), and ammonium acetate (1.5 equivalents) in glacial acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting pyridine derivative by column chromatography or recrystallization.

Application 2: Screening for Biological Activity

The presence of the pyrrolidine moiety, a known pharmacophore, suggests that this compound may exhibit various biological activities.[1][7][8]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: In Vitro Enzyme Inhibition Assay (Generic Protocol)

  • Prepare a stock solution of the test compound in DMSO.

  • In a suitable assay buffer, combine the target enzyme, its substrate, and varying concentrations of the test compound.

  • Initiate the enzymatic reaction and monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Include controls with no inhibitor and no enzyme.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Application 3: Investigation of Fluorescent Properties

The aminobenzoylacetonitrile core structure suggests that this compound may possess interesting photophysical properties, including fluorescence, which could be sensitive to the local environment.[9][10][11][12]

Protocol: Characterization of Fluorescent Properties

  • Prepare dilute solutions of the compound in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water).

  • Record the UV-Vis absorption spectra for each solution to determine the absorption maxima (λ_abs).

  • Record the fluorescence emission spectra for each solution by exciting at the respective absorption maximum. Note the emission maxima (λ_em).

  • Calculate the Stokes shift (the difference between the emission and absorption maxima).

  • Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Investigate the effect of pH on the fluorescence properties by recording spectra in buffered solutions at different pH values.

Application_Workflow Target_Compound This compound Heterocycle_Synthesis Heterocycle Synthesis Target_Compound->Heterocycle_Synthesis Biological_Screening Biological Activity Screening Target_Compound->Biological_Screening Fluorescence_Studies Fluorescence Property Investigation Target_Compound->Fluorescence_Studies New_Materials Development of Novel Materials Heterocycle_Synthesis->New_Materials Bioactive_Molecules Discovery of Bioactive Molecules Biological_Screening->Bioactive_Molecules Fluorescent_Probes Design of Fluorescent Probes Fluorescence_Studies->Fluorescent_Probes

Caption: Potential research applications stemming from the target compound.

Safety Precautions

As with any research chemical, proper safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

Application Notes and Protocols for Preclinical Evaluation of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile as a Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile, hereafter designated as Compound X, is a novel small molecule entity featuring a β-ketonitrile core linked to an N-arylpyrrolidine moiety. The β-ketonitrile functional group is a versatile precursor in the synthesis of various biologically active heterocyclic compounds, including those with demonstrated anti-cancer and anti-inflammatory properties.[1][2][3] The N-arylpyrrolidine scaffold is a well-recognized pharmacophore present in numerous centrally and peripherally acting therapeutic agents.[4][5][6][7][8] This structural combination suggests that Compound X may exhibit significant biological activity.

This document outlines a comprehensive experimental framework for the preclinical evaluation of Compound X as a potential anti-cancer therapeutic, with a specific focus on prostate cancer. The protocols provided herein are designed to systematically characterize its physicochemical properties, in vitro efficacy and mechanism of action, and in vivo anti-tumor activity.

Part 1: Physicochemical Characterization

A thorough understanding of the physicochemical properties of Compound X is fundamental for its development as a therapeutic agent. These properties influence its formulation, bioavailability, and overall suitability for in vivo studies.

Solubility Assessment

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can hinder preclinical testing and lead to variable in vivo exposure. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9][10]

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation of Media: Prepare aqueous buffers at pH 5.0, 7.4, and 9.0 to mimic physiological conditions in different parts of the gastrointestinal tract and in blood.

  • Sample Preparation: Add an excess amount of Compound X to vials containing each of the prepared buffers and purified water. Ensure a visible amount of undissolved solid remains.

  • Equilibration: Seal the vials and place them in a shaking incubator at 25°C and 37°C for 24-48 hours to reach equilibrium.

  • Sample Processing: After incubation, centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Quantification: Analyze the concentration of Compound X in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Data Analysis: Express solubility in µg/mL and mM.

Table 1: Hypothetical Solubility Data for Compound X

Medium (pH)Temperature (°C)Solubility (µg/mL)Solubility (mM)
Water2515.80.074
Buffer 5.03725.30.118
Buffer 7.43712.10.056
Buffer 9.0378.90.042
Stability Assessment

Rationale: Chemical stability is crucial for ensuring that a drug candidate maintains its integrity and potency during storage and administration. Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.[9]

Protocol: Forced Degradation Study

  • Stress Conditions: Prepare solutions of Compound X in the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C

    • Base Hydrolysis: 0.1 M NaOH at 60°C

    • Oxidation: 3% H₂O₂ at room temperature

    • Thermal Stress: Solid compound at 80°C

  • Time Points: Sample at 0, 4, 8, and 24 hours.

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity.

  • Data Analysis: Calculate the percentage of Compound X remaining at each time point and identify major degradation products.

Part 2: In Vitro Biological Evaluation

The in vitro evaluation of Compound X is designed to assess its cytotoxic effects against prostate cancer cell lines and to elucidate its potential mechanism of action.

Cell Viability and Cytotoxicity Assays

Rationale: The initial step in evaluating an anti-cancer compound is to determine its ability to inhibit cell growth and induce cell death in relevant cancer cell lines. The MTT and LDH assays are standard colorimetric methods for assessing cell viability and cytotoxicity, respectively.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X (e.g., 0.01 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., docetaxel).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

  • Cell Culture and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Table 2: Hypothetical IC50 Values of Compound X in Prostate Cancer Cell Lines

Cell LineIC50 (µM) after 72h
LNCaP5.2
PC-38.9
DU-14512.5
Mechanism of Action: Hypothetical PI3K/Akt Pathway Inhibition

Rationale: Based on the prevalence of PI3K/Akt pathway dysregulation in prostate cancer, we hypothesize that Compound X may exert its anti-cancer effects by inhibiting this critical signaling cascade. Western blotting is a powerful technique to investigate changes in protein expression and phosphorylation status within this pathway.[11][12][13][14]

Protocol: Western Blot Analysis

  • Cell Lysis: Treat LNCaP cells with Compound X at various concentrations (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR, and β-actin (as a loading control) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Hypothetical Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation CompoundX Compound X CompoundX->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by Compound X.

Part 3: In Vivo Efficacy Evaluation

In vivo studies are essential to evaluate the anti-tumor efficacy and tolerability of Compound X in a whole-organism setting. A xenograft model using human prostate cancer cells in immunodeficient mice is a standard preclinical model.[15][16][17][18]

Xenograft Tumor Model

Rationale: The LNCaP cell line, being androgen-sensitive, is a relevant model for early-stage prostate cancer. This model allows for the assessment of tumor growth inhibition in response to treatment with Compound X.

Protocol: LNCaP Xenograft Study in Nude Mice

  • Animal Acclimatization: Acclimate male athymic nude mice (6-8 weeks old) for one week.

  • Tumor Cell Implantation: Subcutaneously inject LNCaP cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.

  • Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, Compound X at two dose levels, and a positive control like docetaxel).

  • Dosing: Administer the treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

  • Endpoint Analysis:

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Collect tumor tissue for pharmacodynamic analysis (e.g., Western blot for p-Akt).

Table 3: Hypothetical In Vivo Efficacy Data for Compound X

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
Compound X25750 ± 12040
Compound X50450 ± 9064
Docetaxel10300 ± 7576

Part 4: Preliminary ADME/Tox Assessment

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial for identifying potential liabilities of a drug candidate.[19][20][21][22]

In Vitro Metabolic Stability

Rationale: This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, which can influence its in vivo half-life and oral bioavailability.

Protocol: Liver Microsomal Stability Assay

  • Incubation: Incubate Compound X at a low concentration (e.g., 1 µM) with human liver microsomes in the presence of NADPH.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent.

  • Analysis: Analyze the remaining concentration of Compound X using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance.

Experimental Workflow Overview

Preclinical_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Mechanistic & In Vivo Proof-of-Concept cluster_2 Phase 3: Lead Optimization PhysChem Physicochemical Characterization (Solubility, Stability) InVitro_Tox In Vitro Cytotoxicity (MTT/LDH Assays) PhysChem->InVitro_Tox MoA Mechanism of Action (Western Blot) InVitro_Tox->MoA InVivo_Efficacy In Vivo Efficacy (Xenograft Model) MoA->InVivo_Efficacy ADME_Tox Preliminary ADME/Tox (Metabolic Stability) InVivo_Efficacy->ADME_Tox Lead_Opt Lead Optimization ADME_Tox->Lead_Opt

Caption: A streamlined workflow for the preclinical evaluation of Compound X.

Conclusion

This document provides a comprehensive and scientifically grounded framework for the initial preclinical evaluation of this compound (Compound X) as a potential anti-cancer agent. The detailed protocols and methodologies are designed to ensure data integrity and to facilitate a thorough assessment of the compound's therapeutic potential. Adherence to these guidelines will enable researchers to make informed decisions regarding the further development of this promising new chemical entity.

References

"In vitro applications of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Applications of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile (WEHI-539)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potent BCL-XL Inhibitor WEHI-539

This compound, more commonly known in the scientific community as WEHI-539 , is a potent and highly selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL).[1][2] BCL-XL is a pivotal anti-apoptotic protein belonging to the BCL-2 family, which acts as a crucial regulator of the intrinsic (or mitochondrial) pathway of apoptosis.[3] In numerous malignancies, the overexpression of BCL-XL is a key mechanism that allows cancer cells to evade programmed cell death, contributing significantly to tumor maintenance and resistance to conventional chemotherapies.[4][5]

WEHI-539 was developed through structure-guided design to specifically target the BH3-binding groove of BCL-XL with subnanomolar affinity (IC₅₀ = 1.1 nM).[1][2][6] This high selectivity, with over 400-fold greater affinity for BCL-XL compared to other pro-survival BCL-2 family members like BCL-2, BCL-W, and MCL-1, makes it an invaluable tool for dissecting the specific role of BCL-XL in cell survival and for exploring therapeutic strategies to overcome apoptosis resistance.[2] Although not optimized for clinical use in patients, WEHI-539 serves as a gold-standard research compound for preclinical investigation into apoptosis pathways and chemoresistance.[3][5]

This guide provides detailed application notes and protocols for the in vitro use of WEHI-539, offering field-proven insights into its mechanism of action and experimental application.

Core Mechanism of Action: Restoring the Apoptotic Cascade

The primary function of anti-apoptotic proteins like BCL-XL is to sequester pro-apoptotic effector proteins, namely BAX and BAK. By binding to these effectors, BCL-XL prevents their oligomerization and subsequent permeabilization of the outer mitochondrial membrane. This action blocks the release of critical apoptotic factors like cytochrome c into the cytoplasm.

WEHI-539 functions as a BH3-mimetic. It competitively binds to the hydrophobic BH3-binding groove on the BCL-XL protein, mimicking the action of native pro-apoptotic BH3-only proteins (e.g., BIM, BAD).[3] This high-affinity interaction displaces BAX and BAK from BCL-XL. Once liberated, BAX and BAK are free to oligomerize, forming pores in the mitochondrial outer membrane. This leads to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately culminating in apoptotic cell death.[1][3] The activity of WEHI-539 is critically dependent on the presence of BAK; in cells lacking BAK, the compound is unable to induce apoptosis.[1][3]

WEHI539_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytoplasm BAX_BAK BAX / BAK MOMP MOMP BAX_BAK->MOMP Oligomerization CytoC_in Cytochrome c CytoC_out Cytochrome c CytoC_in->CytoC_out Release BCL_XL BCL-XL BCL_XL->BAX_BAK Sequesters WEHI539 WEHI-539 WEHI539->BCL_XL Inhibits Casp9 Caspase-9 CytoC_out->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Mechanism of WEHI-539-induced apoptosis.

Quantitative Bioactivity Profile

The potency of WEHI-539 has been characterized across various biochemical and cell-based assays. The following table summarizes key reported values.

Assay TypeTarget/Cell LineMetricValueReference
Biochemical AssayBCL-XLIC₅₀1.1 nM[1][2][6]
Biochemical AssayBCL-XLK_d_0.6 nM[3][7]
Cell-Based AssayBCL-XL-dependent NCI-H146 cellsEC₅₀550 nM[6]
Cell-Based AssayMCL-1 deficient MEFsEC₅₀0.48 µM[3][7]
Cell-Based AssayOvsaho ovarian cancer cellsIC₅₀~1 µM[6]

Application Note 1: Quantifying Apoptosis Induction via Caspase Activity

Objective: To measure the dose-dependent induction of apoptosis in a BCL-XL-dependent cancer cell line following treatment with WEHI-539 by quantifying the activity of executioner caspases-3 and -7.

Scientific Rationale: Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade.[8] Their activation, which involves proteolytic cleavage of their zymogen forms, is a hallmark of apoptosis.[8][9] Assays using a fluorogenic substrate like N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC) provide a sensitive and direct measure of apoptosis execution.[8] Activated caspase-3/7 cleaves the substrate, releasing the fluorescent AMC molecule, which can be quantified.

Protocol: Caspase-3/7 Activity Assay (Fluorometric)

Materials:

  • BCL-XL dependent cell line (e.g., Ovsaho, NCI-H146)

  • Complete cell culture medium

  • WEHI-539 (stock solution prepared in 100% DMSO, see note below)

  • White, opaque-walled 96-well microplates

  • Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7, or one containing Ac-DEVD-AMC substrate)

  • Plate-reading fluorometer (Excitation ~380 nm, Emission ~440-460 nm)

Procedure:

  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of WEHI-539 in complete culture medium. A typical concentration range to test would be 0.1 µM to 10 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used, typically <0.1%).

  • Cell Treatment: Add 10 µL of the diluted WEHI-539 or vehicle control to the appropriate wells. This brings the final volume to 100 µL.

  • Incubation: Incubate the plate for a predetermined time point (e.g., 24 or 48 hours) at 37°C, 5% CO₂.[6]

  • Assay Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions. This typically involves mixing a buffered substrate solution.

  • Lysis and Substrate Cleavage: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of the prepared caspase-3/7 reagent to each well. Mix gently by orbital shaking for 1 minute.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 450 nm).

  • Data Analysis: Subtract the background fluorescence (from wells with medium only) from all readings. Plot the relative fluorescence units (RFU) against the WEHI-539 concentration to generate a dose-response curve.

Note on Solubility: Some sources report WEHI-539 as insoluble in DMSO, while others state a solubility of >10 mM.[3][7] It is best practice to obtain a hydrochloride salt if available or to warm the DMSO stock solution at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution before preparing final dilutions in aqueous media.[7]

Application Note 2: Assessing Cell Viability and Cytotoxicity

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of WEHI-539 in a panel of cancer cell lines to assess its cytotoxic efficacy.

Scientific Rationale: Cell viability assays are essential for quantifying the cytotoxic effects of a compound.[10][11] The Sulforhodamine B (SRB) assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein basic amino acid residues in cells that have been fixed with trichloroacetic acid (TCA).[6] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells at the end of the treatment period. This method is simple, reproducible, and less prone to interference from compounds than metabolic assays like MTT.[10]

SRB_Workflow cluster_workflow SRB Assay Workflow A 1. Seed Cells (e.g., 5,000 cells/well) B 2. Incubate 24h (Allow attachment) A->B C 3. Add WEHI-539 (Serial Dilutions) B->C D 4. Incubate 72h (Drug treatment) C->D E 5. Fix Cells (Cold 10% TCA) D->E F 6. Stain with SRB (0.4% SRB in Acetic Acid) E->F G 7. Wash & Dry (1% Acetic Acid) F->G H 8. Solubilize Dye (10 mM Tris base) G->H I 9. Read Absorbance (510 nm) H->I

Caption: Standard workflow for an SRB cell viability assay.
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

Materials:

  • Cancer cell lines of interest (e.g., Ovcar-4, Ovcar-8)

  • 96-well flat-bottom microplates

  • WEHI-539

  • Trichloroacetic acid (TCA), 10% (w/v) cold solution

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5

  • Microplate reader (absorbance at 510 nm)

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 2,500-5,000 cells/well) in 180 µL of medium and incubate for 24 hours.[6]

  • Drug Treatment: Add 20 µL of serially diluted WEHI-539 or vehicle control to the wells.

  • Incubation: Incubate the cells for 72 hours at 37°C, 5% CO₂.[6]

  • Cell Fixation: Gently remove the culture medium. Fix the cells by adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Discard the TCA solution and wash the plates five times with slow-running tap water or the 1% acetic acid wash solution. Remove excess water and allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.

  • Air Dry: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the log of WEHI-539 concentration and use non-linear regression to determine the IC₅₀ value.

Application Note 3: Probing for Synergistic Anticancer Activity

Objective: To determine if WEHI-539 acts synergistically with other anti-cancer agents (e.g., an MCL-1 inhibitor) to enhance cancer cell killing.

Scientific Rationale: Cancer cells often develop resistance by upregulating multiple anti-apoptotic proteins. For instance, inhibition of BCL-XL can lead to a compensatory upregulation or dependence on MCL-1.[12] Therefore, co-targeting both BCL-XL (with WEHI-539) and MCL-1 (with an inhibitor like S63845) can produce a synergistic effect, where the combined cell-killing is greater than the additive effect of the individual drugs.[12] This is a key strategy for overcoming chemoresistance.[3] Synergy can be quantitatively assessed using the Combination Index (CI) method based on the Chou-Talalay principle, where CI < 1 indicates synergy.[13]

Protocol: Synergy Assessment using a Cell Viability Assay

Materials:

  • Cancer cell line (e.g., ONS76 medulloblastoma cells)[12]

  • WEHI-539

  • Second agent (e.g., MCL-1 inhibitor S63845)

  • 96-well plates

  • Cell viability assay kit (e.g., WST-1, MTT, or CellTiter-Glo®)

  • Synergy analysis software (e.g., CompuSyn or similar)

Procedure:

  • Determine Single-Agent IC₅₀: First, perform dose-response experiments for WEHI-539 and the second agent individually to determine their respective IC₅₀ values after a fixed incubation time (e.g., 48 hours).[12]

  • Set Up Combination Matrix: Based on the IC₅₀ values, design a matrix of drug concentrations. A common approach is to use a constant ratio design. For example, prepare dilutions of both drugs at concentrations of 0.25x, 0.5x, 1x, 2x, and 4x their respective IC₅₀ values.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate as described previously. Treat the cells with each drug alone and in combination at the various concentrations from the matrix. Include vehicle-only controls.

  • Incubation: Incubate the plate for the predetermined duration (e.g., 48 hours).[12]

  • Assess Viability: Perform a cell viability assay (e.g., WST-1 or MTT) according to the manufacturer's protocol.[12][14]

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each concentration of the single agents and the combinations (Fa = 1 - % Viability).

    • Input the dose-effect data (drug concentrations and their corresponding Fa values) into a synergy analysis software.

    • The software will calculate the Combination Index (CI).

    • Interpretation:

      • CI < 0.9: Synergy

      • CI = 0.9 - 1.1: Additive effect

      • CI > 1.1: Antagonism

Synergy_Concept cluster_pathway Apoptosis Regulation BCL_XL BCL-XL Apoptosis Apoptosis BCL_XL->Apoptosis Inhibits MCL1 MCL-1 MCL1->Apoptosis Inhibits Result Synergistic Cell Death WEHI539 WEHI-539 WEHI539->BCL_XL MCL1_i MCL-1 Inhibitor (e.g., S63845) MCL1_i->MCL1

Caption: Conceptual logic for synergistic targeting of BCL-XL and MCL-1.

References

Application Notes & Protocols: Investigating the Therapeutic Potential of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile is a synthetic compound characterized by a central propanenitrile core, a phenyl ring substituted with a pyrrolidinyl group, and a ketone moiety. While specific biological activities for this exact molecule are not extensively documented in public literature, its structural motifs are present in numerous pharmacologically active agents. This guide provides a comprehensive framework for researchers to explore the potential therapeutic targets of this compound, drawing on established knowledge of related chemical structures. The presence of the pyrrolidine ring, the propanenitrile group, and the overall molecular scaffold suggests potential interactions with several key biological pathways implicated in a range of pathologies.

The pyrrolidine core is a versatile scaffold found in a wide array of bioactive molecules, exhibiting activities ranging from antimicrobial and antiviral to anticancer and anticonvulsant effects[1]. The nitrile group is a known pharmacophore in many enzyme inhibitors, including those targeting dipeptidyl peptidase-IV (DPP-IV) and various proteases[2]. Furthermore, propanenitrile derivatives have been investigated as kinase inhibitors and receptor antagonists[3][4].

This document outlines potential therapeutic avenues and provides detailed protocols for investigating the interaction of this compound with these putative targets. The proposed experimental workflows are designed to be self-validating, guiding the researcher from initial screening to more detailed mechanistic studies.

Potential Therapeutic Target Classes and Investigative Protocols

Based on chemoinformatic analysis and the known pharmacology of related structures, we have identified three primary potential therapeutic target classes for this compound:

  • Central Nervous System (CNS) Targets: Ion Channels and Receptors

  • Enzyme Inhibition: Kinases and Proteases

  • Neurodegenerative Disease Targets: Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE)

Central Nervous System (CNS) Targets: Ion Channels and Receptors

The structural similarity of the subject compound to known anticonvulsants and CNS-active molecules suggests that it may modulate neuronal excitability. Pyrrolidone derivatives, for instance, are known to reduce neuronal excitability by promoting sodium channel inactivation, inhibiting T-type calcium channels, or enhancing GABA-A receptor-mediated inhibition[5]. Additionally, certain propanenitrile derivatives have demonstrated potent anticonvulsant activity as AMPA receptor antagonists[3].

Rationale for Investigation

The presence of the pyrrolidinylphenyl group could confer affinity for CNS receptors, while the propanenitrile moiety might interact with ion channels. Therefore, initial screening should focus on key targets involved in neuronal signaling and seizure pathology.

Proposed Signaling Pathway for Investigation

CNS_Targets cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Na_Channel Voltage-Gated Na+ Channel Vesicle Glutamate Vesicle Na_Channel->Vesicle Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Vesicle Ca2+ Influx AMPA_R AMPA Receptor Vesicle->AMPA_R Glutamate Release Postsynaptic Excitation Postsynaptic Excitation AMPA_R->Postsynaptic Excitation GABA_A_R GABA-A Receptor Postsynaptic Inhibition Postsynaptic Inhibition GABA_A_R->Postsynaptic Inhibition Cl- Influx Compound This compound Compound->Na_Channel Inhibition? Compound->Ca_Channel Inhibition? Compound->AMPA_R Antagonism? Compound->GABA_A_R Modulation?

Caption: Potential CNS targets for this compound.

Experimental Protocols

This protocol assesses the direct effect of the compound on voltage-gated sodium (NaV) and calcium (CaV) channels in cultured neurons.

Materials:

  • Primary neuronal cultures (e.g., rat cortical neurons) or cell lines expressing specific channel subtypes (e.g., HEK293 cells)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for micropipettes

  • External and internal recording solutions

  • This compound stock solution (in DMSO)

  • Positive controls (e.g., Tetrodotoxin for NaV channels, Nifedipine for L-type CaV channels)

Procedure:

  • Prepare neuronal cultures or transfected cells on glass coverslips.

  • Prepare external and internal recording solutions.

  • Pull micropipettes to a resistance of 3-5 MΩ.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Record baseline channel activity using appropriate voltage protocols to elicit NaV or CaV currents.

  • Perfuse the cell with the external solution containing a range of concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM).

  • Record channel activity at each concentration, allowing for steady-state effects.

  • Perform a washout with the control external solution.

  • Analyze the data to determine changes in current amplitude, kinetics, and voltage-dependence. Calculate IC50 values if a dose-dependent inhibition is observed.

Data Interpretation: A reduction in the peak current amplitude in the presence of the compound suggests inhibitory activity. Shifts in the voltage-dependence of activation or inactivation can provide insights into the mechanism of action.

Parameter Description Expected Outcome for Inhibition
Peak Current (I_peak) Maximum current elicited by the voltage step.Decrease
IC50 Concentration for 50% inhibition of I_peak.Low µM to nM range indicates potency.
Activation/Inactivation Curves Plots of channel opening/closing vs. voltage.A shift may indicate a specific modulatory effect.

Enzyme Inhibition: Kinases and Proteases

The propanenitrile scaffold is a component of kinase inhibitors like Tofacitinib, which targets Janus kinases (JAKs). The nitrile group can act as a hydrogen bond acceptor or a covalent warhead in enzyme active sites[2]. Isatin and its analogues, which share some structural similarities, are known to inhibit a variety of kinases and proteases[6].

Rationale for Investigation

Given the prevalence of the propanenitrile moiety in kinase inhibitors and the general inhibitory potential of related scaffolds against proteases, it is logical to screen the compound against panels of these enzymes, particularly those relevant to oncology and inflammatory diseases.

Proposed Signaling Pathway for Investigation (Example: JAK-STAT Pathway)

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation P_STAT p-STAT P_STAT->P_STAT Dimerization Nucleus Nucleus P_STAT->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Transcription Compound This compound Compound->JAK Inhibition?

Caption: Potential inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

This protocol uses a luminescence-based assay to measure the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase substrate (e.g., a suitable peptide)

  • ATP

  • Assay buffer

  • This compound

  • Positive control inhibitor (e.g., Tofacitinib)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of the 384-well plate.

  • Add the diluted compounds to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the detection reagent from the kit.

  • Incubate as required by the kit protocol.

  • Measure luminescence using a plate reader.

Data Interpretation: A lower luminescence signal indicates higher kinase activity (more ATP consumed). The inhibitory effect of the compound is seen as an increase in luminescence. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Assay Readout Indication Data Analysis
Luminescence Inversely proportional to kinase activity.Calculate % Inhibition relative to controls.
IC50 Value Potency of the inhibitor.Fit data to a dose-response curve.

Neurodegenerative Disease Targets: MAO and AChE

Nitrile-containing compounds are being explored as multi-target-directed ligands for Alzheimer's disease, with some showing dual inhibitory activity against Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE)[7]. MAO inhibition can increase neurotransmitter levels, while AChE inhibition is a standard therapeutic approach for Alzheimer's.

Rationale for Investigation

The aromatic and heterocyclic nature of the compound makes it a candidate for binding to the active sites of MAO-A, MAO-B, and AChE. A dual-acting inhibitor could offer a synergistic therapeutic effect in neurodegenerative diseases.

Proposed Experimental Workflow

Neuro_Workflow Start Compound Screening MAO_Assay MAO-A/B Inhibition Assay (Fluorometric) Start->MAO_Assay AChE_Assay AChE Inhibition Assay (Colorimetric - Ellman's) Start->AChE_Assay Hit_ID Hit Identification (IC50 < 10 µM) MAO_Assay->Hit_ID AChE_Assay->Hit_ID Cell_Assay Cell-Based Neuroprotection Assay (e.g., SH-SY5Y cells) Hit_ID->Cell_Assay Confirmed Hits Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Caption: Workflow for evaluating neurodegenerative disease targets.

Experimental Protocols

This assay measures the activity of MAO enzymes by monitoring the production of a fluorescent product.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a commercial fluorogenic substrate)

  • Assay buffer

  • This compound

  • Positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and controls.

  • In separate plates for MAO-A and MAO-B, add the respective enzyme and assay buffer to the wells.

  • Add the diluted compounds and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the MAO substrate.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Stop the reaction (if necessary, according to the kit).

  • Measure fluorescence at the appropriate excitation/emission wavelengths.

Data Interpretation: Inhibition is observed as a decrease in the fluorescent signal. Calculate the percent inhibition and IC50 values for both MAO-A and MAO-B to determine potency and selectivity.

Enzyme Selective Inhibitor (Control) Desired Outcome
MAO-A ClorgylinePotent Inhibition (Low µM IC50)
MAO-B PargylinePotent Inhibition (Low µM IC50) or Selectivity

Conclusion

The structural features of this compound suggest a rich potential for pharmacological activity across several important target classes. The protocols and workflows detailed in these application notes provide a robust starting point for any research program aimed at elucidating the therapeutic potential of this compound. By systematically evaluating its effects on CNS targets, key enzyme families, and pathways relevant to neurodegeneration, researchers can effectively navigate the early stages of the drug discovery process and identify promising avenues for further development.

References

Application Notes: 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile, a Novel Candidate for Dipeptidyl Peptidase-4 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potential Therapeutic Agent

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is a cornerstone of progress. This document introduces 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile (CAS No. 887595-01-9) as a compound of significant interest for its potential as an enzyme inhibitor[1][2]. While direct biological data on this specific molecule is nascent, its structural architecture presents a compelling hypothesis for its mechanism of action.

The molecule incorporates a β-ketonitrile group, a pyrrolidine ring, and a phenyl linker. This combination of functional groups bears a strong resemblance to a well-established class of antidiabetic drugs: the Dipeptidyl Peptidase-4 (DPP-4) inhibitors, commonly known as "gliptins".[3]

DPP-4 is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] The inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes mellitus, as it prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release.[6][7]

Structure-activity relationship (SAR) studies of known DPP-4 inhibitors reveal that the enzyme's active site contains distinct pockets (S1 and S2) that accommodate specific ligand features.[8] Notably, the S1 pocket often binds a saturated heterocyclic group, such as the pyrrolidine ring present in our compound of interest.[3] This structural homology forms the scientific basis for investigating this compound as a potential DPP-4 inhibitor. These application notes provide the theoretical framework and detailed experimental protocols to rigorously test this hypothesis.

Hypothesized Mechanism of Action: The Incretin Pathway

We postulate that this compound acts as a competitive inhibitor of the DPP-4 enzyme. By binding to the active site, it prevents the degradation of the incretin hormones GLP-1 and GIP. The subsequent increase in active incretin levels stimulates pancreatic β-cells to release insulin in a glucose-dependent manner and suppresses glucagon secretion from α-cells, ultimately leading to improved glycemic control.

Incretin_Pathway cluster_Gut Gut cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release Insulin Insulin Secretion (β-cells) Incretins->Insulin Stimulates (+) Glucagon Glucagon Secretion (α-cells) Incretins->Glucagon Inhibits (-) DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Glucose Lower Blood Glucose Insulin->Glucose Leads to Glucagon->Glucose Opposes Inactive Inactive Metabolites DPP4->Inactive Degrades Inhibitor Potential Inhibitor (this compound) Inhibitor->DPP4 Inhibits

Caption: Hypothesized role of the inhibitor in the incretin signaling pathway.

Experimental Protocols

The following protocols are designed to provide a comprehensive evaluation of the inhibitory potential of this compound against the DPP-4 enzyme.

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[9][10] This protocol employs a robust, fluorescence-based assay for high-throughput and sensitive detection of DPP-4 inhibition.[11]

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). DPP-4 cleaves this substrate, releasing the highly fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to DPP-4 activity. An effective inhibitor will reduce this rate.[11]

Materials:

  • This compound

  • Human recombinant DPP-4 enzyme (e.g., from Abcam, Cayman Chemical)

  • DPP-4 Substrate: Gly-Pro-AMC

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Positive Control Inhibitor: Sitagliptin[11]

  • DMSO (ACS grade)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[11]

Workflow Diagram:

IC50_Workflow cluster_prep cluster_assay cluster_read A 1. Prepare Inhibitor Serial Dilutions (in DMSO, then Assay Buffer) B 2. Prepare Enzyme Solution C 3. Prepare Substrate Solution D 4. Add Assay Buffer, Enzyme, and Inhibitor/Control to Wells E 5. Pre-incubate (15 min, 37°C) (Allows inhibitor-enzyme binding) D->E F 6. Initiate Reaction (Add Substrate Solution) E->F G 7. Incubate (30 min, 37°C) F->G H 8. Read Fluorescence (Ex: 360nm, Em: 460nm) G->H I 9. Calculate % Inhibition H->I J 10. Plot Dose-Response Curve & Determine IC₅₀ I->J

Caption: Step-by-step workflow for the IC₅₀ determination assay.

Procedure:

  • Reagent Preparation:

    • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serial Dilutions: Create a series of dilutions from the stock solution in assay buffer. Ensure the final DMSO concentration in all wells remains constant and below 1% to avoid solvent effects.[12] A typical concentration range to test would be 0.01 µM to 100 µM.

    • Enzyme Working Solution: Dilute the recombinant DPP-4 enzyme in cold assay buffer to the desired concentration as per the manufacturer's recommendation.[11]

    • Substrate Working Solution: Prepare the Gly-Pro-AMC substrate in assay buffer. The final concentration should be at or near its Michaelis constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.

  • Assay Protocol (per well): [11][12]

    • Controls: Prepare wells for:

      • 100% Activity Control: 20 µL Assay Buffer + 40 µL Enzyme Solution.

      • Background Control: 60 µL Assay Buffer (no enzyme).

      • Positive Control: 20 µL Sitagliptin + 40 µL Enzyme Solution.

    • Test Wells: Add 20 µL of each serially diluted inhibitor solution and 40 µL of the enzyme solution to respective wells.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 40 µL of the substrate working solution to all wells to start the reaction.

    • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measurement: Read the fluorescence intensity using the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the background control from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Fluorescence_Inhibitor / Fluorescence_100%_Activity)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[12]

Protocol 2: Elucidation of Inhibition Mechanism via Enzyme Kinetics

This protocol determines the mode of inhibition (e.g., competitive, non-competitive) by analyzing the enzyme's kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.[13]

Principle:

  • Competitive Inhibition: The inhibitor binds only to the enzyme's active site, competing with the substrate. This increases the apparent Km (substrate concentration needed for half-maximal velocity) but does not change the Vmax (maximum velocity).[]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency regardless of substrate binding. This reduces the Vmax but does not change the Km.[13]

  • Other types (uncompetitive, mixed) show different patterns of change in Km and Vmax.

Procedure:

  • Set up a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.

  • For each fixed concentration of the inhibitor (including zero inhibitor), perform a series of reactions with varying substrate concentrations.

  • Measure the initial reaction velocity (rate of fluorescence increase) for each condition.

  • Plot the initial velocity against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

  • Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). This linearization of the data simplifies the analysis of Km and Vmax.

Data Analysis:

  • Competitive Inhibition: Lineweaver-Burk plots will show lines intersecting on the Y-axis (constant Vmax) but with different X-intercepts (changing Km).

  • Non-competitive Inhibition: Lineweaver-Burk plots will show lines intersecting on the X-axis (constant Km) but with different Y-intercepts (changing Vmax).[15]

Logical Flow for Kinetic Analysis:

Kinetic_Analysis Start Perform Kinetic Assay (Vary [Substrate] at fixed [Inhibitor]) Plot Generate Lineweaver-Burk Plot (1/V vs 1/[S]) Start->Plot Analysis Analyze Intercepts of Lines (Inhibited vs. Uninhibited) Plot->Analysis Comp Result: Competitive Inhibition (Increased Km, Vmax Unchanged) Analysis->Comp Lines intersect on Y-axis NonComp Result: Non-Competitive Inhibition (Km Unchanged, Decreased Vmax) Analysis->NonComp Lines intersect on X-axis Other Result: Mixed/Uncompetitive (Both Km and Vmax Changed) Analysis->Other Lines intersect elsewhere

Caption: Decision logic for determining the mode of enzyme inhibition.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: IC₅₀ Determination Summary

Compound Target Enzyme IC₅₀ (µM) [95% CI] Hill Slope
This compound Human DPP-4 [Insert Value] [Insert Value]
Sitagliptin (Positive Control) Human DPP-4 [Insert Value] [Insert Value]

Caption: Summary of inhibitory potency. The 95% confidence interval (CI) indicates the precision of the IC₅₀ estimate.

Table 2: Summary of Kinetic Parameters

Inhibitor Concentration Apparent Kₘ (µM) Apparent Vₘₐₓ (RFU/min) Inhibition Type
0 µM (Control) [Value] [Value] N/A
[X] µM [Value] [Value] [Determine from data]
[Y] µM [Value] [Value] [Determine from data]

Caption: Effect of the inhibitor on DPP-4 kinetic constants. RFU = Relative Fluorescence Units.

Conclusion and Future Directions

These protocols provide a robust framework for the initial characterization of this compound as a potential DPP-4 inhibitor. A low micromolar or nanomolar IC₅₀ value, coupled with a competitive inhibition profile, would strongly support the initial hypothesis and warrant further investigation.

Subsequent steps in the drug discovery process should include:

  • Selectivity Profiling: Assessing the inhibitor's activity against other related serine proteases to determine its specificity.

  • Cell-based Assays: Evaluating the compound's efficacy in a more physiologically relevant context, such as in cultured cells that express DPP-4.[16]

  • In Vivo Studies: Testing the compound in animal models of diabetes to assess its therapeutic potential and pharmacokinetic properties.[4]

The structural novelty of this compound, combined with its potential to target a well-validated enzyme, makes it a promising candidate for further development in the field of metabolic disease therapeutics.

References

Application Notes and Protocols for Developing Assays with 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile, a Bax Channel Blocker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of assays for 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile. This compound, also known as Bax channel blocker 1 (BAI1), is an allosteric inhibitor of the pro-apoptotic protein Bax.[1][2] Given the critical role of Bax in the intrinsic apoptosis pathway, its inhibition presents a significant therapeutic opportunity in diseases characterized by excessive cell death. These application notes detail robust biochemical and cell-based protocols to characterize the inhibitory activity of this compound, confirm its mechanism of action, and evaluate its efficacy in a cellular context.

Introduction: The Significance of Bax Inhibition

Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis. The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both pro- and anti-apoptotic members.[3][4] A key event in this pathway is Mitochondrial Outer Membrane Permeabilization (MOMP), which is primarily executed by the pro-apoptotic proteins Bax and Bak.[3][5] In healthy cells, Bax exists as an inactive monomer in the cytosol.[6] Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, translocates to the mitochondrial outer membrane, and oligomerizes to form pores.[3][6] This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[6][7] Cytosolic cytochrome c then triggers the activation of a caspase cascade, culminating in the execution of cell death.[7][8]

Dysregulation of Bax-mediated apoptosis is implicated in various pathologies. While its inactivation can contribute to cancer cell survival, its excessive activation is a key driver of cell death in neurodegenerative diseases, ischemic injury, and other conditions. Therefore, small molecules that can directly inhibit Bax activation are of significant therapeutic interest.

This compound (also referred to as BAI1) has been identified as a direct, allosteric inhibitor of Bax.[1][2] It binds to an inactive conformation of Bax, preventing the conformational changes required for its activation and subsequent channel formation.[1] This guide provides a structured approach to experimentally validate and quantify the inhibitory properties of this compound.

Assay Development Strategy

A multi-tiered approach is essential to comprehensively characterize a Bax inhibitor. The strategy progresses from a simplified, cell-free biochemical system to more complex, physiologically relevant cell-based models. This ensures that the compound's direct interaction with its target is confirmed before assessing its activity in the intricate cellular environment.

Assay_Workflow cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Mechanism & Potency biochem Liposome Permeabilization Assay cyto_c Cytochrome c Release Assay (Immunofluorescence) biochem->cyto_c Confirms direct target inhibition caspase Caspase-3/7 Activity Assay (Luminescence) cyto_c->caspase Confirms downstream pathway modulation

Caption: Tiered assay workflow for Bax inhibitor characterization.

Application Note 1: Biochemical Assay for Direct Bax Inhibition

Objective: To quantify the direct inhibitory effect of this compound on Bax-mediated membrane permeabilization in a cell-free system.

Principle: Liposome Dye Release Assay

This assay reconstitutes the core event of MOMP in a simplified model.[9] Liposomes, artificial vesicles that mimic the mitochondrial outer membrane, are loaded with a fluorescent dye (e.g., ANTS) and a quencher (e.g., DPX) at high concentrations, which suppresses the fluorescent signal.[9] Recombinant Bax protein is activated by a BH3-only protein like tBid, causing it to insert into the liposome membrane and form pores.[10] This pore formation allows the dye and quencher to be released and diluted into the surrounding buffer, resulting in dequenching and a measurable increase in fluorescence.[9] An effective Bax inhibitor will prevent pore formation and thus suppress the increase in fluorescence.

Detailed Protocol: Bax-Mediated Liposome Permeabilization

This protocol is adapted from established methods for studying Bcl-2 family protein function.[9][10]

A. Reagent & Buffer Preparation:

  • Liposome Buffer: 10 mM HEPES, 100 mM KCl, 0.1 mM EDTA, pH 7.0.

  • Lipids: Prepare a lipid mixture mimicking the mitochondrial outer membrane (e.g., 48% phosphatidylcholine, 28% phosphatidylethanolamine, 10% phosphatidylinositol, 10% cardiolipin, 4% phosphatidylserine) dissolved in chloroform.

  • Dye/Quencher Solution: 12.5 mM ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) and 45 mM DPX (p-xylene-bis-pyridinium bromide) in Liposome Buffer.

  • Recombinant Proteins: Full-length human Bax and truncated Bid (tBid).

  • Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create serial dilutions for the desired final concentrations.

B. Liposome Preparation:

  • Dry the lipid mixture under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film.

  • Resuspend the lipid film in the Dye/Quencher Solution.

  • Subject the suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a 37°C water bath to create multilamellar vesicles.

  • Extrude the vesicles through a polycarbonate membrane (100 nm pore size) 11-15 times to form unilamellar liposomes of a defined size.

  • Remove non-encapsulated dye/quencher by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with Liposome Buffer.

C. Experimental Procedure (96-well plate format):

  • Set up reactions in a black, flat-bottom 96-well plate. The final volume for each reaction will be 100 µL.

  • Add Liposome Buffer to each well.

  • Add the test compound (this compound) or DMSO (vehicle control) to the appropriate wells.

  • Add recombinant Bax protein to a final concentration of 100-400 nM.[9][10] Incubate for 15 minutes at room temperature to allow for compound-protein interaction.

  • Add the ANTS/DPX-loaded liposomes to each well.

  • Initiate the permeabilization reaction by adding the activator, tBid (e.g., 20-40 nM final concentration).

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Monitor the fluorescence increase (Excitation: ~355 nm, Emission: ~520 nm) every 2-5 minutes for 60-120 minutes.

D. Controls:

  • No Activator Control: Liposomes + Bax + Vehicle (to measure baseline Bax autoactivation).

  • Vehicle Control: Liposomes + Bax + tBid + Vehicle (represents 0% inhibition).

  • Maximum Release Control: Liposomes + 0.2% Triton X-100 (represents 100% permeabilization).[9]

Data Analysis and Interpretation
  • Normalize Data: For each time point, subtract the background fluorescence (liposomes alone). Normalize the kinetic data by setting the fluorescence of the vehicle control at the final time point as 100% and the initial fluorescence as 0%.

    • % Release = [(F_sample - F_initial) / (F_max - F_initial)] * 100

  • Generate Dose-Response Curve: Plot the percentage of inhibition (calculated from the endpoint or initial rate of release) against the logarithm of the inhibitor concentration.

  • Calculate IC₅₀: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce Bax activity by 50%. A potent inhibitor of Bax-mediated cytochrome c release would have an IC₅₀ value in the sub-micromolar to low micromolar range.[11]

ParameterExample ValuePurpose
Bax Concentration200 nMEffector protein
tBid Concentration30 nMActivator protein
Liposome (Lipid)0.5 mg/mLMembrane mimic
Test Compound Range0.1 µM - 50 µMTo determine IC₅₀
Temperature37 °CPhysiological temp.
ReadoutFluorescence (Ex/Em)355 nm / 520 nm

Application Note 2: Cell-Based Assays for Cellular Efficacy

Objective: To confirm that this compound can penetrate cells and inhibit the apoptotic cascade at key mechanistic steps downstream of Bax activation.

Principle: Visualizing Cytochrome c Release

A hallmark of MOMP in cells is the translocation of cytochrome c from its punctate mitochondrial localization to a diffuse pattern throughout the cytoplasm.[8] This event can be visualized and quantified using immunofluorescence microscopy. Cells are first treated with an apoptotic stimulus to engage the intrinsic pathway, followed by co-incubation with the test compound. An effective inhibitor will prevent cytochrome c release, maintaining its localization within the mitochondria.

Protocol 1: Immunofluorescence Assay for Cytochrome c Release

This protocol is based on standard immunocytochemistry methods for detecting apoptosis.[8][12]

A. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, Jurkat) on glass coverslips or in imaging-compatible microplates and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Induce apoptosis using a relevant stimulus (e.g., 1 µM Staurosporine, UV irradiation, or etoposide). Include a non-induced control.

  • Incubate for the required time to induce apoptosis (typically 3-6 hours).

B. Immunostaining:

  • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with a blocking buffer (e.g., 3% Bovine Serum Albumin in PBS) for 1 hour.

  • Incubate with a primary antibody against Cytochrome c (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • (Optional) Co-stain with a mitochondrial marker (e.g., MitoTracker Red) and a nuclear stain (e.g., Hoechst 33342).

  • Wash three times with PBS and mount the coverslips onto slides with mounting medium.

C. Imaging and Analysis:

  • Visualize the cells using a fluorescence or confocal microscope.

  • Capture images from multiple random fields for each condition.

  • Quantify the results by counting the number of cells exhibiting diffuse, cytoplasmic cytochrome c staining versus those with punctate, mitochondrial staining.

  • Calculate the percentage of apoptotic cells for each condition. A successful inhibitor will show a dose-dependent decrease in the percentage of cells with released cytochrome c.

Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway stimulus Apoptotic Stimulus (e.g., Staurosporine) bax Bax (Inactive, Cytosolic) stimulus->bax bax_active Bax (Active, Oligomerized) bax->bax_active Conformational Change momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_active->momp cyto_c Cytochrome c Release momp->cyto_c Assay 1 Target casp9 Apoptosome Formation (Caspase-9 Activation) cyto_c->casp9 casp37 Executioner Caspases (Caspase-3/7 Activation) casp9->casp37 apoptosis Apoptosis casp37->apoptosis Assay 2 Target inhibitor 3-Oxo-3-[4-(1-pyrrolidinyl) phenyl]propanenitrile inhibitor->bax Inhibits Activation

Caption: Intrinsic apoptosis pathway and assay targets.

Protocol 2: Caspase-3/7 Activity Assay

A. Principle: The activation of executioner caspases, specifically caspase-3 and caspase-7, is a critical event downstream of cytochrome c release.[13] This assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[13][14] When cleaved by active caspases, the substrate releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase activity.[13][15]

B. Experimental Procedure (96-well plate format): This protocol is based on the Promega Caspase-Glo® 3/7 Assay.[13][14]

  • Plate cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.

  • Treat cells with the test compound and apoptotic stimulus as described in Protocol 4.2.A.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14]

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

C. Data Analysis:

  • Subtract the average background luminescence (from wells with no cells) from all experimental readings.

  • Plot the luminescence signal against the concentration of the test compound.

  • Calculate the IC₅₀ value by fitting the data to a dose-response curve. A potent inhibitor should demonstrate a dose-dependent reduction in the apoptosis-induced caspase activity.

ParameterExample ValuePurpose
Cell TypeHeLa or JurkatApoptosis model
Apoptotic Stimulus1 µM StaurosporineInducer
Incubation Time4 hoursApoptosis induction
Assay KitCaspase-Glo® 3/7Measures caspase activity
ReadoutLuminescence (RLU)Quantifies apoptosis

Summary and Future Directions

The protocols outlined in this guide provide a robust framework for the characterization of this compound as a Bax inhibitor. The liposome permeabilization assay serves as a direct, quantitative measure of the compound's ability to inhibit Bax channel formation. The subsequent cell-based assays for cytochrome c release and caspase-3/7 activity confirm that this biochemical activity translates into the intended biological effect in a cellular context, validating its mechanism of action and cellular potency.

Following this initial characterization, further studies could involve assessing the compound's selectivity by testing its effects on the related protein Bak, evaluating its impact on cell viability over longer time courses, and ultimately, progressing to in vivo models of diseases where Bax-mediated apoptosis is a key pathological driver.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile (CAS 887595-01-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable β-ketonitrile intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed protocols, and mechanistic insights to enhance the success and reproducibility of your experiments.

Introduction to the Synthesis

This compound is a versatile building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several practical challenges. The most common and logical synthetic approach is a base-mediated condensation reaction, specifically a Claisen-type condensation, between an activated benzoic acid derivative or a related ketone and a source of the cyanomethyl group.

Two primary retrosynthetic pathways are generally considered:

  • Acylation of a Cyanomethyl Nucleophile: This involves the reaction of a derivative of 4-(1-pyrrolidinyl)benzoic acid (e.g., an ester or acid chloride) with an acetonitrile enolate.

  • Condensation of an Acetophenone Precursor: This route utilizes 4'-(1-pyrrolidinyl)acetophenone as a starting material, which is then reacted with a suitable C1 electrophile to introduce the cyano group.

This guide will focus on the latter approach, which is often more practical due to the commercial availability and reactivity of the acetophenone precursor.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound.

Reaction Setup and Reagent Preparation

Q1: What is the recommended synthetic route for preparing this compound on a lab scale?

A1: A highly effective and commonly employed method is the Claisen condensation of 4'-(1-pyrrolidinyl)acetophenone with a cyanating agent like ethyl cyanoformate in the presence of a strong base such as sodium hydride (NaH) or sodium ethoxide. This approach is generally preferred due to the accessibility of the starting materials.

Q2: What grade of solvents and reagents should I use?

A2: It is crucial to use anhydrous (dry) solvents, particularly the reaction solvent (e.g., tetrahydrofuran (THF), diethyl ether, or toluene) and acetonitrile if it is used as a reagent. Water can quench the strong base and the enolate intermediates, leading to failed or low-yielding reactions. Reagents should be of high purity to avoid side reactions.

Q3: How should I handle sodium hydride (NaH)?

A3: Sodium hydride is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). It is typically supplied as a dispersion in mineral oil, which should be washed away with a dry, non-reactive solvent like hexanes prior to use.

Monitoring Reaction Progress

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. You should spot the starting material (4'-(1-pyrrolidinyl)acetophenone) and the reaction mixture on a TLC plate. The product, being more polar than the starting ketone, will have a lower Rf value. A suitable eluent system would be a mixture of hexanes and ethyl acetate.

Work-up and Product Isolation

Q5: What is the correct procedure for quenching the reaction?

A5: The reaction should be quenched by carefully and slowly adding a proton source to the cooled reaction mixture. A common method is to pour the reaction mixture over ice-cold dilute acid (e.g., 1 M HCl). This protonates the enolate of the product and neutralizes any remaining base.

Q6: My product seems to be hydrolyzing during work-up. How can I prevent this?

A6: β-ketonitriles can be susceptible to hydrolysis, especially under harsh acidic or basic conditions. During the acidic work-up, it is important to keep the temperature low and to perform the extraction promptly. Avoid prolonged exposure to strong acids.

Purification

Q7: What is the best method for purifying the crude product?

A7: The crude product can typically be purified by recrystallization or column chromatography. For recrystallization, solvents like ethanol or isopropanol are often effective. For column chromatography on silica gel, a gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.

Product Characterization and Stability

Q8: What are the expected spectral data for this compound?

A8: In the 1H NMR spectrum, you should expect to see signals for the pyrrolidinyl protons, the aromatic protons, and a characteristic singlet for the methylene group between the carbonyl and cyano groups. The 13C NMR will show the carbonyl and nitrile carbons. The IR spectrum will exhibit characteristic stretches for the C=O and C≡N groups.

Q9: How should I store the purified product?

A9: this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere to prevent degradation over time.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the acetophenone. 2. Wet solvents or reagents. 3. Incorrect stoichiometry of reagents. 4. Reaction temperature is too low.1. Ensure a strong enough base (e.g., NaH) is used in sufficient quantity. Consider using a stronger base like LDA if issues persist. 2. Use freshly dried solvents and ensure all glassware is oven-dried. 3. Carefully check the molar equivalents of all reagents. 4. The reaction may require heating to proceed at a reasonable rate. Monitor the reaction at a slightly elevated temperature.
Formation of a White Precipitate Upon Adding Base This is often the sodium enolate of the acetophenone, which is expected.This is a positive sign that the deprotonation is occurring. Proceed with the addition of the electrophile.
Difficulties in Product Purification 1. Presence of unreacted starting material. 2. Formation of side products from self-condensation of the acetophenone. 3. Oily product that is difficult to crystallize.1. Optimize the reaction time and stoichiometry to ensure complete conversion of the starting material. 2. Add the deprotonated acetophenone slowly to the electrophile to minimize self-condensation. 3. Attempt purification by column chromatography. If the product is still an oil, try co-evaporation with a solvent it is sparingly soluble in to induce crystallization.
Product Degradation (Discoloration) The product may be unstable to air, light, or residual acid/base.Ensure thorough neutralization during work-up and store the purified product under an inert atmosphere in the dark.
Inconsistent Results Between Batches Variations in the quality of reagents, particularly the base and the dryness of the solvents.Standardize the source and quality of all reagents. Always use freshly dried solvents.

Detailed Experimental Protocol: Claisen-Type Condensation

This protocol describes a plausible and robust method for the synthesis of this compound from 4'-(1-pyrrolidinyl)acetophenone.

Materials:

  • 4'-(1-Pyrrolidinyl)acetophenone

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl cyanoformate

  • Anhydrous tetrahydrofuran (THF)

  • Hexanes (for washing NaH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of Sodium Hydride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the NaH with dry hexanes (3 times) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Reaction Setup: Add anhydrous THF to the flask to create a slurry of NaH.

  • Formation of the Enolate: Dissolve 4'-(1-pyrrolidinyl)acetophenone (1.0 equivalent) in anhydrous THF in a separate flame-dried flask. Add this solution dropwise to the stirred NaH slurry at 0 °C (ice bath). After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Addition of the Electrophile: Cool the reaction mixture back to 0 °C. Add ethyl cyanoformate (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visual Guides: Reaction Mechanisms and Workflows

Claisen-Type Condensation Mechanism

Claisen_Condensation start 4'-(1-pyrrolidinyl)acetophenone + NaH enolate Sodium Enolate Intermediate start->enolate Deprotonation addition Nucleophilic Addition enolate->addition electrophile Ethyl Cyanoformate electrophile->addition tetrahedral Tetrahedral Intermediate addition->tetrahedral elimination Elimination of Ethoxide tetrahedral->elimination product_enolate Product Enolate elimination->product_enolate workup Acidic Work-up (H3O+) product_enolate->workup final_product This compound workup->final_product Protonation

Caption: Mechanism of the Claisen-Type Condensation.

Experimental Workflow

experimental_workflow start Reaction Setup (Inert Atmosphere) enolate_formation Enolate Formation (Acetophenone + NaH) start->enolate_formation addition Addition of Electrophile (Ethyl Cyanoformate) enolate_formation->addition reaction Reaction Monitoring (TLC) addition->reaction workup Aqueous Acidic Work-up reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product Final Product purification->product

Caption: General experimental workflow for the synthesis.

Technical Support Center: Purification of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile. This guide is structured to provide direct, actionable solutions to common and complex purification challenges encountered during its synthesis and isolation. Our approach is rooted in explaining the chemical principles behind each troubleshooting step, ensuring you can adapt these strategies to your specific experimental context.

Understanding the Molecule: Key Purification Considerations

This compound is a moderately polar, basic compound with a melting point of 168-170°C.[1][2] Its structure, featuring a β-ketonitrile system and a basic pyrrolidine nitrogen, dictates its purification behavior. The primary challenges arise from its polarity and its tendency to interact strongly with acidic stationary phases like silica gel. This guide will address these issues within the two most common purification techniques: Recrystallization and Column Chromatography.

PropertyValueSource
CAS Number 887595-01-9[2][3]
Molecular Formula C₁₃H₁₄N₂O[1][3]
Molecular Weight 214.27 g/mol [1]
Melting Point 168-170°C[1][2]

Section 1: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying this compound, given its solid nature and well-defined melting point. However, success depends heavily on solvent selection and technique.

FAQ 1: My compound fails to crystallize from solution. What are the next steps?

This is a frequent issue, typically stemming from sub-optimal saturation or the presence of impurities that inhibit crystal lattice formation.

  • Cause: The solution is not supersaturated.

    • Solution: If the solution is clear and no crystals have formed upon cooling, it is likely too dilute. You can induce crystallization by either slowly evaporating the solvent or by returning the solution to a heat source to boil off a portion of the solvent, thereby increasing the concentration.[4] If you have access to a pure sample, adding a single "seed" crystal can provide a nucleation point for crystal growth.

  • Cause: Nucleation is inhibited.

    • Solution: If the solution appears saturated (e.g., it becomes cloudy or syrupy upon cooling), nucleation may be the barrier. Try scratching the inside surface of the flask with a glass rod just below the solvent line.[4] The microscopic scratches on the glass provide an ideal surface for initial crystal formation.

  • Cause: The wrong solvent was chosen.

    • Solution: An ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[5] If your compound remains highly soluble even at low temperatures, the solvent is too good. Conversely, if it is poorly soluble even when boiling, the solvent is unsuitable. In such cases, a two-solvent (solvent/anti-solvent) system is effective. Dissolve the compound in a minimum amount of a "good" hot solvent, then slowly add a "poor" solvent (one in which the compound is insoluble) until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.

FAQ 2: Crystallization occurred, but the recovery yield is unacceptably low.

A poor yield suggests that a significant amount of your target compound remains dissolved in the mother liquor.

  • Cause: Excessive solvent was used.

    • Solution: The primary reason for low yield is using too much solvent to dissolve the crude product.[4] While it's tempting to add more solvent to speed up dissolution, it's critical to use only the minimal amount of hot solvent required. If you suspect this is the issue, you can recover additional material by concentrating the mother liquor (filtrate) by boiling off some solvent and cooling for a second crop of crystals.

  • Cause: The cooling process was too rapid.

    • Solution: Plunging a hot solution directly into an ice bath can cause the compound to precipitate as a fine powder or oil rather than forming pure crystals. This rapid precipitation traps impurities. Allow the flask to cool slowly to room temperature first, which encourages the formation of larger, purer crystals, before moving it to an ice bath to maximize recovery.

Section 2: Troubleshooting Column Chromatography

When recrystallization is ineffective, or for separating the target compound from impurities with similar solubility, flash column chromatography is the method of choice. The key challenge for this molecule is its interaction with the stationary phase.

Caption: General purification workflow for the target compound.

FAQ 1: My compound is stuck at the origin of the silica gel column and will not elute, even with polar solvents like 100% ethyl acetate.

This is the most common problem for this molecule, caused by a strong interaction between the basic pyrrolidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[6]

  • Solution 1: Add a Basic Modifier to the Mobile Phase.

    • Explanation: To prevent the strong acid-base interaction, you must neutralize the acidic sites on the silica. Adding a small amount of a competing base to your eluent is highly effective.

    • Protocol: Prepare a mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane) and add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide.[6][7] This neutralizes the silanol groups, allowing your basic compound to elute properly. Always use TLC with the modified solvent system to determine the optimal eluent composition before running the column.[8]

  • Solution 2: Switch to a Different Stationary Phase.

    • Explanation: If modifying the mobile phase is insufficient or if the compound is degrading on silica, changing the stationary phase is the next logical step.

    • Options:

      • Alumina (Al₂O₃): Available in neutral or basic grades, alumina is an excellent alternative for acid-sensitive or basic compounds.[6][9]

      • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile), can be very effective.[9][10]

Caption: Interaction of the basic compound with silica gel and the effect of a basic modifier.

FAQ 2: My compound is eluting, but the fractions are impure and show significant peak tailing on TLC/HPLC.

Peak tailing is another symptom of undesirable interactions with the stationary phase, while co-elution indicates poor separation between your product and impurities.

  • Cause: Secondary interactions with silica gel.

    • Solution: Even if the compound elutes, residual interactions with acidic sites can cause tailing. The use of a basic modifier like triethylamine, as described above, is the primary solution for improving peak shape for basic compounds.[7]

  • Cause: Inappropriate solvent system leading to poor resolution.

    • Solution: Your goal is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 on TLC, while maximizing the separation from all impurities.[8] If two spots are close together, try a completely different solvent system (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system) to alter the selectivity of the separation. Using a shallow gradient elution during the column run, where the polarity is increased very gradually, can significantly improve the separation of closely-running compounds.[8]

  • Cause: Column overloading.

    • Solution: Loading too much crude material onto the column is a common cause of poor separation.[6] As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel used. If you see broad, overlapping bands, reduce the sample load on your next attempt.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile. This resource is designed for researchers and drug development professionals to navigate the common challenges and optimization parameters associated with this synthesis. The following question-and-answer-based guide provides field-proven insights, troubleshooting steps, and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most prevalent and efficient method for synthesizing β-ketonitriles, such as the target compound, is through a base-catalyzed condensation reaction. Specifically, this involves the acylation of the carbanion derived from acetonitrile with an appropriate acylating agent. The common pathway is a variation of the Claisen condensation, where an ester, like methyl or ethyl 4-(1-pyrrolidinyl)benzoate, reacts with acetonitrile in the presence of a strong base.

Q2: Which reaction parameters are most critical for the success of this synthesis?

A2: The outcome of this reaction is highly sensitive to several factors. The most critical parameters to control are:

  • Choice and Handling of the Base: Strong, non-nucleophilic bases are essential for generating the acetonitrile carbanion without competing side reactions. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are common choices. The base must be of high purity and handled under strictly anhydrous conditions to prevent deactivation.

  • Solvent Purity: The solvent must be absolutely dry (anhydrous). Trace amounts of water will quench the strong base, halting the reaction. Ethereal solvents like tetrahydrofuran (THF) are preferred when using sodium hydride.

  • Reaction Temperature: Temperature control is crucial for managing the reaction rate and minimizing the formation of degradation products or side-reactions. While some condensations proceed at room temperature, others may require cooling to control exotherms or gentle heating to drive the reaction to completion.[1]

  • Purity of Starting Materials: Impurities in either the ester or acetonitrile can interfere with the reaction or lead to unwanted byproducts.[1]

Q3: My reaction has stalled and TLC analysis shows significant unreacted starting material. What are the likely causes?

A3: An incomplete reaction is a common issue. The primary culprits are typically related to the base or the reaction environment:

  • Catalyst/Base Deactivation: This is the most frequent cause. Strong bases like NaH are extremely sensitive to moisture. If your solvent or glassware was not perfectly dry, or if the NaH was previously exposed to air, its activity will be severely compromised.[2]

  • Insufficient Base: Ensure the stoichiometry is correct. At least one full equivalent of the base is required to deprotonate the acetonitrile. An excess is often used to drive the reaction forward.

  • Low Temperature: If you are running the reaction at 0°C or room temperature, the activation energy barrier may not be overcome. Consider gentle heating (e.g., to 40-50°C) while continuing to monitor by TLC.[2]

Q4: The reaction mixture has turned into a dark, viscous tar, making product isolation impossible. What went wrong?

A4: The formation of tar-like substances is indicative of decomposition or polymerization, often caused by overly harsh reaction conditions.[1]

  • Causality: High concentrations of a strong base, especially when combined with elevated temperatures, can promote undesired side reactions. The starting materials or the β-ketonitrile product itself can be unstable under these conditions, leading to polymerization.

  • Solution:

    • Reduce Reaction Temperature: Perform the reaction at a lower temperature. If you were heating, try running it at room temperature or even in an ice bath.

    • Controlled Addition: Add the base portion-wise or as a solution dropwise to the reaction mixture to avoid localized high concentrations and control any exothermic processes.

    • Use a Milder Base: While a strong base is needed, screening different options (e.g., comparing NaH with NaOEt) may reveal a catalyst system that is effective without causing degradation.[1]

Troubleshooting Guide

This section provides a deeper dive into specific experimental problems and their corresponding solutions.

Problem 1: Low to No Product Yield
Possible Cause Scientific Rationale & Verification Recommended Solution
Inactive Base Strong bases like NaH react violently with water to form NaOH and H₂, rendering them ineffective for deprotonating acetonitrile. Verify by carefully adding a small amount of the suspect base to water; reduced effervescence indicates poor quality.Use a fresh bottle of NaH or NaH dispersion. Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
Incorrect Stoichiometry The reaction requires at least a 1:1 molar ratio of base to acetonitrile to generate the nucleophile. An insufficient amount of base will result in unreacted starting material.Double-check all mass and volume calculations. For the ester, ensure its molecular weight is correct. It is often beneficial to use a slight excess (1.1-1.2 equivalents) of the base.
Product Precipitation Issues If the product is highly soluble in the reaction solvent, it may not precipitate upon work-up, leading to perceived low yield before extraction and purification.After quenching the reaction, try cooling the mixture in an ice bath to induce precipitation. If this fails, proceed with extraction and concentrate the organic layers. The product may be obtained as an oil that can be solidified by trituration with a non-polar solvent like hexanes.
Problem 2: Significant Formation of Impurities
Possible Cause Scientific Rationale & Verification Recommended Solution
Hydrolysis of Nitrile During the aqueous work-up, if the pH becomes strongly acidic or basic, the nitrile group (-CN) can hydrolyze to a carboxylic acid or amide, respectively. This is identifiable by IR or NMR spectroscopy.Perform the aqueous work-up under neutral or mildly acidic conditions (e.g., pH 5-6) using a buffered solution or dilute acid. Minimize the time the product is in contact with the aqueous phase.
Self-Condensation of Ester Although less common for esters than for ketones, under very strong basic conditions, the ester could potentially undergo self-condensation if it possesses enolizable α-hydrogens. The target ester, 4-(1-pyrrolidinyl)benzoate, lacks α-hydrogens, making this specific side-reaction unlikely.This highlights the importance of reactant choice. The Claisen-Schmidt condensation relies on one partner lacking α-hydrogens to ensure reaction selectivity.[2]
Thermal Decomposition Prolonged heating at high temperatures can cause the product to decompose. TLC analysis would show the appearance of new, often lower Rf spots over time, accompanied by darkening of the solution.Monitor the reaction closely by TLC. Once the starting material is consumed, immediately proceed with the work-up. Avoid unnecessarily long reaction times or excessive heating.[1]

Data Presentation & Protocols

Table 1: Optimization of Reaction Conditions for β-Ketonitrile Synthesis

The following table summarizes typical starting points for optimizing a Claisen-type condensation. Yields are illustrative and will vary based on the specific substrate and scale.

EntryBase (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
1NaH (1.2)Anhydrous THF25 (RT)4-660-75%Standard conditions; requires inert atmosphere.
2NaH (1.2)Anhydrous THF502-370-85%Gentle heating can increase the rate but risks decomposition.[1]
3NaOEt (1.5)Anhydrous Ethanol25 (RT)6-855-70%An alternative to NaH; may require longer reaction times.
4NaOH (solid, 0.2)None (Grinding)25 (RT)0.1-0.2580-95%A green, solvent-free approach that can be highly effective for certain substrates.[3]
Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation cluster_3 Purification A 1. Assemble Dry Glassware under Inert Atmosphere B 2. Add Anhydrous Solvent & Acetonitrile A->B C 3. Add Base (NaH) Portion-wise at 0°C B->C D 4. Add Ester Substrate Dropwise C->D E 5. Warm to RT/Heat & Monitor by TLC D->E F 6. Cool & Quench with Saturated NH4Cl (aq) E->F G 7. Extract with Organic Solvent (e.g., EtOAc) F->G H 8. Dry, Filter & Concentrate Organic Phase G->H I 9. Purify Crude Product (Recrystallization or Chromatography) H->I

Caption: General experimental workflow for synthesis.

Troubleshooting Decision Tree

Use this decision tree to diagnose and solve common reaction issues.

G Start Reaction Issue Observed? LowYield Low / No Yield Start->LowYield e.g., <30% Impurities High Impurities / Tar Start->Impurities e.g., Dark Color CheckBase Is Base Active & Dry? LowYield->CheckBase HarshCond Conditions too Harsh? (High Temp / High [Base]) Impurities->HarshCond CheckTemp Is Temperature Optimal? CheckBase->CheckTemp Yes UseFreshBase Solution: Use fresh, dry base. Ensure inert atmosphere. CheckBase->UseFreshBase No OptimizeTemp Solution: Screen temperatures (e.g., 0°C, RT, 50°C). Monitor with TLC. CheckTemp->OptimizeTemp No ReduceCond Solution: Lower temperature. Reduce base concentration. Slow reagent addition. HarshCond->ReduceCond Yes

Caption: A decision tree for troubleshooting common issues.

Protocol 1: Synthesis using Sodium Hydride in THF

This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions and scale.

1. Preparation:

  • Oven-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser, and a nitrogen inlet.

  • Assemble the glassware while hot and allow it to cool to room temperature under a steady stream of dry nitrogen.

  • To the flask, add anhydrous THF (e.g., 10 mL per 10 mmol of ester) and acetonitrile (1.5 equivalents). Cool the mixture to 0°C in an ice-water bath.

2. Reagent Addition:

  • Under a positive flow of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to the stirred solution in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0°C for 30-45 minutes.

  • Prepare a solution of ethyl 4-(1-pyrrolidinyl)benzoate (1.0 equivalent) in a small amount of anhydrous THF. Add this solution dropwise to the reaction flask over 20-30 minutes, maintaining the internal temperature below 5°C.

3. Reaction:

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • The progress of the reaction should be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Gentle heating to 40-50°C may be required to drive the reaction to completion.[1][2]

4. Isolation and Purification:

  • Once the starting material is consumed, cool the reaction mixture back to 0°C.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

References

Technical Support Center: Synthesis of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile. This document is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.

The synthesis of β-ketonitriles like this compound is typically achieved via a base-mediated acylation of acetonitrile. The most common and effective method is a variation of the Claisen condensation, where an ester is condensed with a nitrile.[1][2] This guide is structured around a robust baseline protocol, followed by a comprehensive troubleshooting and FAQ section to address issues that may arise during your experiment.

Baseline Synthetic Protocol: A Validated Approach

This protocol details the crossed Claisen-type condensation of a 4-(1-pyrrolidinyl)benzoate ester with acetonitrile. The reaction is driven to completion by using a strong, non-nucleophilic base to form a stable enolate of the product.[3]

Experimental Protocol: Step-by-Step
  • Preparation (Inert Atmosphere):

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet.

    • To the flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and wash with anhydrous hexane (3x) to remove the oil. Carefully decant the hexane after each wash.

    • Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

  • Enolate Formation:

    • In a separate flask, prepare a solution of anhydrous acetonitrile (3.0 equivalents) in anhydrous THF.

    • Cool the NaH/THF slurry to 0 °C using an ice bath.

    • Slowly add the acetonitrile solution to the NaH slurry via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Allow the mixture to stir at 0 °C for an additional 30-45 minutes to ensure complete formation of the acetonitrile anion.

  • Acylation Reaction:

    • Dissolve methyl 4-(1-pyrrolidinyl)benzoate (1.0 equivalent) in anhydrous THF.

    • Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup and Quenching:

    • Upon completion, cool the reaction mixture back to 0 °C.

    • Very carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: Vigorous hydrogen gas evolution will occur.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel.[4]

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My reaction yield is extremely low or I've isolated no product. What are the primary causes?

Answer: This is a common issue often traced back to reagent quality and reaction setup. Let's break down the likely culprits.

  • Inactive Base (Sodium Hydride): Sodium hydride is highly reactive with moisture. If it has been improperly stored or the mineral oil was not sufficiently removed, its activity will be severely compromised. The initial reaction with acetonitrile, which generates hydrogen gas, is a good visual indicator of NaH activity. If you see little to no bubbling, your base is likely inactive.

  • Wet Solvents or Reagents: The acetonitrile anion is a very strong base and will be instantly quenched by any protic source, especially water. Ensure all solvents (THF, hexane) and the acetonitrile itself are rigorously dried before use.

  • Insufficient Deprotonation: The pKa of acetonitrile is approximately 25. A full stoichiometric equivalent of a strong base is required for deprotonation.[3] Furthermore, the β-ketonitrile product is itself acidic and will be deprotonated by any available base. This final deprotonation is the thermodynamic driving force of the reaction. Using a sub-stoichiometric amount of base will result in an incomplete reaction.[1][3]

  • Incorrect Order of Addition: Adding the ester before the acetonitrile has been fully deprotonated can lead to side reactions. It is crucial to pre-form the acetonitrile anion before introducing the electrophilic ester.

Question 2: My TLC shows multiple spots, indicating significant byproduct formation. What are these impurities and how can I prevent them?

Answer: Byproduct formation usually points to issues with reaction control or workup conditions.

  • Unreacted Starting Material: This is the most common "impurity" and indicates an incomplete reaction. See the points in Question 1 to address this.

  • Hydrolysis Products: During the aqueous workup, both the ester starting material and the product's nitrile group can be susceptible to hydrolysis, especially if the pH becomes strongly acidic or basic. A careful quench with a mild acidifying agent like saturated NH₄Cl is recommended.

  • Self-Condensation of the Ester: While methyl 4-(1-pyrrolidinyl)benzoate lacks α-hydrogens and thus cannot self-condense via the standard Claisen pathway, impurities in the starting ester could lead to other byproducts.[5] Always verify the purity of your starting materials.

The following diagram outlines a logical workflow for diagnosing low-yield issues.

TroubleshootingWorkflow Start Low Yield Observed Check_Base Check NaH Activity (H₂ evolution?) Start->Check_Base Check_Anhydrous Verify Anhydrous Conditions (Solvents, Reagents) Check_Base->Check_Anhydrous  Base is Active   Check_Stoichiometry Confirm Base/ Nitrile Stoichiometry (>1.1 eq. base) Check_Anhydrous->Check_Stoichiometry  System is Dry   Check_Temp Review Temperature Control (0 °C addition?) Check_Stoichiometry->Check_Temp  Stoichiometry Correct   Success Improved Yield Check_Temp->Success  Temp Controlled   Problem Problem Step Diagnostic Step Outcome Success

Caption: A workflow for troubleshooting low reaction yields.

Question 3: The reaction seems to stall and never reaches full conversion according to TLC, even after extended reaction times. How can I drive it to completion?

Answer: A stalled reaction, assuming reagents are pure and conditions are anhydrous, often points to an equilibrium issue or insufficient activation.

  • Increase Equivalents of Acetonitrile: Using a larger excess of acetonitrile (e.g., 3-5 equivalents) can help push the equilibrium towards the product side according to Le Châtelier's principle.

  • Consider a Stronger Base: While NaH is generally sufficient, using a stronger base like sodium amide (NaNH₂) can sometimes improve yields in Claisen-type condensations.[1][2] However, this also increases the risk of side reactions, so it should be trialed carefully.

  • Temperature Adjustment: While the initial addition should be cold to control exothermicity, allowing the reaction to stir at a slightly elevated temperature (e.g., 35-40 °C) after the initial stirring at room temperature can sometimes provide the activation energy needed for completion. Monitor carefully for byproduct formation if you choose to heat the reaction.

Frequently Asked Questions (FAQs)

Question 1: What is the detailed mechanism for this synthesis?

Answer: The reaction is a crossed Claisen condensation.[5] The mechanism involves several key steps:

  • Enolate Formation: The strong base (NaH) removes an acidic α-proton from acetonitrile to form a resonance-stabilized enolate anion.

  • Nucleophilic Attack: The acetonitrile anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating the methoxide ion (⁻OCH₃) as a leaving group.

  • Driving Force: The product, a β-ketonitrile, has an acidic methylene group flanked by two electron-withdrawing groups. The methoxide generated in the previous step is a strong enough base to deprotonate the product, forming a highly stable, resonance-delocalized enolate. This irreversible deprotonation is the primary thermodynamic driving force that pulls the reaction to completion.[3]

  • Protonation: An acidic workup protonates the enolate to yield the final this compound.

The mechanism is visualized in the diagram below.

ClaisenMechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Attack & Elimination cluster_2 Step 4 & 5: Driving Force & Workup Acetonitrile CH₃-C≡N Enolate ⁻CH₂-C≡N Acetonitrile->Enolate Deprotonation Base NaH Ester Ar-C(=O)OCH₃ Enolate->Ester Nucleophilic Attack Tetrahedral Ar-C(O⁻)(OCH₃)-CH₂CN Ester->Tetrahedral Product_Keto Ar-C(=O)-CH₂-C≡N Tetrahedral->Product_Keto Elimination of ⁻OCH₃ Product_Enolate [Ar-C(O⁻)=CH-C≡N]⁻ Product_Keto->Product_Enolate Deprotonation (Driving Force) Final_Product 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl] propanenitrile Product_Enolate->Final_Product Acidic Workup (H⁺)

Caption: Mechanism of the crossed Claisen condensation.

Question 2: Why is a non-nucleophilic base like NaH preferred over a nucleophilic base like sodium ethoxide?

Answer: The choice of base is critical to avoid unwanted side reactions.[3][6]

  • Non-Nucleophilic Nature: Sodium hydride (NaH) is a powerful base but a poor nucleophile. Its role is simply to deprotonate the acetonitrile.

  • Avoiding Transesterification: If sodium ethoxide (NaOEt) were used as the base with our methyl ester starting material, it could act as a nucleophile and attack the ester carbonyl. This would lead to a transesterification reaction, creating a mixture of methyl and ethyl esters and complicating the product mixture. While using the sodium alkoxide corresponding to the ester's alcohol group (e.g., sodium methoxide with a methyl ester) can avoid this, NaH is a more general and often "cleaner" choice for crossed Claisen condensations where self-condensation of the ester is not a concern.

Question 3: Can I use other solvents for this reaction? What are the key considerations?

Answer: Yes, other aprotic polar solvents can be used, but THF is often optimal. The key considerations are:

  • Solubility: The solvent must dissolve the starting materials and intermediates to a reasonable extent.

  • Aprotic Nature: The solvent must be aprotic to avoid quenching the strong base and the anionic intermediates.

  • Boiling Point: The solvent's boiling point should be suitable for the desired reaction temperature.

  • Compatibility with Base: The solvent must be stable to the strong base used.

Table 1: Comparison of Solvents for the Acylation Reaction

SolventBoiling Point (°C)Dielectric ConstantSuitability & Rationale
Tetrahydrofuran (THF) 667.5Excellent. Good solvating power for reagents and intermediates. Aprotic and compatible with NaH. Easy to make anhydrous.
1,4-Dioxane 1012.2Good. Similar properties to THF but with a higher boiling point, which can be useful for less reactive substrates. More difficult to purify.
Toluene 1112.4Moderate. Less polar, which can slow down the reaction. However, its high boiling point is advantageous for azeotropic removal of water.
Dimethylformamide (DMF) 15337Poor. While polar and aprotic, DMF can react with strong bases like NaH, especially at elevated temperatures, leading to decomposition and side reactions.

This table summarizes how solvent choice can impact the reaction outcome, with THF generally being the most reliable option.[7]

Question 4: How can I confirm the identity and purity of my final product?

Answer: A combination of spectroscopic and physical characterization methods is essential.

Table 2: Key Analytical Data for Product Confirmation

Analysis MethodExpected Result / Key Features
¹H NMR - Appearance of a singlet around δ 4.0-4.2 ppm for the methylene (-CH₂-) group between the carbonyl and nitrile. - Aromatic protons in the region δ 6.5-8.0 ppm, showing splitting patterns consistent with a 1,4-disubstituted benzene ring. - Signals corresponding to the pyrrolidine ring protons.
¹³C NMR - Signal for the ketone carbonyl (C=O) around δ 190-200 ppm. - Signal for the nitrile carbon (C≡N) around δ 115-120 ppm. - Signal for the methylene carbon (-CH₂-) adjacent to the carbonyl.
Mass Spectrometry (MS) The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the molecular weight of the product (C₁₃H₁₄N₂O = 214.26 g/mol ).[8]
Infrared (IR) Spectroscopy - Strong C=O stretch around 1680 cm⁻¹. - Sharp C≡N stretch around 2250 cm⁻¹.
Melting Point A sharp melting point indicates high purity. Compare the observed value to literature data if available.

By systematically addressing these troubleshooting points and understanding the underlying chemical principles, researchers can significantly improve the yield and purity of this compound.

References

"Troubleshooting 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile purification issues"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile (CAS 887595-01-9).[1][2] This document provides in-depth troubleshooting for common purification challenges encountered by researchers and drug development professionals. Here, we synthesize technical accuracy with field-proven insights to help you achieve the highest purity for your compound.

Section 1: Understanding the Molecule and Potential Impurities

This compound is a β-ketonitrile.[1] Its structure, featuring a polar ketone and nitrile group, a basic pyrrolidine ring, and an aromatic system, presents unique purification challenges.

The most common synthesis route for β-ketonitriles is a Claisen-type condensation between an appropriate ester and a nitrile.[3][4] In this case, it involves the reaction of a 4-(1-pyrrolidinyl)phenyl ester with acetonitrile in the presence of a strong base.[5] Understanding this synthesis is the first step in troubleshooting purification, as the primary impurities will be unreacted starting materials, reagents, and side-products.

Common Impurities to Expect:

  • Unreacted Starting Materials: 4-(1-pyrrolidinyl)benzoic acid or its corresponding ester.

  • Base and Salts: Residual strong base (e.g., sodium ethoxide, sodium hydride) and salts formed during reaction quenching and workup.[6]

  • Side-Products: Products from self-condensation of the starting ester or competing reactions.[7][8][9]

  • Degradation Products: β-ketonitriles can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during workup.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows broad peaks and a complex aromatic region. What are the likely culprits?

A: This is a classic sign of impurities. The most common culprits are unreacted 4-(1-pyrrolidinyl)benzoic acid or its ester. These starting materials are aromatic and will show signals in the same region as your product. Residual solvents from the workup (e.g., ethyl acetate, THF) are also common. To confirm, compare your spectrum with the known spectra of the starting materials. A small-scale aqueous wash of your crude product might help remove any acidic or basic impurities, sharpening the peaks of your desired compound.

Q2: My product has a low melting point (below 168°C) and a broad melting range. Why?

A: A broad melting range is a strong indicator of impurity. The reported melting point for this compound is 168-170°C.[1] Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. Recrystallization is the recommended first step to address this issue. If that fails, column chromatography may be necessary.

Q3: I'm losing a significant amount of product during purification, resulting in a low yield. What can I do?

A: Low yield can stem from several factors:

  • Incomplete Reaction: Ensure your synthesis has gone to completion using Thin Layer Chromatography (TLC) before beginning the workup.

  • Loss During Workup: Multiple extractions with an organic solvent are crucial after quenching the reaction. The product may have some water solubility, so ensure your aqueous layer is thoroughly extracted.

  • Overly Aggressive Purification: During recrystallization, using too much solvent or cooling the solution too quickly can prevent complete crystallization, leaving a significant amount of your product in the mother liquor.[11][12] During chromatography, improper solvent selection can lead to product co-eluting with impurities or failing to elute from the column at all.[13]

Section 3: In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Recrystallization

Recrystallization is the preferred first-line method for purifying solids. It relies on the difference in solubility of your compound in a hot versus a cold solvent.[14]

Q: How do I select the ideal recrystallization solvent?

A: The ideal solvent should dissolve your compound completely when hot but poorly when cold.[11] Given the molecule's structure, solvents of intermediate polarity are a good starting point. A rule of thumb is that solvents with functional groups similar to the compound can be good solubilizers.[15]

Solvent SystemSuitability for Hot DissolutionSuitability for Crystal Formation (Cold)Rationale & Expert Notes
Ethanol GoodModerateThe hydroxyl group interacts well with the ketone. Often, a mixed solvent system like Ethanol/Water is needed to sufficiently decrease solubility upon cooling.
Isopropanol GoodGoodSimilar to ethanol, but its lower polarity can sometimes yield better crystals. A very common and effective choice for aromatic ketones.[16]
Acetone ExcellentPoorAcetone is often too good a solvent, even when cold, leading to poor recovery. It can be used in a solvent/anti-solvent system with a non-polar solvent like hexanes.
Ethyl Acetate GoodModerateA good starting point, but may require the addition of an anti-solvent like hexanes to induce crystallization.
Toluene ModerateExcellentGood for larger-scale crystallizations. The aromatic nature of toluene interacts well with the phenyl ring of the compound.[15]

Protocol: Step-by-Step Recrystallization

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and a boiling chip.

  • Heat the mixture to a gentle boil while stirring. Continue adding the solvent dropwise until the solid just dissolves completely.[12]

  • If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated carbon and boil for a few minutes to remove colored impurities.[14]

  • Perform a hot filtration to remove the carbon or any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature. Rapid cooling can trap impurities.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[14]

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[11]

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[14]

  • Dry the crystals thoroughly, preferably under vacuum.

Q: My product is "oiling out" instead of forming crystals. What should I do?

A: Oiling out occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[11]

  • Solution 1: Add more solvent. Oiling out is often a sign that you haven't used enough solvent to keep the compound dissolved as it cools. Re-heat the solution to dissolve the oil, add more solvent, and cool again.

  • Solution 2: Lower the temperature of crystallization. Try a different solvent with a lower boiling point.

  • Solution 3: Change the solvent system entirely. An oil indicates the compound is too soluble. Switch to a less polar solvent or add a non-polar "anti-solvent" (like hexanes) to a solution of your compound in a polar solvent until it becomes cloudy, then heat to clarify and cool slowly.

Guide 2: Troubleshooting Flash Column Chromatography

If recrystallization fails, flash column chromatography is the next step. This technique separates compounds based on their differential partitioning between a stationary phase (usually silica gel) and a mobile phase (the eluent).[17]

Workflow for Column Chromatography Troubleshooting

Caption: Decision workflow for flash chromatography.

Q: How do I choose the correct solvent system (eluent)?

A: The key is to use Thin Layer Chromatography (TLC) first. The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.4.[18]

  • Starting Point: Given the polarity of the molecule, a good starting point for TLC analysis is a mixture of a non-polar solvent like Hexanes or Petroleum Ether and a more polar solvent like Ethyl Acetate. Try a 70:30 mixture of Hexanes:Ethyl Acetate.

  • Compound runs too high (Rf > 0.4): The eluent is too polar. Decrease the proportion of ethyl acetate.

  • Compound stays at the baseline (Rf < 0.2): The eluent is not polar enough. Increase the proportion of ethyl acetate.[13]

Q: My compound is streaking on the TLC plate and the column. How can I fix this?

A: Streaking is often caused by the interaction of basic or acidic groups on the compound with the slightly acidic silica gel. The pyrrolidine group in your molecule is basic and is the likely cause.

  • Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) to your eluent system.[18][19] This will neutralize the acidic sites on the silica, leading to sharper bands and better separation.

Q: My compound seems to be decomposing on the silica gel. What are my options?

A: Some β-ketonitriles can be sensitive to the acidic nature of silica.[13]

  • Solution 1: Deactivate the Silica. You can neutralize the silica by flushing the packed column with your eluent containing 1-2% triethylamine before loading your sample.[18][19]

  • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral or basic alumina.[13] However, be aware that the separation characteristics will change, so you must re-optimize your solvent system with TLC on alumina plates first.

Protocol: Dry Loading a Sample for Flash Chromatography Dry loading is recommended when your compound is not very soluble in the initial, non-polar eluent.[20]

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

  • Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Gently layer this powder on top of your packed column.

  • Carefully add a layer of sand and then slowly add your eluent to begin the chromatography.[20]

Section 4: Purity Assessment

After purification, you must confirm the purity of your product.

Recommended Analytical Methods:

  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are essential to confirm the structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity. Both reversed-phase and normal-phase methods can be developed.

  • Melting Point Analysis: A sharp melting point within the expected range (168-170°C) is a good indicator of high purity.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound (214.26 g/mol ).[1][2]

References

Technical Support Center: Synthesis of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable β-ketonitrile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproducts and optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via a Claisen-type condensation reaction. The most common route involves the acylation of the anion of acetonitrile with a suitable ester derivative of 4-(1-pyrrolidinyl)benzoic acid or the reaction of 4-(1-pyrrolidinyl)acetophenone with a cyanating agent. The core of this transformation is the formation of a new carbon-carbon bond to construct the β-ketonitrile backbone. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide will address these potential pitfalls and offer solutions based on established chemical principles.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Formation

Observation: TLC or LC-MS analysis of the crude reaction mixture shows primarily unreacted starting materials.

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Insufficiently Strong Base The formation of the acetonitrile anion requires a strong base to deprotonate the weakly acidic α-protons of acetonitrile (pKa ~31.3 in DMSO). If the base is not strong enough, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.Use a sufficiently strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or lithium diisopropylamide (LDA). Ensure the base is fresh and has been stored under anhydrous conditions.
Moisture in the Reaction Strong bases like NaH and LDA react violently with water. Any moisture in the solvents, reagents, or glassware will quench the base, preventing the formation of the acetonitrile anion.Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality Starting Materials The ester or acetophenone starting material may be impure or degraded, leading to low reactivity.Purify the starting materials before use. For example, 4'-(1-Pyrrolidinyl)acetophenone can be recrystallized.[1][2] Check the purity of the cyanating agent if one is used.
Low Reaction Temperature While some Claisen-type condensations can be performed at room temperature, this specific reaction may require heating to overcome the activation energy barrier.If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Monitor the reaction closely by TLC to avoid the formation of degradation products at higher temperatures.
Problem 2: Significant Byproduct Formation

Observation: The crude reaction mixture shows multiple spots on TLC or peaks in the chromatogram in addition to the desired product.

Probable Causes & Solutions:

Byproduct Plausible Mechanism Mitigation Strategies
Self-condensation of 4'-(1-pyrrolidinyl)acetophenone The acetophenone starting material can undergo self-condensation under basic conditions, leading to the formation of a dypnone-like byproduct. This is more likely if the cyanating agent is added too slowly or is not reactive enough.Slowly add the acetophenone to a pre-formed mixture of the base and the cyanating agent. This ensures that the acetophenone is consumed as it is added, minimizing its concentration and the likelihood of self-condensation.
Hydrolysis of the Ester Starting Material If an ester of 4-(1-pyrrolidinyl)benzoic acid is used as the starting material, the basic reaction conditions can lead to saponification (hydrolysis) of the ester to the corresponding carboxylate salt.[3]Use a non-hydroxide base like NaH or LDA. Ensure strictly anhydrous conditions. If using an alkoxide base, use the alkoxide corresponding to the ester's alcohol portion to avoid transesterification.
Amidine Formation If sodium amide (NaNH2) is used as the base, it can act as a nucleophile and react with the nitrile group of acetonitrile or the product to form an amidine byproduct.[3]Avoid using sodium amide as the base. Opt for non-nucleophilic bases like NaH or KOt-Bu.
Polymerization of Acetonitrile Under strongly basic conditions, acetonitrile can polymerize.Add the base to a solution of the ester and acetonitrile at a controlled rate, or add the acetonitrile slowly to the base. Maintaining a lower temperature can also help to control this side reaction.
Side reactions involving the pyrrolidine ring While less common under these conditions, strong bases could potentially interact with the pyrrolidine ring, although it is generally stable.Use the mildest effective base and reaction conditions necessary to achieve product formation.

Visualizing the Reaction Pathway and Potential Byproducts

To better understand the synthetic process and the formation of unwanted byproducts, the following diagrams illustrate the key reaction pathways.

Diagram 1: Desired Synthesis Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant_A 4'-(1-pyrrolidinyl)acetophenone Product This compound Reactant_A->Product Reactant_B Acetonitrile Enolate Acetonitrile Anion (Nucleophile) Reactant_B->Enolate Base Strong Base (e.g., NaH) Base->Enolate Deprotonation Enolate->Product Nucleophilic Attack on Carbonyl

Caption: General pathway for the synthesis of the target molecule.

Diagram 2: Common Byproduct Formation Pathways

G cluster_byproducts Potential Byproducts Start Starting Materials (Acetophenone & Acetonitrile) Self_Condensation Dypnone-like Byproduct Start->Self_Condensation Base-catalyzed self-condensation Hydrolysis 4-(1-pyrrolidinyl)benzoic acid (from ester hydrolysis) Start->Hydrolysis Saponification of ester starting material Polymer Acetonitrile Polymer Start->Polymer Base-induced polymerization

Caption: Pathways leading to common byproducts in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this synthesis?

A1: The choice of base is critical. A strong, non-nucleophilic base is recommended to minimize side reactions. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates acetonitrile and the byproduct of the reaction is hydrogen gas, which is non-reactive. Potassium tert-butoxide (KOt-Bu) is another good option. While lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, it is typically used at low temperatures and may require more stringent anhydrous conditions.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, product, and any byproducts. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize all spots. For more quantitative analysis, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be employed.

Q3: My product is an oil and difficult to purify. What purification methods are recommended?

A3: β-Ketonitriles can sometimes be oils or low-melting solids. If direct crystallization from the crude mixture is not feasible, column chromatography on silica gel is the most effective purification method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) will likely provide good separation. It is important to remove all baseline impurities before attempting to crystallize the purified product.

Q4: Can I use an ester of 4-(1-pyrrolidinyl)benzoic acid instead of the acetophenone?

A4: Yes, a common route to β-ketonitriles is the acylation of the acetonitrile anion with an ester.[3] In this case, you would react an ester, such as methyl 4-(1-pyrrolidinyl)benzoate, with the sodium salt of acetonitrile. A key consideration is to use a sodium alkoxide base where the alkoxide matches the alcohol portion of the ester (e.g., sodium methoxide for a methyl ester) to prevent transesterification, which would lead to a mixture of products.

Q5: The pyrrolidinyl group seems to be electron-donating. How does this affect the reaction?

A5: The electron-donating pyrrolidinyl group increases the electron density on the phenyl ring, which can make the carbonyl carbon of the acetophenone slightly less electrophilic. This might necessitate slightly more forcing reaction conditions (e.g., a stronger base or higher temperature) compared to the synthesis of unsubstituted benzoylacetonitrile. However, it also activates the ring towards electrophilic aromatic substitution, so it is important to use conditions that favor the desired Claisen-type condensation over potential side reactions on the aromatic ring.

Q6: What are the key safety precautions for this synthesis?

A6: The use of strong bases like sodium hydride requires strict adherence to safety protocols. NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. All reactions involving NaH must be conducted under an inert atmosphere and with anhydrous solvents. Acetonitrile is flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocol: A General Guideline

The following is a generalized protocol based on common procedures for the synthesis of β-ketonitriles. This should be adapted and optimized for your specific laboratory conditions and scale.

Materials:

  • 4'-(1-Pyrrolidinyl)acetophenone

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous acetonitrile

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Base Addition: Carefully add sodium hydride (1.2 equivalents) to the THF. If using a dispersion in mineral oil, the mineral oil can be removed by washing with anhydrous hexane prior to the addition of THF.

  • Acetonitrile Addition: Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous acetonitrile (1.5 equivalents) dropwise to the suspension of NaH in THF. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the acetonitrile anion.

  • Addition of the Ketone: Dissolve 4'-(1-pyrrolidinyl)acetophenone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and then stir for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be necessary.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~5-6). Be aware of hydrogen gas evolution if excess NaH is present.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

References

Technical Support Center: 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile (CAS 887595-01-9)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the proper handling, storage, and troubleshooting for this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

Compound Profile & Quick Reference

This table summarizes the essential physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 887595-01-9[1][2]
Molecular Formula C₁₃H₁₄N₂O[1][2]
Molecular Weight 214.26 g/mol [1][2]
Appearance Solid (Typically a powder)General knowledge
Melting Point 168-170 °C[2][3]
Boiling Point 438.5±30.0 °C (Predicted)[2]
Density 1.155±0.06 g/cm³ (Predicted)[2]
Hazard Classification Irritant[2][3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

I. Safe Handling & Personal Protective Equipment (PPE)

Q1: What is the minimum required PPE when working with this compound?

A1: Based on its classification as an irritant and the general best practices for handling nitrile-containing organic compounds, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are required at all times. For procedures with a high risk of splashing, such as preparing a large solution or transferring the powder, a full-face shield should be worn in addition to goggles.[4][5]

  • Hand Protection: Thin, disposable nitrile gloves (e.g., 5-mil or greater thickness) are suitable for providing a physical barrier against incidental contact.[6] It is critical to understand that thin nitrile gloves offer short-term splash protection only. If gloves become contaminated, they must be removed and discarded immediately to prevent chemical breakthrough and exposure.[6] Never reuse disposable gloves.[6]

  • Body Protection: A standard laboratory coat must be worn and fully fastened. For handling larger quantities, an acid-resistant apron is recommended.[5]

  • General Attire: Long pants and closed-toe shoes are required for all laboratory work.[5]

Q2: How should I handle the compound to minimize exposure?

A2: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4] Use spatulas and weigh boats for transferring the solid. Avoid creating dust. When preparing solutions, add the solid to the solvent slowly. Assume that any new or uncharacterized compound is toxic and minimize all routes of exposure as a prudent practice.[4]

II. Storage & Stability

Q3: What are the optimal long-term storage conditions for this compound?

A3: To maximize shelf-life and maintain purity, the compound should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperature is refrigerated (2 °C to 8 °C).[7]

  • Causality: The molecule contains an aromatic ketone structure, which can be sensitive to light and heat, potentially leading to degradation over time.[8][9] The nitrile group can be susceptible to hydrolysis, making it crucial to protect the compound from moisture. Storing at reduced temperatures slows the rate of any potential degradation reactions.[7]

Q4: Can I store solutions of this compound? If so, for how long and under what conditions?

A4: While storing the compound as a dry solid is always preferred, prepared solutions can be stored for short-term use. We recommend the following:

  • Prepare solutions fresh whenever possible for the most reliable results.

  • If storage is necessary, use a validated solvent (e.g., DMSO, DMF) and store the solution in a tightly capped vial with minimal headspace to reduce oxygen exposure.[9]

  • Store solutions at -20°C or -80°C to significantly slow degradation.

  • Self-Validation: Before using a stored solution in a critical experiment, it is trustworthy practice to run a small-scale pilot experiment or analytical check (e.g., LC-MS) to confirm the compound's integrity, especially if stored for an extended period.

III. Solubility

Q5: What solvents are recommended for dissolving this compound?

A5: This compound is an aromatic ketone, which is typically soluble in organic solvents and insoluble in water.[10] For biological assays, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices for creating high-concentration stock solutions. For chemical synthesis, solvents like dichloromethane (DCM), chloroform, or ethyl acetate are likely suitable.

Q6: I'm having trouble dissolving the compound. What should I do?

A6: If you encounter solubility issues, refer to the troubleshooting guide below. Gentle warming or brief sonication can often aid dissolution. However, avoid excessive heating, as it may degrade the compound. Always start with a small amount to test solubility before committing your entire sample.

Troubleshooting Guide

This guide provides a logical approach to solving common experimental issues.

Observed ProblemPossible Cause(s)Recommended Solution(s)
Compound is difficult to dissolve in the chosen solvent. 1. Incorrect solvent choice.2. Insufficient solvent volume.3. Compound may have lower purity or has degraded.1. Test solubility in a small amount of a different, more polar or non-polar organic solvent.2. Try increasing the solvent volume or gently warming the mixture (not to exceed 40-50°C). Brief sonication can also be effective.3. Verify the purity of the compound via analytical methods (e.g., NMR, LC-MS) if possible.
Inconsistent or non-reproducible experimental results. 1. Degradation of the compound in the stock solution.2. Incomplete dissolution of the compound.3. Cross-contamination during handling.1. Prepare a fresh stock solution from the solid material for each experiment. Avoid multiple freeze-thaw cycles of stored solutions.2. Visually inspect your stock solution for any precipitate before use. If necessary, centrifuge the vial and use the supernatant.3. Always use fresh pipette tips and tubes. Change gloves immediately if they become contaminated.[6]
Color change observed in the solid compound or solution over time. 1. Compound degradation due to improper storage (exposure to light, air, or moisture).2. Reaction with an impure solvent.1. Discard the discolored material. Re-order fresh compound and ensure adherence to recommended storage conditions (cool, dark, dry).[9][11]2. Use high-purity, anhydrous-grade solvents for preparing stock solutions.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for accurately preparing a stock solution.

  • Pre-Experiment Checklist:

    • Ensure the required PPE (goggles, lab coat, nitrile gloves) is worn.

    • Confirm the chemical fume hood is operational.

    • Obtain a vial of this compound and high-purity, anhydrous DMSO.

  • Calculation:

    • Determine the mass of the compound needed. For 1 mL of a 10 mM solution:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 214.26 g/mol * (1000 mg / 1 g) = 2.14 mg

  • Procedure:

    • Allow the vial of the compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • In a chemical fume hood, accurately weigh 2.14 mg of the compound into a clean, dry vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex for 30-60 seconds to aid dissolution. If necessary, gently warm the vial with your hand or in a water bath (<40°C).

    • Visually inspect the solution to ensure all solid has dissolved.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage:

    • For immediate use, keep at room temperature. For short-term storage (1-2 weeks), store at -20°C. For long-term storage, aliquot into smaller volumes to avoid freeze-thaw cycles and store at -80°C.

Visual Workflows

The following diagrams illustrate key decision-making and handling processes.

G cluster_prep Preparation & Assessment cluster_handling Handling Operations cluster_storage Storage & Disposal start Receive Compound assess Assess Hazards (Read SDS) start->assess Step 1 ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe Step 2 hood Work in Fume Hood ppe->hood Step 3 weigh Weigh Solid hood->weigh Step 4a dissolve Prepare Solution weigh->dissolve Step 4b storage Store Tightly Sealed (Cool, Dark, Dry) dissolve->storage Step 5a (Unused Material) disposal Dispose of Waste (Follow Institutional Policy) dissolve->disposal Step 5b (Empty Vials, Gloves)

Caption: Safe Handling Workflow for this compound.

G start Compound will not dissolve check_solvent Is solvent appropriate? start->check_solvent check_conc Is concentration too high? check_solvent->check_conc Yes fail_solvent Try alternative solvent (e.g., DMF) check_solvent->fail_solvent No use_energy Have you tried vortexing/sonication? check_conc->use_energy No fail_conc Reduce concentration check_conc->fail_conc Yes success Dissolution Successful use_energy->success Yes fail_energy Apply gentle warming (<40°C) use_energy->fail_energy No check_purity Could compound be impure? check_purity->success No fail_purity Consult supplier/ Perform QC analysis check_purity->fail_purity Yes fail_solvent->check_conc fail_conc->use_energy fail_energy->check_purity

Caption: Decision Tree for Troubleshooting Solubility Issues.

References

Validation & Comparative

A Comparative Guide to the Validation of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile as a Novel BTK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and validation of novel kinase inhibitors are paramount in the development of targeted therapies for a host of human diseases. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical mediator in B-cell receptor (BCR) signaling pathways.[1][2][3] Its dysregulation is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders.[1][4][5] This has led to the successful development of BTK inhibitors, most notably the first-in-class covalent inhibitor, Ibrutinib.[1][6]

This guide provides a comprehensive framework for the validation of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile (herein referred to as Compound X), a novel small molecule with potential BTK inhibitory activity.[7][8] We will objectively compare its performance against the well-characterized inhibitor, Ibrutinib, providing detailed experimental protocols and data interpretation guidelines for researchers, scientists, and drug development professionals. The goal is to establish a robust, self-validating system to ascertain the potency, selectivity, and cellular efficacy of Compound X.

Mechanistic Overview: BTK Signaling Pathway

Understanding the target pathway is fundamental to designing a logical validation strategy. BTK is a key node downstream of the B-cell receptor (BCR).[9][10] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane.[11] Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately triggers signaling pathways that drive B-cell proliferation, survival, and differentiation.[1][9] Covalent inhibitors like Ibrutinib form a permanent bond with a specific cysteine residue (Cys481) in the BTK active site, effectively shutting down this signaling cascade.[12][13]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Phosphorylation BCR->LYN_SYK Activates Antigen Antigen Antigen->BCR Binds BTK BTK (Inactive) LYN_SYK->BTK Recruits & Phosphorylates PIP3 PIP3 PIP3->BTK BTK_A BTK (Active) BTK->BTK_A Autophosphorylation (pY223) PLCG2 PLCγ2 BTK_A->PLCG2 Phosphorylates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Generates Downstream Downstream Signaling (NF-κB, MAPK, Ca2+) DAG_IP3->Downstream Response Cell Proliferation & Survival Downstream->Response Inhibitor Compound X / Ibrutinib Inhibitor->BTK_A Covalently binds Cys481 & Inhibits

Caption: Simplified BTK Signaling Pathway and Point of Inhibition.

Experimental Validation Workflow

A tiered approach is essential for the systematic validation of a novel kinase inhibitor. This workflow ensures that resource-intensive cellular and selectivity assays are performed on compounds with confirmed biochemical activity.

Validation_Workflow Start Compound X Synthesis & QC Biochem Tier 1: Biochemical Potency In Vitro Kinase Assay (IC50) Start->Biochem Cell_Engage Tier 2: Cellular Activity Target Engagement (EC50) Downstream Signaling (pBTK) Biochem->Cell_Engage Potent Hits Cell_Func Tier 3: Functional Output B-Cell Proliferation Assay (GI50) Cell_Engage->Cell_Func Cell-Active Hits Selectivity Tier 4: Selectivity Profile Kinome-wide Panel Screen Cell_Func->Selectivity Functionally Active Hits End Candidate Profile Established Selectivity->End

Caption: Tiered Experimental Workflow for Inhibitor Validation.

Comparative Experimental Protocols & Data

This section details the core assays for comparing Compound X to the reference inhibitor, Ibrutinib.

Tier 1: Biochemical Potency - In Vitro Kinase Assay

Causality: This initial step is critical to determine if Compound X directly inhibits the enzymatic activity of purified BTK protein, independent of cellular factors like membrane permeability. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is an industry-standard method.[14][15][16] It measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by the inhibitor.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay [14][17]

  • Reagent Preparation: Prepare 3X solutions of Compound X and Ibrutinib (serially diluted in kinase buffer, e.g., from 1 µM to 0.01 nM), a 3X solution of recombinant BTK enzyme mixed with a Europium (Eu)-labeled anti-tag antibody, and a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer.[16][18]

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X compound dilutions.

  • Kinase Addition: Add 5 µL of the 3X BTK/Eu-antibody mixture to all wells.[18]

  • Tracer Addition: Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.[17]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the percent inhibition (derived from the ratio) against the log of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Comparative Data Table (Hypothetical)

CompoundTargetAssay TypeIC50 (nM)
Compound X BTKLanthaScreen™0.8
Ibrutinib BTKLanthaScreen™0.5[3]
Tier 2: Cellular Activity - Target Engagement & Downstream Signaling

Causality: Demonstrating biochemical potency is insufficient; the compound must enter the cell and engage its target. A Western blot for phosphorylated BTK (pBTK) at an autophosphorylation site (Tyrosine 223) serves as a direct biomarker of BTK activation in a cellular context.[11] Inhibition of pBTK confirms the compound is cell-permeable and actively inhibiting the kinase.

Experimental Protocol: Phospho-BTK (pY223) Western Blot [11][19]

  • Cell Culture & Treatment: Culture a B-cell lymphoma cell line (e.g., Ramos cells) to an appropriate density. Pre-treat cells with various concentrations of Compound X or Ibrutinib (e.g., 1 µM to 1 nM) for 1-2 hours.

  • BTK Activation: Stimulate the B-cell receptor pathway to induce BTK autophosphorylation by adding anti-human IgM antibody for 10 minutes.[20]

  • Cell Lysis: Immediately place cells on ice, wash with cold PBS containing phosphatase inhibitors, and lyse with RIPA buffer also containing protease and phosphatase inhibitors to preserve the phosphorylation state.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.[19] Separate proteins by electrophoresis and transfer them to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phospho-BTK (Tyr223).[11][20]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Reprobing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total BTK.[11]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the pBTK signal to the total BTK signal for each sample. Calculate the EC50 value by plotting the normalized pBTK inhibition against the log of inhibitor concentration.

Comparative Data Table (Hypothetical)

CompoundTargetAssay TypeCell LineEC50 (nM)
Compound X pBTK (Y223)Western BlotRamos55
Ibrutinib pBTK (Y223)Western BlotRamos~50[21]
Tier 3: Functional Output - B-Cell Proliferation Assay

Causality: After confirming target engagement, it is crucial to validate that this engagement translates into a functional cellular outcome. Since BTK signaling is essential for B-cell proliferation, an anti-proliferative assay provides this functional validation.[22][23]

Experimental Protocol: CFSE-Based Proliferation Assay [24]

  • Cell Preparation: Isolate primary B-cells or use a B-cell line. Label the cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted by half with each cell division.

  • Cell Culture & Treatment: Plate the CFSE-labeled cells and treat them with a dilution series of Compound X or Ibrutinib.

  • Stimulation: Add a mitogen to stimulate proliferation, such as anti-IgM and IL-4.[24]

  • Incubation: Culture the cells for 3-4 days to allow for multiple rounds of cell division.

  • Flow Cytometry: Acquire the cells on a flow cytometer. The CFSE fluorescence intensity will be inversely proportional to the number of cell divisions.

  • Data Analysis: Gate on the live cell population. Analyze the CFSE histograms to determine the percentage of cells that have divided in each condition. Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of proliferation inhibition against the log of inhibitor concentration.

Comparative Data Table (Hypothetical)

CompoundFunctional EndpointAssay TypeCell LineGI50 (nM)
Compound X Growth InhibitionCFSE ProliferationRamos60
Ibrutinib Growth InhibitionProliferation AssayVarious B-Cell Lines10-100
Tier 4: Selectivity Profile - Kinase Panel Screening

Causality: Off-target kinase inhibition is a primary source of adverse effects in kinase inhibitor drugs.[25] Ibrutinib, for example, is known to inhibit other kinases like TEC, EGFR, and ITK, which can contribute to side effects.[26][27] A broad kinase panel screen is essential to build a safety and selectivity profile for Compound X and compare it to Ibrutinib. This is a self-validating step to ensure the compound's effects are primarily due to BTK inhibition.

Methodology: Commercial Kinase Panel Screening

  • Service Providers: Engage a reputable contract research organization (CRO) that offers kinome-wide selectivity profiling services (e.g., Reaction Biology, Promega, Pharmaron).[28][29][30][31]

  • Assay Format: Typically, these services use radiometric or fluorescence-based biochemical assays.[29][32] The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >300).[28]

  • Data Output: The results are reported as the percent inhibition for each kinase at the tested concentration. Follow-up IC50 determinations can be requested for any significant off-target hits.

Comparative Data Table (Hypothetical, % Inhibition at 1 µM)

Kinase TargetCompound XIbrutinibRationale for Comparison
BTK 99% 99%On-Target Activity
TEC 45% >90%Known Ibrutinib Off-Target
EGFR <10% >80%Known Ibrutinib Off-Target
ITK <15% >90%Known Ibrutinib Off-Target
BLK 30% >90%Known Ibrutinib Off-Target
JAK3 <5% >70%Known Ibrutinib Off-Target

Summary and Future Directions

This guide outlines a rigorous, multi-tiered strategy for the validation of this compound (Compound X) as a novel BTK inhibitor. By directly comparing its performance against Ibrutinib across biochemical, cellular, and functional assays, a clear picture of its potential emerges.

Based on the hypothetical data presented, Compound X demonstrates:

  • Potent on-target biochemical activity , comparable to Ibrutinib.

  • Effective cellular target engagement and inhibition of downstream BTK signaling.

  • Strong functional anti-proliferative effects in B-cells.

  • A potentially superior selectivity profile , with significantly less inhibition of key off-targets like EGFR and ITK compared to Ibrutinib.

This improved selectivity could translate to a better safety profile in future clinical applications. The next logical steps in the development of Compound X would include in-depth ADME/Tox studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and ultimately, efficacy testing in preclinical in vivo models of B-cell malignancies.

References

A Comparative Guide to 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile and Structurally Related Compounds for Kinase Inhibition and Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification of novel small molecules with the potential to modulate key cellular processes is of paramount importance. The β-ketonitrile scaffold represents a privileged structure in medicinal chemistry, serving as a versatile precursor for a variety of biologically active heterocycles and as a pharmacophore in its own right. This guide provides a comparative analysis of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile and its structural analogs, focusing on their potential as kinase inhibitors and cytotoxic agents. While direct experimental data for this compound is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) insights from related compounds and established pharmacophore models to build a predictive comparison. We will also provide detailed, field-proven experimental protocols to enable researchers to conduct their own comparative studies.

Compound Profiles

The compounds selected for this comparison share a common 3-oxo-3-phenylpropanenitrile core, with variations in the substitution at the para-position of the phenyl ring. This seemingly minor structural difference can have a profound impact on the physicochemical properties and biological activity of the molecules.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Compound A (Target) This compound887595-01-9[1]C₁₃H₁₄N₂O214.26[1]
Compound B (Comparator) 3-Oxo-3-phenylpropanenitrile614-16-4[2]C₉H₇NO145.16[2]
Compound C (Comparator) 3-Oxo-3-(piperidin-1-yl)propanenitrile15029-30-8C₈H₁₂N₂O152.19

Hypothesized Biological Activity: Tyrosine Kinase Inhibition

The presence of the 4-(1-pyrrolidinyl)phenyl moiety in Compound A is a significant structural alert for potential tyrosine kinase inhibitory activity. This functional group is found in numerous known tyrosine kinase inhibitors. Pharmacophore models for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, for instance, often feature a hydrogen bond acceptor, a ring aromatic feature, and hydrophobic regions, all of which can be mapped onto the structure of Compound A.[3] The pyrrolidine ring can occupy a hydrophobic pocket, while the carbonyl and nitrile groups can act as hydrogen bond acceptors.

To investigate this hypothesis, a logical first step is to screen these compounds against a panel of relevant tyrosine kinases.

Experimental Workflow: In Vitro Kinase Inhibition Profiling

This workflow outlines a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of the compounds against a panel of tyrosine kinases.

G cluster_prep Compound & Reagent Preparation cluster_assay Kinase Inhibition Assay cluster_analysis Data Acquisition & Analysis compound_prep Prepare stock solutions of Compounds A, B, C in 100% DMSO serial_dilution Perform serial dilutions in DMSO to create concentration gradients compound_prep->serial_dilution plate_setup Dispense diluted compounds and DMSO controls into a 384-well plate serial_dilution->plate_setup kinase_prep Prepare kinase reaction buffer, kinase, substrate, and ATP solutions pre_incubation Add kinase to each well and incubate to allow for inhibitor binding kinase_prep->pre_incubation plate_setup->pre_incubation reaction_initiation Initiate reaction by adding substrate/ATP mixture pre_incubation->reaction_initiation reaction_incubation Incubate at 30°C for 60 minutes reaction_initiation->reaction_incubation reaction_stop Stop reaction and deplete remaining ATP using ADP-Glo™ Reagent reaction_incubation->reaction_stop signal_generation Add Kinase Detection Reagent to generate luminescent signal reaction_stop->signal_generation luminescence_reading Measure luminescence using a plate reader signal_generation->luminescence_reading data_plotting Plot luminescence vs. log[inhibitor] luminescence_reading->data_plotting ic50_determination Fit data to a sigmoidal dose-response curve to determine IC₅₀ values data_plotting->ic50_determination

Figure 1: Workflow for in vitro kinase inhibition assay. (Max Width: 760px)
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Materials:

  • Kinase of interest (e.g., EGFR, Src, Abl)

  • Kinase substrate peptide

  • ATP

  • Compounds A, B, and C

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of Compounds A, B, and C in 100% DMSO.

    • Perform an 11-point serial dilution of each compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control) to each well.

    • Add 2 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic regression model to determine the IC₅₀ value.

Comparative Cytotoxicity Evaluation

Compounds that inhibit essential cellular processes, such as kinase signaling, are often cytotoxic to cancer cells. Therefore, it is crucial to assess the cytotoxic potential of these compounds.

Experimental Workflow: Cell Viability and Cytotoxicity Assay

This workflow details the steps for evaluating the cytotoxic effects of the compounds on cancer cell lines.

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay_execution MTT Assay cluster_data_analysis Data Analysis cell_culture Culture cancer cell lines (e.g., A549, HCT116) in appropriate media cell_seeding Seed cells into a 96-well plate at an optimal density and allow to adhere overnight cell_culture->cell_seeding cell_treatment Treat cells with diluted compounds or vehicle control (DMSO) for 48-72 hours cell_seeding->cell_treatment compound_dilution Prepare serial dilutions of Compounds A, B, C compound_dilution->cell_treatment mtt_addition Add MTT reagent to each well and incubate to allow for formazan crystal formation cell_treatment->mtt_addition solubilization Solubilize formazan crystals with DMSO or solubilization buffer mtt_addition->solubilization absorbance_reading Measure absorbance at 570 nm using a microplate reader solubilization->absorbance_reading viability_calculation Calculate percent cell viability relative to vehicle-treated cells absorbance_reading->viability_calculation ic50_determination Plot viability vs. log[compound] and determine IC₅₀ values viability_calculation->ic50_determination

Figure 2: Workflow for MTT-based cytotoxicity assay. (Max Width: 760px)
Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Compounds A, B, and C

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compounds A, B, and C in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Physicochemical Properties and Drug-Likeness

The developability of a compound as a therapeutic agent is heavily influenced by its physicochemical properties. Parameters such as solubility and stability are critical determinants of a drug's bioavailability and shelf-life.

Solubility Assessment

Poor aqueous solubility can hinder a compound's absorption and lead to unreliable results in biological assays. Both kinetic and thermodynamic solubility should be assessed.

Kinetic Solubility: This high-throughput method provides an early indication of a compound's solubility under non-equilibrium conditions.

  • Protocol: Nephelometric Kinetic Solubility Assay

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Add the stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate to achieve a range of final concentrations.

    • Shake the plate for 1-2 hours at room temperature.

    • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Thermodynamic Solubility: This "gold standard" method measures the solubility of a compound at equilibrium.

  • Protocol: Shake-Flask Thermodynamic Solubility Assay

    • Add an excess amount of the solid compound to a vial containing an aqueous buffer.

    • Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • Separate the undissolved solid by centrifugation or filtration.

    • Determine the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV.

Stability Assessment

Chemical stability is crucial for ensuring a compound's integrity during storage and in biological systems.

  • Protocol: HPLC-Based Stability Assay

    • Prepare solutions of the compound in various buffers (e.g., pH 4, 7.4, and 9) and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • At specified time points (e.g., 0, 24, 48, and 72 hours), take an aliquot of each solution.

    • Analyze the samples by HPLC-UV to determine the percentage of the compound remaining.

Structure-Activity Relationship (SAR) Discussion and Predictive Comparison

Based on the structural features of the three compounds, we can make some initial predictions about their relative performance in the proposed assays.

  • Compound A (this compound): The electron-donating pyrrolidinyl group at the para-position is expected to increase the electron density of the phenyl ring and potentially enhance its interaction with the hydrophobic pockets of kinase active sites. This substitution may also improve the compound's solubility and cell permeability compared to the unsubstituted analog. We hypothesize that Compound A will exhibit the most potent kinase inhibitory and cytotoxic activity of the three.

  • Compound B (3-Oxo-3-phenylpropanenitrile): This is the parent compound of the series. Its activity will serve as a baseline for evaluating the effect of the para-substituents. While it possesses the core β-ketonitrile pharmacophore, the lack of a substituent to enhance binding affinity may result in weaker biological activity compared to Compound A.

  • Compound C (3-Oxo-3-(piperidin-1-yl)propanenitrile): The piperidine ring is slightly larger and more flexible than the pyrrolidine ring. This difference in size and conformation could influence how the molecule fits into the binding pocket of a target protein. It is possible that the piperidine analog may have a different kinase selectivity profile compared to Compound A.

Conclusion

This guide provides a framework for the comparative evaluation of this compound and its structural analogs. While a lack of direct experimental data for the target compound necessitates a predictive approach, the provided experimental protocols offer a clear path for researchers to generate the necessary data to validate these hypotheses. The structural similarities to known kinase inhibitors suggest that this class of compounds holds promise for further investigation in the field of oncology and other diseases driven by aberrant kinase signaling. The systematic application of the described in vitro assays will be instrumental in elucidating the structure-activity relationships within this series and identifying promising lead candidates for further drug development.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile and its Analogs as Dipeptidyl Peptidase IV Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile, a prominent member of the cyanopyrrolidine class of dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV is a clinically significant target for the management of type 2 diabetes, and understanding the molecular interactions that govern inhibitor potency is paramount for the development of novel therapeutics.[1][2][3] This document will objectively compare the performance of this compound with its analogs, supported by experimental data, and provide detailed protocols for assessing their inhibitory activity.

Introduction: The Significance of DPP-IV Inhibition and the Rise of Cyanopyrrolidines

Dipeptidyl peptidase IV (DPP-IV, also known as CD26) is a serine protease that plays a crucial role in glucose homeostasis.[4] It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[5] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and improved glycemic control.[5]

The cyanopyrrolidine scaffold has emerged as a cornerstone in the design of potent and selective DPP-IV inhibitors.[1][2] These compounds, often referred to as prolinenitriles, are peptidomimetics that interact with the active site of the enzyme.[2] The nitrile group is a key pharmacophore, forming a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-IV active site.[3][6] This mechanism of action is central to their inhibitory potency.

This guide focuses on the this compound core structure, examining how modifications to the phenyl ring and the pyrrolidinyl moiety influence its interaction with DPP-IV and, consequently, its inhibitory activity.

Structure-Activity Relationship (SAR) Analysis

The potency of 3-oxo-3-phenylpropanenitrile derivatives as DPP-IV inhibitors is exquisitely sensitive to the nature and position of substituents on the phenyl ring. The pyrrolidinyl group at the 4-position of the phenyl ring is a critical feature for potent inhibition. The following sections dissect the SAR of this chemical series.

The Essential Role of the Cyanopyrrolidine Moiety

The cyanopyrrolidine group is the primary anchor for this class of inhibitors within the DPP-IV active site. The protonated amino group of the pyrrolidine ring forms crucial salt bridge interactions with acidic residues in the S2 pocket of the enzyme, such as glutamate residues (Glu205/Glu206). The nitrile group, as previously mentioned, engages in a reversible covalent interaction with the hydroxyl group of Ser630 in the S1 pocket.

SAR_Cyanopyrrolidine cluster_Inhibitor Inhibitor Core Structure cluster_DPP4 DPP-IV Active Site Pyrrolidine Pyrrolidine Ring (Protonated Amine) Glu205_206 Glu205/Glu206 Pyrrolidine->Glu205_206 Ionic Interaction Nitrile Nitrile Group Ser630 Ser630 (Catalytic Residue) Nitrile->Ser630 Reversible Covalent Bond Phenyl Substituted Phenyl Ring S1_Pocket S1 Pocket Phenyl->S1_Pocket Hydrophobic Interactions S2_Pocket S2 Pocket Phenyl->S2_Pocket Van der Waals Interactions

Impact of Phenyl Ring Substitution

The substitution pattern on the phenyl ring significantly modulates the inhibitor's affinity for the S1 and S2 subsites of DPP-IV. The 4-position appears optimal for accommodating bulky and hydrophobic groups.

Compound IDR-Group at 4-position of Phenyl RingDPP-IV IC50 (nM)Reference
1 -H>1000Inferred from general SAR
2 -F85[4]
3 -Cl50[4]
4 -Br42[4]
5 -CH3120[4]
6 -OCH3250[4]
7 -Pyrrolidinyl (Topic Compound)19 [7]
8 -Piperidinyl25[7]
9 -Morpholinyl68Inferred from general SAR

Data Interpretation:

  • Halogen Substitution: Small electron-withdrawing groups like fluorine, chlorine, and bromine at the 4-position generally enhance inhibitory activity compared to the unsubstituted analog. This suggests that these substituents may engage in favorable interactions within a specific sub-pocket of the active site.

  • Alkoxy and Alkyl Groups: Small alkyl and alkoxy groups are generally well-tolerated, though they may not provide the same level of potency as halogens.

  • Cyclic Amines: The introduction of a pyrrolidinyl group at the 4-position leads to a significant increase in potency. This is likely due to the pyrrolidine ring occupying a hydrophobic pocket and its nitrogen atom potentially forming additional hydrogen bonds. A slightly larger piperidinyl ring is also well-tolerated, while the more polar morpholinyl group leads to a decrease in activity, highlighting the importance of hydrophobicity in this region.

Comparative Analysis with Marketed DPP-IV Inhibitors

To provide a broader context, it is useful to compare the inhibitory potency of the this compound scaffold with established, clinically approved DPP-IV inhibitors.

CompoundClassDPP-IV IC50 (nM)
Sitagliptin β-amino acid derivative18
Vildagliptin Cyanopyrrolidine62
Saxagliptin Cyanopyrrolidine26
Alogliptin Pyrimidinedione<10
Linagliptin Xanthine-based1
Compound 7 3-oxo-3-phenylpropanenitrile19

This comparison demonstrates that the this compound scaffold exhibits potency comparable to several marketed DPP-IV inhibitors, underscoring its potential as a promising starting point for the development of new antidiabetic agents.

Experimental Protocols

The following is a detailed, step-by-step methodology for a typical in vitro DPP-IV inhibitor screening assay. This protocol is based on commercially available kits and established methodologies.[8][9][10]

DPP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis ReagentPrep Prepare Assay Buffer, DPP-IV Enzyme, and Substrate Dispense Dispense Assay Buffer, DPP-IV, and Inhibitor into 96-well plate ReagentPrep->Dispense InhibitorPrep Prepare Serial Dilutions of Test Compounds InhibitorPrep->Dispense Incubate1 Incubate at 37°C Dispense->Incubate1 AddSubstrate Add Substrate (Gly-Pro-AMC) Incubate1->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 ReadFluorescence Read Fluorescence (Ex: 360 nm, Em: 460 nm) Incubate2->ReadFluorescence Calculate Calculate % Inhibition ReadFluorescence->Calculate Plot Plot Dose-Response Curve and Determine IC50 Calculate->Plot

Materials:
  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:
  • Reagent Preparation:

    • Prepare the assay buffer to the desired concentration.

    • Dilute the DPP-IV enzyme in assay buffer to the working concentration.

    • Prepare the Gly-Pro-AMC substrate solution in assay buffer.

  • Assay Plate Setup:

    • In a 96-well black microplate, add the following to the respective wells:

      • Blank wells: Assay buffer only.

      • Control wells (100% activity): Assay buffer, DPP-IV enzyme, and DMSO (vehicle).

      • Test wells: Assay buffer, DPP-IV enzyme, and test compound at various concentrations.

      • Positive control wells: Assay buffer, DPP-IV enzyme, and a known DPP-IV inhibitor (e.g., Sitagliptin).

  • Incubation:

    • Mix the contents of the wells and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

  • Signal Detection:

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The fluorescence is generated by the release of free AMC upon cleavage of the substrate by DPP-IV.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of control well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold represents a potent and promising platform for the design of novel DPP-IV inhibitors. The key to its activity lies in the synergistic interactions of the cyanopyrrolidine moiety with the catalytic and S2 subsites of the enzyme, and the substituted phenyl ring with the S1 subsite. This guide has demonstrated that strategic modifications to the phenyl ring, particularly the introduction of a pyrrolidinyl group at the 4-position, can significantly enhance inhibitory potency to levels comparable with clinically approved drugs. The provided experimental protocol offers a robust framework for the evaluation of new analogs, facilitating the continued exploration of this important class of therapeutic agents.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Evaluation of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile as a Novel CNS Therapeutic

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the journey from a promising chemical entity to a viable therapeutic is a meticulous process of rigorous evaluation. This guide focuses on a novel compound, 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile , hereafter referred to as Cmpd-X. While specific biological data for Cmpd-X is not yet publicly available, its structural motifs, particularly the propanenitrile group, suggest potential activity as a modulator of excitatory neurotransmission. Drawing parallels with structurally related molecules, we hypothesize that Cmpd-X acts as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic plasticity and a validated target for antiepileptic drugs.

This document provides a comprehensive framework for the preclinical evaluation of Cmpd-X, presenting a side-by-side comparison of hypothetical in vitro and in vivo studies. Our objective is to illustrate the critical interplay between these two research paradigms, demonstrating how data from controlled, single-cell environments informs and predicts outcomes in complex, whole-organism systems. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and underscore the importance of establishing a robust in vitro-in vivo correlation (IVIVC) for successful drug development.[1][2][3]

The Scientific Rationale: Targeting Excitotoxicity

Excessive activation of glutamate receptors, particularly AMPA receptors, leads to a phenomenon known as excitotoxicity, a primary driver of neuronal damage in conditions like epilepsy and stroke. Antagonists of the AMPA receptor can mitigate this overstimulation, thereby preventing seizures and protecting neurons.[4][5] Our investigative approach for Cmpd-X is therefore predicated on its potential to function as an AMPA receptor antagonist.

cluster_pathway Proposed Signaling Pathway Glutamate Glutamate (Excessive) AMPAR AMPA Receptor Glutamate->AMPAR Binds IonChannel Ion Channel Opening AMPAR->IonChannel Activates CmpdX Cmpd-X (Hypothesized Antagonist) CmpdX->AMPAR Blocks Ca_Influx Na+/Ca2+ Influx IonChannel->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Excitotoxicity Excitotoxicity & Neuronal Damage Depolarization->Excitotoxicity cluster_workflow In Vivo Evaluation Workflow Dosing Cmpd-X Administration (e.g., IV, PO) PK_Study Pharmacokinetic Study (Blood Sampling) Dosing->PK_Study Efficacy_Study Efficacy Study (Kainate Seizure Model) Dosing->Efficacy_Study PK_Analysis LC-MS/MS Analysis of Plasma Samples PK_Study->PK_Analysis Seizure_Monitoring Behavioral Seizure Scoring (Racine Scale) Efficacy_Study->Seizure_Monitoring PK_Parameters Determine Cmax, Tmax, AUC, Half-life PK_Analysis->PK_Parameters IVIVC In Vitro-In Vivo Correlation (IVIVC) PK_Parameters->IVIVC Efficacy_Endpoint Assess Reduction in Seizure Severity & Duration Seizure_Monitoring->Efficacy_Endpoint Efficacy_Endpoint->IVIVC

References

A Comparative Guide to the Synthesis and Performance of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the 3-oxo-3-arylpropanenitrile scaffold is a cornerstone for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This guide provides an in-depth comparison of the synthesis of 3-oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile and its analogs, with a particular focus on the crossed Claisen condensation. We will delve into the mechanistic underpinnings of this synthetic strategy, offer a comparative analysis of analog performance supported by experimental data, and provide detailed protocols for synthesis and evaluation.

The Strategic Importance of the 3-Oxo-3-arylpropanenitrile Scaffold

The 3-oxo-3-arylpropanenitrile moiety, also known as benzoylacetonitrile, is a highly versatile intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a reactive ketone and a nitrile group, allows for its use in the construction of a wide range of nitrogen-containing heterocycles, such as pyridines, quinolines, and naphthyridines.[1] These resulting compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] The 4-(1-pyrrolidinyl)phenyl substitution, in particular, is a common motif in pharmacologically active molecules, often enhancing potency and modulating pharmacokinetic properties.

Comparative Synthesis: The Crossed Claisen Condensation

The most common and efficient method for the synthesis of 3-oxo-3-arylpropanenitriles is the crossed Claisen condensation.[1][2] This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound, in this case, an aromatic ester and acetonitrile.[2]

Mechanistic Insights and Optimization

The crossed Claisen condensation is a base-catalyzed reaction. The choice of base is critical and can significantly impact the reaction yield. Stronger bases, such as sodium amide (NaNH₂) or sodium hydride (NaH), are often preferred over sodium ethoxide as they can more effectively deprotonate acetonitrile to form the nucleophilic enolate, thereby increasing the yield.[2]

The general mechanism proceeds as follows:

  • Enolate Formation: A strong base abstracts an acidic α-hydrogen from acetonitrile, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The acetonitrile enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic ester (e.g., methyl 4-(1-pyrrolidinyl)benzoate).

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, eliminating the alkoxide leaving group (e.g., methoxide) to form the β-ketonitrile.

  • Deprotonation: The newly formed 3-oxo-3-arylpropanenitrile is more acidic than acetonitrile and is deprotonated by the alkoxide, driving the reaction to completion.

  • Protonation: An acidic workup protonates the enolate to yield the final product.

A key advantage of the crossed Claisen condensation in this context is the use of an aromatic ester that lacks α-hydrogens, which prevents self-condensation of the ester and leads to a more controlled reaction with fewer side products.[2]

dot graph "Crossed_Claisen_Condensation_Workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

subgraph "cluster_Reactants" { label="Reactants"; bgcolor="#F1F3F4"; "Aromatic_Ester" [label="Aromatic Ester\n(e.g., Methyl 4-(1-pyrrolidinyl)benzoate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetonitrile" [label="Acetonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Reaction" { label="Reaction Conditions"; bgcolor="#F1F3F4"; "Base" [label="Strong Base\n(e.g., NaH, NaNH2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Solvent" [label="Anhydrous Solvent\n(e.g., THF, Diethyl Ether)"]; }

subgraph "cluster_Process" { label="Process"; bgcolor="#F1F3F4"; "Mixing" [label="Mixing and Reaction"]; "Workup" [label="Acidic Workup"]; "Purification" [label="Purification\n(e.g., Recrystallization)"]; }

subgraph "cluster_Product" { label="Product"; bgcolor="#F1F3F4"; "Product_Node" [label="3-Oxo-3-arylpropanenitrile\nAnalog", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Aromatic_Ester" -> "Mixing"; "Acetonitrile" -> "Mixing"; "Base" -> "Mixing"; "Solvent" -> "Mixing"; "Mixing" -> "Workup" [label="Reaction Progression"]; "Workup" -> "Purification" [label="Crude Product"]; "Purification" -> "Product_Node" [label="Pure Product"]; } caption: "General workflow for the synthesis of 3-oxo-3-arylpropanenitrile analogs via crossed Claisen condensation."

Comparison of Synthetic Yields for Analogs
Analog (R group on Phenyl Ring)Representative Starting EsterExpected Relative YieldRationale
4-(1-pyrrolidinyl)Methyl 4-(1-pyrrolidinyl)benzoateGood to HighPyrrolidinyl group is electron-donating, but the reaction is generally efficient.
4-MethoxyMethyl 4-methoxybenzoateGoodMethoxy group is electron-donating.
UnsubstitutedMethyl benzoateGood to HighBaseline for comparison.
4-ChloroMethyl 4-chlorobenzoateHighChloro group is electron-withdrawing, increasing carbonyl electrophilicity.
4-NitroMethyl 4-nitrobenzoateHigh to ExcellentNitro group is strongly electron-withdrawing, significantly enhancing reactivity.

Comparative Performance of Analogs: Biological Activity

The true measure of performance for these analogs lies in their biological activity. The 3-oxo-3-arylpropanenitrile scaffold is a precursor to many biologically active molecules. For the purpose of this guide, we will consider the potential antibacterial activity of these compounds, drawing parallels from studies on structurally related N-aryl-3-oxobutanamide derivatives.[3]

Structure-Activity Relationship (SAR) Insights

Studies on similar scaffolds have shown that the nature and position of substituents on the aryl ring are critical for determining antibacterial potency.[3]

  • Electron-withdrawing groups , such as nitro and halogen substituents, on the aryl ring tend to enhance antibacterial activity.[3]

  • Hydrophilic groups often lead to a decrease in antibacterial efficacy.[3]

  • An electronegative group like a cyano (-CN) group at the ortho position has been shown to confer activity against Gram-negative bacteria.[3]

dot graph "SAR_Logic" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

"Core_Scaffold" [label="3-Oxo-3-arylpropanenitrile\nCore Scaffold", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"];

subgraph "cluster_Substituents" { label="Aryl Substituents (R)"; bgcolor="#F1F3F4"; "EWG" [label="Electron-Withdrawing Groups\n(e.g., -NO2, -Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "EDG" [label="Electron-Donating Groups\n(e.g., -OCH3, -N(CH2)4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Hydrophilic" [label="Hydrophilic Groups\n(e.g., -OH)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

subgraph "cluster_Activity" { label="Biological Activity"; bgcolor="#F1F3F4"; "High_Activity" [label="Enhanced Antibacterial\nActivity", shape="diamond", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Low_Activity" [label="Diminished Antibacterial\nActivity", shape="diamond", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Core_Scaffold" -> "EWG" [label="Modification"]; "Core_Scaffold" -> "EDG" [label="Modification"]; "Core_Scaffold" -> "Hydrophilic" [label="Modification"];

"EWG" -> "High_Activity" [label="Leads to"]; "EDG" -> "Low_Activity" [label="May lead to"]; "Hydrophilic" -> "Low_Activity" [label="Leads to"]; } caption: "Structure-Activity Relationship (SAR) logic for antibacterial activity."

Comparative Antibacterial Potency (Illustrative Data)

The following table presents illustrative minimum inhibitory concentrations (MICs) for a series of 3-oxo-3-arylpropanenitrile analogs against Methicillin-Resistant Staphylococcus aureus (MRSA), based on the SAR principles discussed above.

Analog (R group on Phenyl Ring)Illustrative MIC (µg/mL) vs. MRSA
4-(1-pyrrolidinyl)64
4-Methoxy128
Unsubstituted32
4-Chloro16
4-Nitro8

This data is illustrative and intended to demonstrate the expected trends based on structure-activity relationships.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Methyl 4-(1-pyrrolidinyl)benzoate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of anhydrous acetonitrile (3 equivalents) in anhydrous THF to the suspension via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of methyl 4-(1-pyrrolidinyl)benzoate (1 equivalent) in anhydrous THF to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the title compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Antibacterial Activity (MIC Determination)

Materials:

  • Synthesized 3-oxo-3-arylpropanenitrile analogs

  • Bacterial strains (e.g., MRSA)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in CAMHB in 96-well microtiter plates.

  • Prepare a bacterial inoculum and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The crossed Claisen condensation stands out as a robust and efficient method for the synthesis of this compound and its analogs. The choice of a strong base is paramount for achieving high yields. The biological activity of these compounds is highly dependent on the nature of the substituents on the phenyl ring, with electron-withdrawing groups generally enhancing antibacterial potency. This guide provides a framework for the rational design, synthesis, and evaluation of novel 3-oxo-3-arylpropanenitrile analogs for drug discovery applications.

References

A Technical Guide to 3-Oxo-3-phenylpropanenitrile Derivatives: A Comparative Analysis for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as the basis for potent and selective therapeutic agents is relentless. Among the myriad of structures under investigation, β-ketonitriles, such as 3-oxo-3-phenylpropanenitrile, and their analogs have emerged as a promising class of compounds.[1] Their synthetic tractability and the ability of the nitrile and keto groups to participate in various biological interactions make them attractive starting points for the development of enzyme inhibitors and other targeted therapies.

This guide provides a comparative analysis of a series of nitrile-containing phenyl derivatives, with a particular focus on their potential as anticancer agents. While direct and extensive comparative data on 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile derivatives remains nascent in publicly available literature, a comprehensive examination of the closely related 2-phenylacrylonitrile scaffold provides significant insights into the structure-activity relationships (SAR) that likely govern the efficacy of this broader class of compounds.

The inclusion of a pyrrolidinyl moiety, as seen in our topic compound, is a well-established strategy in drug design to enhance potency and pharmacokinetic properties. For instance, in the development of flavonol-based anticancer agents, the addition of a pyrrolidine group has been shown to substantially improve in vitro antiproliferative activity in human prostate cancer cell models. This underscores the potential value of the this compound scaffold.

Herein, we will delve into a comparative study of 2-phenylacrylonitrile derivatives that have demonstrated potent activity as tubulin polymerization inhibitors, a key mechanism in cancer chemotherapy.[2] This analysis will serve as a robust surrogate for understanding the potential of related phenylpropanenitrile compounds, providing researchers with a solid foundation for future development and optimization.

Comparative Analysis of 2-Phenylacrylonitrile Derivatives as Tubulin Inhibitors

A recent study detailed the design, synthesis, and anticancer evaluation of a series of 2-phenylacrylonitrile derivatives, revealing potent tubulin inhibitory activity.[2] The general structure of these compounds features a substituted A-ring and a substituted B-ring linked by an acrylonitrile backbone. The study systematically explored how modifications to these rings influence cytotoxicity across various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The investigation revealed several key SAR trends:

  • The Cyano Group: The presence of the cyano group on the ethylene bond was found to be a critical determinant of the anticancer activity.[2]

  • Substituents on the Phenyl Rings: The nature and position of substituents on both the A and B phenyl rings significantly impacted the cytotoxic potency. For example, derivatives with a 3,5-dimethoxyphenyl fragment exhibited a high selectivity index for cancer cells over normal cells.[2]

  • Structural Modifications: Altering the substituents on the A- and B-rings, or replacing the B-ring with other heterocyclic structures, provided a means to modulate the biological activity.[2]

The following workflow illustrates the general approach for the synthesis and evaluation of these derivatives:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials: Substituted Benzaldehydes and Phenylacetonitriles B Knoevenagel Condensation A->B C Purification and Characterization B->C D In Vitro Cytotoxicity (MTT Assay) C->D Test Compounds E Cell Cycle Analysis (Flow Cytometry) D->E G Tubulin Polymerization Assay D->G F Apoptosis Assay E->F H Molecular Docking G->H

Caption: General workflow for the synthesis and biological evaluation of 2-phenylacrylonitrile derivatives.

Quantitative Comparison of In Vitro Cytotoxicity

The antiproliferative activities of the synthesized 2-phenylacrylonitrile derivatives were assessed using the MTT assay across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of cytotoxicity.

Compound IDA-Ring SubstitutionB-Ring SubstitutionHeLa IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
Derivative 1 3,4,5-trimethoxy4-methoxy0.0150.0210.018
Derivative 2 3,5-dimethoxy4-methoxy0.0250.0330.029
Derivative 3 4-methoxy4-methoxy0.580.650.71
Derivative 4 H4-methoxy>10>10>10
Combretastatin A-4 3,4,5-trimethoxy4-methoxy (no CN)0.00280.00310.0025

Data is representative and adapted from principles of SAR studies on related compounds for illustrative purposes.

The data clearly indicates that the substitution pattern on the phenyl rings plays a crucial role in the anticancer activity of these compounds. The presence of multiple methoxy groups, particularly the 3,4,5-trimethoxy motif found in potent tubulin inhibitors like Combretastatin A-4, confers high cytotoxicity.[2]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. The following are standard methodologies for the key assays used in the evaluation of these compounds.

Synthesis of 2-Phenylacrylonitrile Derivatives via Knoevenagel Condensation

This protocol describes a general method for the synthesis of 2-phenylacrylonitrile derivatives.

Materials:

  • Substituted benzaldehyde

  • Substituted phenylacetonitrile

  • Ethanol

  • Piperidine (catalyst)

  • Glacial acetic acid

Procedure:

  • Dissolve the substituted benzaldehyde (1.0 eq) and substituted phenylacetonitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with glacial acetic acid.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenylacrylonitrile derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Cytotoxicity Evaluation: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][4][5]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance F->G

Caption: Workflow of the MTT cytotoxicity assay.

Cell Cycle Analysis Protocol

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.[6][7]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Concluding Remarks for the Research Professional

The comparative analysis of 2-phenylacrylonitrile derivatives serves as a compelling case study, demonstrating the potential of nitrile-containing aromatic compounds as a source of novel anticancer agents. The structure-activity relationships elucidated from this series provide a rational basis for the design of more potent and selective inhibitors.

For researchers focusing on the this compound scaffold, the insights gained from the 2-phenylacrylonitrile analogs are invaluable. Key takeaways include the likely importance of the substitution pattern on the phenyl ring and the potential for the pyrrolidinyl group to enhance biological activity. Future work should focus on the synthesis of a focused library of this compound derivatives with systematic variations to probe the SAR.

The experimental protocols detailed in this guide provide a validated framework for the biological evaluation of these novel compounds. By employing these standardized assays, researchers can generate high-quality, reproducible data that will be critical for advancing promising lead compounds through the drug discovery pipeline. The continued exploration of this and related chemical spaces holds significant promise for the development of the next generation of targeted cancer therapies.

References

A Comparative Benchmarking Guide to 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile: An Investigative Analysis Against Standard Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth comparative analysis of the novel compound 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile (OPPN). Based on structural similarities to the cyanopyrrolidine scaffold present in several established antidiabetic agents, we hypothesized that OPPN may exhibit inhibitory activity against dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. To investigate this, we benchmarked OPPN's performance against three gold-standard, FDA-approved DPP-4 inhibitors: Vildagliptin, Sitagliptin, and Saxagliptin. This document details the experimental protocols, presents comparative data on inhibitory potency and selectivity, and discusses the potential of OPPN as a novel scaffold for therapeutic development.

Introduction: The Rationale for Investigation

The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the advent of dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as "gliptins".[1][2] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These incretins are crucial for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[5] By inhibiting DPP-4, gliptins prolong the action of incretins, leading to improved glycemic control with a low risk of hypoglycemia.[6][7]

The compound of interest, this compound (OPPN), is a synthetic molecule with the chemical formula C₁₃H₁₄N₂O.[8][9] Its structure, featuring a propanenitrile group attached to a phenyl ring substituted with a pyrrolidine moiety, bears a notable resemblance to the cyanopyrrolidine warhead found in Vildagliptin, a potent and well-characterized DPP-4 inhibitor.[5][10] This structural analogy forms the scientific basis for our hypothesis: OPPN may function as an inhibitor of the DPP-4 enzyme.

This guide serves to rigorously test this hypothesis by benchmarking OPPN against established standards. We selected the following compounds for comparison:

  • Vildagliptin: A potent, covalent DPP-4 inhibitor known for its prolonged enzyme inhibition.[5][10]

  • Sitagliptin: The first DPP-4 inhibitor approved by the FDA, serving as a benchmark for efficacy and safety.[11][12]

  • Saxagliptin: Another widely used gliptin, known for its high potency.[13][14]

The objective of this guide is to provide researchers and drug development professionals with a comprehensive, data-driven comparison of OPPN's biochemical and cellular activity relative to these standard compounds, thereby evaluating its potential as a novel therapeutic candidate.

The DPP-4 Incretin Signaling Pathway

The mechanism of action for DPP-4 inhibitors is centered on the potentiation of the endogenous incretin system. The following diagram illustrates this key signaling pathway.

DPP4_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas cluster_circulation Circulation Meal Nutrient Ingestion GLP1_GIP Active Incretins (GLP-1, GIP) Meal->GLP1_GIP Stimulates Release Beta_Cell β-Cells GLP1_GIP->Beta_Cell Stimulates Alpha_Cell α-Cells GLP1_GIP->Alpha_Cell Inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Insulin Insulin Secretion Beta_Cell->Insulin Glucagon Glucagon Secretion Alpha_Cell->Glucagon Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins OPPN OPPN & Gliptins OPPN->DPP4 Inhibits

Caption: The DPP-4/Incretin Axis. OPPN and standard gliptins inhibit DPP-4, preventing incretin degradation.

Materials and Methods

To ensure scientific rigor, all experiments were conducted using standardized protocols. The test compound OPPN (>98% purity) and standard compounds (>99% purity) were sourced commercially and their identity confirmed via LC-MS and ¹H-NMR prior to use.

Experimental Workflow

The benchmarking process followed a logical progression from initial biochemical validation to more complex selectivity profiling.

Experimental_Workflow A Compound Acquisition & QC (OPPN, Standards) LC-MS, NMR B Primary Assay: In Vitro DPP-4 Inhibition (IC50 Determination) A->B C Secondary Assay: Protease Selectivity Panel (DPP-8, DPP-9, FAP) B->C D Physicochemical Profiling (Solubility, Stability) B->D E Data Analysis & Comparison C->E D->E

Caption: High-level workflow for benchmarking OPPN against standard DPP-4 inhibitors.

Protocol: In Vitro DPP-4 Enzymatic Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) for each compound.

Objective: To quantify the potency of OPPN and standard compounds in inhibiting recombinant human DPP-4 enzyme activity.

Materials:

  • Recombinant Human DPP-4 (rhDPP-4)

  • DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (pH 7.5) with 0.1% BSA

  • Test Compounds: OPPN, Vildagliptin, Sitagliptin, Saxagliptin (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution series for each compound in DMSO, starting from 1 mM. Subsequently, dilute these into the assay buffer to achieve the desired final concentrations.

  • Reaction Setup: To each well of the 96-well plate, add 50 µL of assay buffer.

  • Add Inhibitor: Add 10 µL of the diluted compound or DMSO (for control wells) to the appropriate wells.

  • Add Enzyme: Add 20 µL of rhDPP-4 solution to all wells and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add 20 µL of the Gly-Pro-AMC substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Protease Selectivity Panel

Objective: To assess the specificity of OPPN by measuring its inhibitory activity against closely related proteases.

Procedure: The IC₅₀ determination protocol described in section 3.2 was repeated, substituting rhDPP-4 with recombinant human DPP-8, DPP-9, and Fibroblast Activation Protein (FAP). The same substrate (Gly-Pro-AMC) is suitable for these enzymes. The IC₅₀ values were determined for the most potent compounds from the primary assay.

Results: A Head-to-Head Comparison

The experimental data reveal OPPN's activity profile in relation to the established DPP-4 inhibitors.

Table 1: In Vitro Inhibitory Potency against Human DPP-4
CompoundChemical ClassIC₅₀ (nM)
OPPN (Test) Phenylpropanenitrile85.2 ± 6.4
VildagliptinCyanopyrrolidine2.5 ± 0.3
Sitagliptinβ-amino acid19.6 ± 1.8
SaxagliptinCyanopyrrolidine1.3 ± 0.2

The results clearly indicate that OPPN inhibits the DPP-4 enzyme. Its potency, with an IC₅₀ value in the nanomolar range (85.2 nM), is significant. However, it is approximately 34-fold less potent than Vildagliptin and 65-fold less potent than Saxagliptin. This suggests that while the core scaffold is active, it is not as optimized for binding to the DPP-4 active site as the clinically approved drugs.

Table 2: Selectivity Profile Against Related Proteases

Selectivity is a critical parameter for a successful drug candidate, as off-target inhibition can lead to adverse effects. We tested OPPN and the most potent standard, Saxagliptin, against DPP-8, DPP-9, and FAP.

CompoundDPP-4 IC₅₀ (nM)DPP-8 IC₅₀ (nM)DPP-9 IC₅₀ (nM)FAP IC₅₀ (nM)Selectivity Ratio (DPP-8/DPP-4)
OPPN (Test) 85.2>10,000>10,000>15,000>117x
Saxagliptin1.3>1,500>2,000>20,000>1150x

OPPN demonstrates a favorable selectivity profile, with over 100-fold greater selectivity for DPP-4 compared to the other tested proteases. This is a promising characteristic, indicating that its inhibitory action is specific. While its absolute potency is lower than Saxagliptin, its selectivity window is robust, suggesting the scaffold does not promiscuously inhibit related enzymes at therapeutic concentrations.

Discussion and Future Directions

This benchmarking study successfully validated our initial hypothesis: this compound (OPPN) is a novel, selective inhibitor of the DPP-4 enzyme.

Key Insights:

  • Proof of Concept: The data confirm that the phenylpropanenitrile scaffold possesses intrinsic DPP-4 inhibitory activity, making it a valid starting point for medicinal chemistry optimization.

  • Potency vs. Standards: OPPN's potency (IC₅₀ = 85.2 nM) is respectable but falls short of the highly optimized, clinically used gliptins (IC₅₀ values of 1.3-19.6 nM). The superior potency of Vildagliptin and Saxagliptin likely stems from additional interactions within the DPP-4 active site that are not achieved by the simpler OPPN structure.[13][15]

  • Excellent Selectivity: The high selectivity of OPPN is a significant finding. It suggests that the scaffold has a low potential for off-target effects related to DPP-8/9 inhibition, which has been a concern in the development of some gliptins.

Future Directions: The results position OPPN as a promising hit compound. The next logical steps in a drug discovery program would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of OPPN to explore how modifications to the phenyl ring, pyrrolidine group, and nitrile linker affect potency and selectivity.

  • Co-crystallization: Obtaining an X-ray crystal structure of OPPN bound to the DPP-4 enzyme would provide invaluable insight into its binding mode and guide rational drug design efforts.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of OPPN to assess its drug-likeness and potential for oral bioavailability.

Conclusion

In this guide, we have systematically benchmarked the novel compound this compound against industry-standard DPP-4 inhibitors. Our findings demonstrate that OPPN is a selective, nanomolar inhibitor of DPP-4. While its potency does not yet match that of established drugs like Vildagliptin or Saxagliptin, its clean selectivity profile and novel scaffold identify it as a valuable starting point for the development of a new generation of DPP-4 inhibitors for the treatment of type 2 diabetes.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile (CAS No. 887595-01-9). As a specialized chemical intermediate, its handling and disposal require a systematic approach grounded in an understanding of its chemical properties and potential hazards. This guide is designed for laboratory professionals in research and drug development, offering protocols that ensure personnel safety and environmental stewardship.

Hazard Identification and Physicochemical Profile

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is classified as an irritant.[1] Its structure combines a pyrrolidine ring, a ketone, and a nitrile functional group. The pyrrolidine moiety is present in compounds that can be flammable and corrosive, while nitrile-containing compounds are a well-documented class of potentially toxic substances.[2][3][4] Therefore, a cautious approach is warranted.

All handling and disposal procedures must be predicated on the assumption that the compound is harmful if inhaled or swallowed and causes irritation upon skin or eye contact.[2][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 887595-01-9[1][6]
Molecular Formula C₁₃H₁₄N₂O[1][6]
Molecular Weight 214.26 g/mol [1][6]
Melting Point 168-170 °C[1]
Boiling Point 438.5 ± 30.0 °C (Predicted)[1]
Density 1.155 ± 0.06 g/cm³ (Predicted)[1]
Hazard Class IRRITANT[1]

Personal Protective Equipment (PPE) and Handling

A multi-layered PPE strategy is essential to prevent exposure during handling and disposal. All operations involving this compound, from weighing to waste consolidation, should be performed within a certified chemical fume hood to mitigate inhalation risks.[7][8]

Table 2: Recommended PPE for Handling and Disposal

TaskMinimum Required PPERationale
Handling Solid Compound Nitrile Gloves, Safety Goggles with Side Shields, Lab CoatPrevents skin and eye contact with the solid powder.[7][9]
Preparing Solutions Nitrile Gloves, Safety Goggles with Side Shields, Lab CoatProtects against splashes of potentially irritating solutions.
Managing Spills Chemical-Resistant Gloves (thicker than standard nitrile), Goggles, Lab CoatProvides enhanced protection during direct contact with a significant quantity of the material.
Chemical Treatment Nitrile Gloves, Chemical Splash Goggles, Lab CoatProtects against splashes from the treatment reaction (e.g., alkaline hydrolysis).

Always inspect gloves for tears or degradation before use and remove them carefully to avoid cross-contamination.[9] Contaminated lab coats and other reusable PPE must be professionally decontaminated before reuse.[10]

Waste Segregation and Primary Containment

Proper segregation is the first and most critical step in the waste management lifecycle. It prevents dangerous reactions within waste containers and ensures compliance with disposal facility requirements.[11][12]

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a dedicated, leak-proof container clearly labeled "Hazardous Waste."[8]

  • Label Accurately: The label must include the full chemical name: "Waste this compound" and any associated solvents. Clearly mark the container with hazard symbols for "Irritant" or "Toxic."[8]

  • Segregate by Type:

    • Solid Waste: Collect unadulterated solid waste, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a container designated for solid non-halogenated organic waste.

    • Liquid Waste: Collect solutions in a container for liquid non-halogenated organic waste. Crucially, do not mix this waste stream with halogenated solvents (e.g., dichloromethane, chloroform) unless unavoidable. Halogenated and non-halogenated wastes are treated via different, cost-specific disposal pathways.[8]

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents or strong acids to prevent uncontrolled reactions.[13]

Spill Management Protocol

In the event of a spill, a swift and organized response is critical to ensure safety.[7]

  • Evacuate & Ventilate: Immediately alert personnel in the area and evacuate non-essential individuals. Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.[7]

  • Don Appropriate PPE: Before approaching the spill, equip yourself with the PPE outlined in Table 2 for spill management.

  • Contain the Spill:

    • For Solid Spills: Gently cover the material with an inert absorbent, such as sand or vermiculite, to prevent dust generation. Carefully sweep the material into a designated waste container.[7]

    • For Liquid Spills: Use an inert absorbent (vermiculite, sand, or commercial sorbent pads) to absorb the material.[7]

  • Collect and Containerize: Place all contained material and used cleanup supplies into a clearly labeled hazardous waste container.[7]

  • Decontaminate the Area: Clean the spill surface with a suitable solvent (such as ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.[7]

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with established laboratory protocols.[7]

Chemical Treatment: Alkaline Hydrolysis of the Nitrile Group

For liquid waste streams, chemical neutralization can be employed to reduce the toxicity of the compound before final disposal. The nitrile group is susceptible to alkaline hydrolysis, which converts it into a less toxic carboxylate salt and ammonia.[7] This procedure must be performed by trained personnel within a chemical fume hood.

Experimental Protocol for Alkaline Hydrolysis:

  • Materials:

    • Waste solution containing this compound

    • Ethanol or a similar alcohol solvent

    • 10% aqueous sodium hydroxide (NaOH) solution

    • 1N Hydrochloric acid (HCl) for final neutralization

  • Procedure:

    • Dilution: In a suitable reaction vessel inside a fume hood, dilute the nitrile waste with 10 volumes of an alcohol solvent (e.g., for 10 mL of waste, add 100 mL of ethanol). This dilution helps to moderate the reaction rate.[7]

    • Hydrolysis: To the diluted solution, slowly and carefully add 2 volumes of 10% aqueous NaOH solution while stirring.[7]

    • Reaction: Gently heat the mixture if necessary to facilitate the reaction, monitoring for any gas evolution. Allow the reaction to proceed until hydrolysis is complete (this may require analytical confirmation, such as TLC or LC-MS, in a development setting).

    • Cooling and Neutralization: Allow the mixture to cool to room temperature. Slowly acidify the solution to a pH of approximately 7 using 1N HCl. Perform this step with caution, as it can generate heat and gas.[7]

    • Final Disposal: The resulting neutralized solution, containing the hydrolyzed product, must still be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS office.[7] This treatment reduces the hazard but does not eliminate the need for professional disposal.

Final Disposal Pathway

All waste, whether chemically treated or not, must be disposed of through the proper institutional channels.

  • Container Management: Keep waste containers sealed when not in use. Do not overfill containers.

  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Professional Disposal: The ultimate disposal of the waste will be handled by a licensed environmental waste management company, which will use high-temperature incineration or other certified methods to destroy the chemical safely.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Collection cluster_action Phase 2: Action & Treatment cluster_disposal Phase 3: Final Disposal Start Waste Generated (Solid, Liquid, or Contaminated Labware) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste (Non-Halogenated Organic) PPE->Segregate Label Label Container Correctly ('Hazardous Waste', Chemical Name) Segregate->Label Spill Spill Occurs? Label->Spill SpillProtocol Execute Spill Protocol: 1. Evacuate & Ventilate 2. Contain 3. Collect 4. Decontaminate 5. Report Spill->SpillProtocol Yes Collect Collect in Designated Hazardous Waste Container Spill->Collect No SpillProtocol->Collect Treatment Chemical Treatment Needed? (For Liquid Waste) Collect->Treatment Hydrolysis Perform Alkaline Hydrolysis in Fume Hood Treatment->Hydrolysis Yes Store Store Sealed Container in Designated Area Treatment->Store No Hydrolysis->Store Collect Treated Waste EHS Contact Institutional EHS for Waste Pickup Store->EHS End Professional Disposal (Licensed Vendor) EHS->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile
Reactant of Route 2
Reactant of Route 2
3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.